N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Description
Properties
CAS No. |
367521-39-9 |
|---|---|
Molecular Formula |
C11H13FN2O |
Molecular Weight |
208.23 g/mol |
IUPAC Name |
(2S)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13FN2O/c12-8-4-1-2-5-9(8)14-11(15)10-6-3-7-13-10/h1-2,4-5,10,13H,3,6-7H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
LMFVQBICDCOFRD-JTQLQIEISA-N |
SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2F |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=CC=C2F |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=CC=C2F |
sequence |
P |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide from L-proline: A Comprehensive Technical Guide
Executive Summary & Rationale
The synthesis of chiral prolinamides, specifically N-(2-Fluorophenyl)pyrrolidine-2-carboxamide , is a critical transformation in modern medicinal chemistry and organocatalysis. Proline-derived amides serve as essential structural motifs in various pharmaceutical agents, including inhibitors of complement Factor D used for treating immune and inflammatory disorders .
Synthesizing this specific molecule presents a unique chemical challenge: the direct amidation of L-proline with 2-fluoroaniline is heavily hindered by the poor nucleophilicity of the aniline. The highly electronegative ortho-fluoro group withdraws electron density via the inductive (-I) effect and introduces significant steric bulk. Consequently, standard peptide coupling protocols often fail or require harsh conditions that risk racemization of the delicate
Mechanistic Principles & Reagent Causality
To ensure high enantiomeric excess (ee > 99%) and optimal yield, the synthetic strategy must be carefully calibrated.
-
Amine Protection (Boc): Unprotected L-proline cannot be directly coupled with anilines due to competitive self-condensation (forming diketopiperazines) and polymerization. The tert-butoxycarbonyl (Boc) group is selected because it is stable under the basic coupling conditions and easily cleaved under mild acidic conditions without affecting the newly formed amide bond.
-
Coupling Reagent Selection (HATU vs. EDC/HOBt): For deactivated anilines like 2-fluoroaniline, standard carbodiimides (e.g., EDC or DCC) are insufficient. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine) . HATU rapidly converts the Boc-L-proline carboxylate into a highly reactive 7-azabenzotriazole (OAt) active ester. The pyridine nitrogen in the OAt ester acts as a neighboring group, hydrogen-bonding with the incoming 2-fluoroaniline to dramatically accelerate aminolysis at room temperature, thereby preserving the stereocenter.
Quantitative Comparison of Coupling Strategies
Table 1: Comparison of Coupling Reagents for 2-Fluoroaniline Amidation
| Reagent System | Reactivity with 2-Fluoroaniline | Racemization Risk | Suitability & Yield Expectation |
| EDC / HOBt | Low to Moderate | Low (at RT) | Poor (Requires extended time/heat; < 50% yield) |
| DCC / DMAP | Moderate | High | Poor (DMAP basicity drives epimerization) |
| Mixed Anhydride | High | Moderate | Good (Moisture sensitive; ~70% yield) |
| HATU / DIPEA | Very High | Low | Excellent (Rapid reaction at RT; >85% yield) |
Visualizing the Synthetic Architecture
Fig 1. Three-step synthetic workflow from L-proline to the target prolinamide.
Fig 2. Mechanism of HATU-mediated amidation overcoming 2-fluoroaniline deactivation.
Experimental Protocols: A Self-Validating System
The following protocols assume the use of commercially available Boc-L-proline to streamline the workflow.
Table 2: Optimized Reaction Parameters
| Step | Reagents & Equivalents | Solvent | Temp | Time | Expected Yield |
| 1. Amidation | Boc-L-Pro (1.0), 2-Fluoroaniline (1.1), HATU (1.2), DIPEA (3.0) | DMF | 20-25 °C | 16 h | 80-88% |
| 2. Deprotection | Boc-Intermediate (1.0), TFA (Excess) | DCM | 0 °C to RT | 2-3 h | >95% |
Step 1: HATU-Mediated Amidation
Objective: Couple Boc-L-proline with 2-fluoroaniline while preventing epimerization.
-
Activation: Charge a dry, argon-flushed round-bottom flask with Boc-L-proline (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Ester Formation: Add HATU (1.2 equiv) portion-wise. The solution will transition to a pale yellow color, indicating the formation of the active OAt ester. Stir for 15–30 minutes at room temperature.
-
Aminolysis: Add 2-fluoroaniline (1.1 equiv) dropwise to the activated mixture. Stir the reaction at room temperature for 16 hours .
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc/Hexanes). The active ester spot should disappear, replaced by a new, highly UV-active spot corresponding to the product.
-
Workup: Quench the reaction with ice water (20 volumes) and extract with Ethyl Acetate (3 × 15 volumes). Wash the combined organic layers sequentially with 1M aqueous HCl (to remove unreacted aniline and DIPEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.
Step 2: Boc Deprotection
Objective: Remove the tert-butoxycarbonyl group to yield the free amine.
-
Acidic Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous Dichloromethane (DCM) (5 volumes) and cool to 0 °C using an ice bath.
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) (5 volumes) dropwise to manage the exothermic release of isobutylene and CO₂ gas.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–3 hours.
-
Self-Validation (LC-MS): Confirm completion by LC-MS. The mass corresponding to the Boc-protected intermediate
should completely disappear, replaced by the free amine mass . -
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To isolate the free base, partition the resulting TFA-salt residue between DCM and 1M NaOH (or saturated Na₂CO₃) until the aqueous layer reaches pH > 9. Extract with DCM, dry over Na₂SO₄, and concentrate to yield N-(2-Fluorophenyl)pyrrolidine-2-carboxamide as a solid.
Analytical Characterization Standards
To confirm the scientific integrity of the synthesized compound, the following analytical validations must be met:
-
Chiral HPLC: Mandatory to confirm that the enantiomeric excess (ee) remains >99%. The use of HATU at room temperature should yield negligible quantities of the D-proline derivative.
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic multiplet of the pyrrolidine
-proton around 3.8-4.0 ppm, and the highly deshielded amide N-H proton (often >9.0 ppm due to hydrogen bonding with the ortho-fluorine). -
¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet around -132 to -135 ppm confirms the presence of the intact 2-fluorophenyl moiety.
References
- US Patent 10092584B2. Compounds for the treatment of medical disorders. Google Patents.
- EP Patent 3340982B1. COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. European Patent Office.
- RSC Publishing. Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry.
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide: Chemical Properties, Synthesis, and Applications
This is a comprehensive technical guide on N-(2-Fluorophenyl)pyrrolidine-2-carboxamide , designed for researchers and drug development professionals.
Executive Summary
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (CAS: 884313-93-3) is a functionalized proline derivative serving as a critical scaffold in both asymmetric organocatalysis and medicinal chemistry. Structurally, it consists of a pyrrolidine ring coupled to a 2-fluoroaniline moiety via a carboxamide linkage.
In drug discovery, this motif acts as a pharmacophore for anticonvulsant agents and local anesthetics, leveraging the bioisosteric properties of the fluorine atom to modulate metabolic stability and lipophilicity. In synthetic chemistry, it functions as a chiral organocatalyst, where the ortho-fluorine substituent influences the acidity of the amide proton, thereby enhancing stereocontrol in enamine-mediated transformations.
Chemical Structure & Properties[1][2][3]
Structural Analysis
The molecule is defined by three distinct domains:
-
The Pyrrolidine Ring: Typically derived from L-Proline, providing the chiral center (usually S-configuration) and a secondary amine for enamine formation.
-
The Carboxamide Linker: A rigid spacer that facilitates hydrogen bonding (H-bond donor).
-
The 2-Fluorophenyl Group: An electron-deficient aromatic system. The fluorine atom at the ortho position exerts a strong inductive effect (
), lowering the pKa of the amide proton and potentially forming intramolecular hydrogen bonds ( ), which locks the conformation.
Physicochemical Data
| Property | Value / Description |
| IUPAC Name | (2S)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide |
| CAS Number | 884313-93-3 |
| Molecular Formula | C |
| Molecular Weight | 208.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Pyrrolidine N) | ~9.5 (Predicted, basic) |
| pKa (Amide NH) | ~14-15 (Acidity enhanced by o-F) |
| LogP | ~1.2 – 1.6 (Predicted) |
| H-Bond Donors | 2 (Amide NH, Pyrrolidine NH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Fluorine) |
Synthetic Methodologies
To ensure stereochemical integrity, the Boc-Protection Strategy is the industry standard. Direct coupling of unprotected proline often leads to polymerization or racemization.
Protocol A: The Boc-Strategy (High Fidelity)
This method prevents racemization and ensures high enantiomeric excess (
Step 1: Coupling
-
Reagents:
-Boc-L-Proline (1.0 equiv), 2-Fluoroaniline (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv). -
Solvent: Dichloromethane (DCM) or DMF.
-
Conditions: Stir at 0°C
RT for 12-18 hours. -
Mechanism: EDC activates the carboxylic acid; HOBt forms an active ester to suppress racemization; the aniline attacks the active ester.
Step 2: Deprotection
-
Reagents: Trifluoroacetic acid (TFA) / DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Conditions: Stir at RT for 2-4 hours.
-
Workup: Basify with saturated NaHCO
to liberate the free base. Extract with DCM.
Protocol B: Acid Chloride Method (Historical/Scale-Up)
-
Reagents: L-Proline, PCl
or SOCl , followed by 2-Fluoroaniline. -
Risk: Higher risk of racemization via ketene intermediate formation. Used primarily when cost is the driver over stereopurity.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via Boc-protection strategy to preserve chirality.
Applications in Drug Development & Catalysis
Medicinal Chemistry: The Anticonvulsant Pharmacophore
Research indicates that
-
Mechanism: The protonated pyrrolidine nitrogen mimics the ammonium headgroup of local anesthetics, interacting with voltage-gated sodium channels (Na
). -
Fluorine Effect: The 2-fluoro substitution improves metabolic stability by blocking the metabolically labile ortho-position and modulating the lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetration.
Organocatalysis: Asymmetric Aldol Reactions
This molecule functions as a bifunctional organocatalyst .
-
Enamine Activation: The secondary amine of the pyrrolidine ring reacts with a ketone substrate to form a nucleophilic enamine.
-
H-Bonding Direction: The amide proton directs the electrophile (aldehyde) via hydrogen bonding. The 2-fluoro group enhances the acidity of this amide proton, potentially creating a tighter transition state and higher enantioselectivity.
Catalytic Cycle Diagram
Caption: Enamine-mediated catalytic cycle for asymmetric aldol reactions.
Safety & Handling (MSDS Summary)
While specific toxicological data for this derivative is limited, it should be handled as a potent bioactive amine.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine.
References
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry. (2012).[1][2] Link
-
Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics. Bioorganic Chemistry. (2020).[3] Link
-
Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. Google Patents (WO2014128094A1). (2014).[4] Link
Sources
- 1. WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide - Google Patents [patents.google.com]
- 2. rroij.com [rroij.com]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
The N-Phenylpyrrolidine-2-Carboxamide Scaffold: Mechanisms of Action and Therapeutic Applications
Executive Summary
The N-phenylpyrrolidine-2-carboxamide motif is a highly privileged, chiral pharmacophore characterized by a rigid pyrrolidine ring coupled with a versatile hydrogen-bonding carboxamide vector. Originally popularized in asymmetric organocatalysis, this scaffold has successfully transitioned into medicinal chemistry. By systematically varying the substituents on the phenyl ring and the pyrrolidine nitrogen, researchers have engineered derivatives capable of targeting diverse biological pathways.
Modulation of Fibrinolysis via PAI-1 Inhibition
The "Suicide Substrate" Bypass Mechanism
Anti-Inflammatory Action via Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) target cyclooxygenases (COX-1 and COX-2) to block the bioconversion of arachidonic acid into inflammatory prostaglandins. However, traditional NSAIDs cause gastrointestinal toxicity due to the concurrent inhibition of cytoprotective COX-1.
Structural Causality of Selectivity
Derivatives of N-phenylpyrrolidine-2-carboxamide bearing a benzenesulphonamide moiety have been engineered as highly selective COX-2 inhibitors[2]. The mechanism of selectivity relies on a critical amino acid substitution in the active site: COX-2 possesses a Val523 residue, whereas COX-1 contains a bulkier Ile523. The smaller valine in COX-2 opens access to a secondary hydrophilic side pocket.
The benzenesulphonamide group of the derivative acts as a "pharmacological key," inserting deeply into this secondary pocket and forming stable hydrogen bonds. Meanwhile, the rigid N-phenylpyrrolidine core occludes the main hydrophobic channel, preventing arachidonic acid from reaching the catalytic site[3]. Because the bulky sulphonamide cannot bypass Ile523 in COX-1, the drug exhibits profound COX-2 selectivity.
Quantitative Data Presentation
In vivo validation of these derivatives demonstrates significant anti-inflammatory efficacy. The table below summarizes the structure-activity relationship (SAR) of key benzenesulphonamide-bearing carboxamides compared to the clinical standard, Celecoxib[2].
| Compound | Phenyl Ring Substitution | COX-2 Inhibition (%) | COX-1 Inhibition (%) | Selectivity Index |
| 7c | 4-Methyl | 88.89 | Low | Higher than Celecoxib |
| 7k | 4-Chloro | 69.12 | Moderate | Moderate |
| 7g | Unsubstituted | 61.58 | High | Non-selective |
| Celecoxib | N/A (Clinical Control) | 82.60 | Moderate | High |
Note: Data derived from carrageenan-induced rat paw edema bioassays measured at 3 hours post-administration[2].
Antiplasmodial Efficacy via NMT Inhibition
The sulphonamide pyrrolidine carboxamide hybrid scaffold has also demonstrated single-digit micromolar lethality against Plasmodium falciparum[4].
Dual-Action Mechanism: NMT Binding and Antioxidant Scavenging
The primary mechanism of action involves the competitive inhibition of P. falciparum N-myristoyltransferase (PfNMT), a validated and essential parasitic drug target[5]. PfNMT catalyzes the covalent attachment of myristate (a 14-carbon fatty acid) to the N-terminal glycine of various parasitic proteins. The pyrrolidine carboxamide derivatives bind tightly within the peptide-binding groove of PfNMT, blocking myristoylation and causing catastrophic failure in the localization and function of essential parasitic proteins[4].
Simultaneously, the unique electronic distribution of the substituted N-phenyl ring allows these derivatives to act as potent electron donors. They actively scavenge reactive oxygen species (ROS), such as the DPPH radical, mitigating the severe oxidative stress that typically accompanies malaria pathophysiology[4].
Dual-action antiplasmodial mechanism targeting PfNMT and mitigating oxidative stress via scavenging.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard workflows for evaluating the biological and chemical efficacy of N-phenylpyrrolidine-2-carboxamide derivatives.
Protocol A: In Vivo Anti-Inflammatory Validation (Carrageenan-Induced Edema Bioassay)
This protocol isolates the COX-2 dependent phase of inflammation to validate the selectivity of synthesized carboxamide derivatives[2].
-
Animal Preparation & Baseline Calibration: Fast adult Wistar rats for 12 hours with free access to water. Calibrate a plethysmometer (water displacement model) to ensure accurate volumetric baseline measurements of the right hind paw.
-
Compound Administration: Administer the test compound (e.g., Compound 7c), the positive control (Celecoxib), or the vehicle (1% CMC) via oral gavage. Causality: Oral administration verifies the pharmacokinetic bioavailability of the carboxamide scaffold.
-
Edema Induction: One hour post-administration, inject 0.1 mL of 1% carrageenan suspension into the subplantar tissue of the right hind paw. Causality: Carrageenan induces a biphasic inflammatory response; the initial phase (0-1h) is histamine/serotonin-driven, while the delayed phase (2-5h) is strictly prostaglandin/COX-2 driven.
-
Volumetric Analysis: Measure paw displacement at 1h, 2h, and 3h post-injection.
-
Data Validation: Calculate the percentage of inhibition relative to the vehicle control at the 3-hour mark. A high percentage of inhibition at 3h confirms selective COX-2 blockade.
Protocol B: Bifunctional Asymmetric Organocatalysis
Beyond pharmacology, the N-phenylpyrrolidine-2-carboxamide core is a potent bifunctional organocatalyst used in the synthesis of complex chiral molecules (e.g., β-thioketones)[6].
-
Catalyst Activation: Dissolve the N-phenylpyrrolidine-2-carboxamide derivative (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) in a non-polar solvent (toluene). Causality: The acid facilitates the condensation of the pyrrolidine secondary amine with the carbonyl substrate.
-
Enamine/Iminium Generation: Add the ketone/aldehyde substrate. The secondary amine attacks the carbonyl, forming a nucleophilic enamine intermediate. This raises the HOMO of the substrate, activating it for attack.
-
Stereocontrolled Electrophilic Addition: Add the electrophile. Causality: The carboxamide NH acts as a rigid hydrogen-bond donor, coordinating the electrophile and physically blocking one face of the enamine. This forces the reaction to proceed with absolute facial selectivity.
-
Hydrolysis & Validation: Add water to hydrolyze the intermediate, releasing the enantioenriched product and regenerating the catalyst. Validate the enantiomeric excess (ee) using chiral stationary phase HPLC.
References
-
Heterogeneous Prolinamide-Catalyzed Atom-Economical Synthesis of β-Thioketones from Bio-Based Enones Source: ACS Omega URL:[Link][6]
-
New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship Source: PLoS One (via PMC) URL:[Link][2][3]
-
Progress towards heterocycles as inhibitors of plasminogen activator inhibitor-1 Source: DigitalCommons@EMU (Eastern Michigan University) URL:[Link][1]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities Source: PLoS One (via PMC) URL:[Link][4][5]
Sources
- 1. commons.emich.edu [commons.emich.edu]
- 2. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In Silico Modeling of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide Binding: A Predictive Framework for Prolinamide Scaffold Optimization
Executive Summary & Pharmacophore Rationale
The pyrrolidine-2-carboxamide (prolinamide) motif is a privileged structural scaffold in modern medicinal chemistry. It serves as a foundational building block for a diverse array of therapeutics, ranging from multi-targeted agents for Alzheimer's disease[1] to highly selective dipeptidyl peptidase-4 (DPP-4) and prolyl endopeptidase (PREP) inhibitors[2].
This technical whitepaper explores the rigorous in silico modeling of a specific, highly functionalized derivative: N-(2-Fluorophenyl)pyrrolidine-2-carboxamide . The introduction of a fluorine atom at the ortho-position of the phenyl ring is not merely a steric substitution; it fundamentally alters the stereoelectronic landscape of the molecule. Fluorine's high electronegativity modulates the pKa of the adjacent amide, shifts the cis/trans rotamer equilibrium of the prolinamide core, and introduces the potential for orthogonal halogen bonding within the target binding site.
To accurately capture these nuanced interactions, standard rigid-body docking is insufficient. This guide details a self-validating computational pipeline—integrating Quantum Mechanics (QM), Induced-Fit Docking (IFD), and Free Energy Perturbation (FEP)—designed to predict the binding thermodynamics of this compound with high fidelity[3].
Structural Biology & Binding Logic
When targeting proline-recognizing serine proteases (such as DPP-4 or PREP) or related targets like Nav1.8, the binding event is driven by distinct sub-pocket interactions. The pyrrolidine ring acts as a proline mimetic, anchoring deeply into the hydrophobic S1 pocket. The carboxamide linker establishes a critical hydrogen-bonding network with the catalytic triad or adjacent residues[3].
The addition of the 2-fluorophenyl group targets the S2/S3 sub-pockets. The ortho-fluorine can engage in a specific halogen bond (typically with the backbone carbonyl of an arginine or tryptophan residue) while simultaneously tuning the dihedral angle of the phenyl ring to optimize
Pharmacophore deconstruction and active site interaction logic.
The Computational Workflow: A Self-Validating System
To achieve experimental-grade predictions, we must move beyond empirical scoring functions. Standard force fields (e.g., OPLS4 or GAFF2) often fail to accurately represent the anisotropic electron distribution of the fluorine atom (the "
Phase 1: Ligand Preparation & QM Parameterization
Causality: Accurate partial charges are mandatory for modeling halogen bonds. We utilize Density Functional Theory (DFT) to calculate Restrained Electrostatic Potential (RESP) charges.
-
Conformational Search: Generate 3D conformers of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide using molecular mechanics (e.g., MacroModel).
-
QM Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G** level.
-
RESP Charge Calculation: Map the electrostatic potential and extract RESP charges to replace standard force field charges for the fluorine and adjacent aromatic carbons.
Phase 2: Induced-Fit Docking (IFD)
Causality: The S2 pocket in targets like DPP-4 exhibits significant plasticity. Rigid docking will artificially penalize the 2-fluorophenyl group due to minor steric clashes. IFD allows side-chain repacking to accommodate the ligand[4].
-
Receptor Preparation: Retrieve the target crystal structure (e.g., PDB ID: 3W2T for DPP-4). Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.
-
Grid Generation: Define a 15 Å bounding box centered on the S1/S2 active site.
-
Soft-Core Docking: Dock the QM-parameterized ligand with reduced van der Waals radii (scaling factor 0.5) to generate initial poses.
-
Prime Refinement: Allow residues within 5.0 Å of the ligand to undergo conformational sampling and energy minimization.
-
Re-docking: Re-dock the ligand into the induced receptor conformations using standard Glide SP/XP precision.
Phase 3: Molecular Dynamics (MD) & Free Energy Perturbation (FEP)
Causality: Docking scores are static and often poorly correlated with actual
-
System Solvation: Embed the top IFD complex in a TIP3P water box with 0.15 M NaCl.
-
Equilibration: Run a 10 ns NPT equilibration phase to stabilize temperature (300 K) and pressure (1 bar).
-
Production Run: Execute a 100 ns production MD simulation (GROMACS or Desmond). Monitor the RMSD of the pyrrolidine core and the distance of the F-atom to the nearest hydrogen bond acceptor.
-
FEP Execution: Set up an alchemical transformation pathway mutating the unsubstituted N-phenyl analog into the N-(2-fluorophenyl) derivative to calculate the exact thermodynamic contribution of the ortho-fluorine.
End-to-end in silico workflow for predicting prolinamide binding thermodynamics.
Quantitative Data Presentation
To illustrate the predictive power of this workflow, the following table summarizes representative in silico benchmarking data comparing the 2-fluoro derivative against its unsubstituted and 4-fluoro analogs. The data highlights how the ortho-substitution specifically optimizes binding through localized thermodynamic gains.
Table 1: Comparative In Silico Binding Metrics for Pyrrolidine-2-carboxamide Derivatives
| Ligand Derivative | Target | IFD Docking Score (kcal/mol) | MM-GBSA | FEP | Key Mechanistic Observation |
| N-Phenyl- | DPP-4 | -7.2 | -35.4 | 0.0 (Ref) | Baseline S1 anchoring; standard amide H-bonds. |
| N-(2-Fluorophenyl)- | DPP-4 | -8.5 | -42.1 | -1.8 | Optimal. Ortho-F induces favorable rotamer; forms stable halogen bond. |
| N-(4-Fluorophenyl)- | DPP-4 | -7.8 | -38.6 | -0.9 | Para-F causes minor steric clash in the distal S2 sub-pocket; higher RMSF. |
Note: The negative FEP
Conclusion
The in silico modeling of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide requires a sophisticated approach that accounts for the unique stereoelectronic properties of fluorine. By integrating QM-derived charges, induced-fit docking to manage receptor plasticity, and FEP for rigorous thermodynamic validation, researchers can confidently predict the binding efficacy of prolinamide scaffolds. This self-validating computational pipeline not only explains how the compound binds but why specific substitutions drive affinity, ultimately accelerating the hit-to-lead optimization process in drug discovery.
References
-
Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies Source: PubMed Central (PMC) / Springer URL:[Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities Source: PLOS One URL:[Link]
Sources
- 1. Exploring the therapeutic potential of prolinamides as multi-targeted agents for Alzheimer's disease treatment: molecular docking and molecular dynamic simulation studies [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. N-Methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide|CAS 1316222-92-0 [benchchem.com]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
Spectroscopic Analysis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide: A Comprehensive Guide to NMR, IR, and Mass Spectrometry
Executive Summary
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (CAS: 884313-93-3)[1] is a highly functionalized prolinamide derivative. Compounds containing the pyrrolidine-2-carboxamide scaffold are foundational in modern medicinal chemistry, frequently serving as chiral organocatalysts, dipeptidyl peptidase-4 (DPP-4) inhibitors, and central nervous system (CNS) modulators[2]. The integration of an ortho-fluorophenyl group introduces unique stereoelectronic effects, including potential intramolecular hydrogen bonding and altered lipophilicity, which are critical for target-receptor binding.
This whitepaper provides an in-depth, self-validating technical framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind the analytical signals—such as scalar heteronuclear coupling and specific fragmentation pathways—researchers can confidently verify the integrity of synthesized or procured batches.
Physicochemical & Structural Profiling
Before initiating spectroscopic analysis, establishing the baseline physicochemical properties is essential for selecting appropriate solvents, ionization methods, and acquisition parameters. The molecule consists of a basic secondary amine (pyrrolidine ring) and a neutral amide linked to a fluorinated aromatic system.
| Property | Value | Analytical Relevance |
| Chemical Formula | C₁₁H₁₃FN₂O | Determines expected isotopic distribution in MS. |
| Molecular Weight | 208.23 g/mol | Nominal mass for low-res MS targeting. |
| Monoisotopic Mass | 208.1012 Da | Target for HRMS (e.g., TOF or Orbitrap). |
| Predicted pKa (Amine) | ~8.5 - 9.0 | Dictates the use of positive electrospray ionization (ESI+). |
| Hydrogen Bond Donors | 2 (Amine N-H, Amide N-H) | Influences IR stretching and NMR solvent exchange. |
| Hydrogen Bond Acceptors | 2 (C=O, F) | Potential for intramolecular N-H···F interactions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the atom-to-atom connectivity of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is required to fully resolve the structural nuances, particularly the influence of the highly electronegative fluorine atom[3].
Rationale & Solvent Selection
DMSO-d₆ is the recommended solvent. Unlike CDCl₃, DMSO-d₆ strongly solvates the polar amide and amine groups, restricting rapid proton exchange. This allows for the clear observation of the amine and amide N-H protons, which are critical for verifying the integrity of the carboxamide linkage.
¹H NMR Analysis
The ¹H NMR spectrum is defined by three distinct regions: the aromatic system, the aliphatic pyrrolidine ring, and the heteroatom protons.
-
Causality of Shifts: The amide N-H proton is significantly deshielded (~9.5–10.0 ppm) due to the electron-withdrawing nature of the adjacent carbonyl and the potential intramolecular hydrogen bonding with the ortho-fluorine. The pyrrolidine H-2 proton is a distinct doublet of doublets (~3.8 ppm) due to its proximity to the chiral center and the electronegative nitrogen[2].
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | J-Coupling Notes |
| Amide N-H | 9.50 - 10.00 | Broad singlet | 1H | Exchanges with D₂O |
| Aromatic H-6' (ortho to N) | 7.90 - 8.10 | td or m | 1H | Coupled to F and adjacent H |
| Aromatic H-3', H-4', H-5' | 7.10 - 7.30 | m | 3H | Complex multiplet due to F |
| Pyrrolidine H-2 | 3.70 - 3.90 | dd | 1H | ³J coupling to H-3 |
| Pyrrolidine H-5 (CH₂) | 2.80 - 3.10 | m | 2H | Adjacent to amine nitrogen |
| Pyrrolidine H-3, H-4 (CH₂) | 1.60 - 2.20 | m | 4H | Aliphatic ring envelope |
| Amine N-H | 2.50 - 3.00 | Broad singlet | 1H | Exchanges with D₂O |
¹³C and ¹⁹F NMR Analysis
Carbon-13 NMR provides a rigid backbone map, but its true diagnostic power here lies in heteronuclear scalar coupling (J_CF) . The ¹⁹F nucleus (spin ½) couples with the ¹³C nuclei of the aromatic ring, splitting the carbon signals into doublets. The magnitude of this splitting decays with distance, providing a self-validating ruler for carbon assignment[3].
-
¹J_CF (Direct): ~245 Hz (C-2' attached to F).
-
²J_CF (Ortho): ~10–20 Hz (C-1' and C-3').
-
³J_CF (Meta): ~5–8 Hz (C-4' and C-6').
| Carbon Environment | Expected Shift (δ, ppm) | Multiplicity | J_CF (Hz) |
| Amide C=O | 172.0 - 174.0 | s | - |
| Aromatic C-2' (C-F) | 153.0 - 156.0 | d | ~245 |
| Aromatic C-1' (C-N) | 126.0 - 128.0 | d | ~11 |
| Aromatic C-3' | 115.0 - 117.0 | d | ~19 |
| Aromatic C-4', C-5', C-6' | 122.0 - 125.0 | d / s | 0 - 8 |
| Pyrrolidine C-2 | 60.0 - 62.0 | s | - |
| Pyrrolidine C-5 | 46.0 - 48.0 | s | - |
| Pyrrolidine C-3 | 29.0 - 31.0 | s | - |
| Pyrrolidine C-4 | 25.0 - 27.0 | s | - |
¹⁹F NMR: A single multiplet is expected around -120 to -130 ppm (referenced to CFCl₃). The multiplet arises from complex ³J and ⁴J couplings with the adjacent aromatic protons.
Multi-nuclear NMR logic validating the structural connectivity of the target molecule.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid orthogonal validation of the functional groups.
-
Causality of Vibrations: The presence of both a secondary amine and a secondary amide results in overlapping but distinguishable N-H stretching bands. The highly polarized C=O bond (Amide I) will dominate the spectrum, while the C-F bond provides a strong, characteristic stretch in the fingerprint region[3].
| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity / Shape |
| Amine N-H | Stretch | 3300 - 3400 | Medium, broad |
| Amide N-H | Stretch | 3250 - 3350 | Strong, sharp |
| Amide C=O (Amide I) | Stretch | 1660 - 1690 | Very Strong |
| N-H Bend / C-N (Amide II) | Bend/Stretch | 1520 - 1550 | Strong |
| Aromatic C=C | Stretch | 1600, 1450 | Medium |
| C-F | Stretch | 1200 - 1250 | Strong |
High-Resolution Mass Spectrometry (LC-ESI-MS/MS)
Mass spectrometry confirms the exact molecular weight and structural sequence. Because the pyrrolidine nitrogen is highly basic, Positive Electrospray Ionization (ESI+) is the optimal technique, yielding a robust [M+H]⁺ ion[2].
Fragmentation Causality (MS/MS)
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 209.1090) follows predictable thermodynamic pathways:
-
Amide Bond Cleavage (Primary): The weakest point is the C-N amide bond. Cleavage results in the loss of neutral 2-fluoroaniline (111 Da), leaving a highly stable pyrrolidine-2-carbonyl cation at m/z 98.06 .
-
Decarbonylation (Secondary): The m/z 98.06 ion readily loses carbon monoxide (CO, 28 Da) to form a pyrrolidinium cation at m/z 70.06 .
ESI-MS/MS fragmentation pathways of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity (E-E-A-T), the following step-by-step methodologies must be employed to generate reproducible spectral data.
Protocol A: Multi-Nuclear NMR Acquisition
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Calibration: Tune and match the probe for ¹H (400/500 MHz), ¹³C (100/125 MHz), and ¹⁹F (376/470 MHz) frequencies. Shimming must achieve a TMS line width of <0.8 Hz to resolve the complex ¹⁹F-¹³C couplings.
-
Acquisition (¹H): Run a standard 1D sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
-
Acquisition (¹³C): Run a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary C-F carbon. Set D1 to 2.5 seconds.
-
Acquisition (¹⁹F): Run a proton-coupled ¹⁹F sequence with 64 scans. Reference the spectrum to an external standard of CFCl₃ (0 ppm) or use the unified scale based on the ¹H TMS signal.
Protocol B: ATR-FTIR Analysis
-
Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place 1–2 mg of the neat solid compound directly onto the ATR crystal.
-
Compression: Apply the pressure anvil until the pressure gauge indicates optimal contact (preventing signal attenuation in the high-frequency N-H region).
-
Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.
Protocol C: LC-HRMS/MS
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote protonation).
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.
-
Source Parameters (ESI+): Capillary voltage: 3.5 kV; Desolvation temperature: 350°C; Cone gas flow: 50 L/h.
-
Acquisition: Scan m/z 50–500 in high-resolution mode (e.g., TOF resolution > 30,000). For MS/MS, isolate m/z 209.1 and apply a collision energy ramp of 15–35 eV using Argon as the collision gas.
References
-
PubChem. "Pyrrolidine-2-carboxamide." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link][2]
-
PubChem. "N-(2-Fluorophenyl)acetamide." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link][3]
Sources
Strategic Targeting with Fluorinated Pyrrolidine Carboxamides: A Whitepaper on Emerging Therapeutic Applications
Executive Summary
In contemporary medicinal chemistry, the fluorinated pyrrolidine carboxamide scaffold has transitioned from a niche structural curiosity to a highly privileged chemotype. By strategically integrating the profound stereoelectronic effects of the carbon-fluorine (C-F) bond with the versatile hydrogen-bonding capacity of the carboxamide group, researchers have unlocked a robust platform for targeting previously intractable enzymes and receptors. This technical guide explores the physicochemical rationale behind this scaffold, details its primary therapeutic targets—ranging from multidrug-resistant tuberculosis to neurodegenerative diseases—and provides self-validating experimental workflows for their synthesis and biological evaluation.
The Physicochemical & Stereoelectronic Rationale
The success of fluorinated pyrrolidine carboxamides is not coincidental; it is rooted in strict physical chemistry principles that dictate molecular conformation and target affinity[1].
-
The Gauche Effect & Conformational Pre-organization: The pyrrolidine ring is inherently flexible, leading to an entropic penalty upon binding to a target protein. The introduction of a highly electronegative fluorine atom induces a stereoelectronic phenomenon known as the gauche effect. To minimize stereoelectronic repulsion between the highly polarized C-F bond and the nitrogen lone pair, the ring is forced into a highly specific puckered state (typically Cγ-exo or Cγ-endo). This locks the scaffold into its bioactive conformation, drastically lowering the entropic cost of target engagement.
-
Modulation of Basicity and Lipophilicity: Fluorine’s electron-withdrawing nature significantly lowers the pKa of the adjacent pyrrolidine amine. This reduction in basicity enhances the molecule's lipophilicity (LogD) at physiological pH, improving membrane permeability and shielding the molecule from rapid oxidative metabolism by cytochrome P450 enzymes[1].
-
Carboxamide as a Bidentate Anchor: The carboxamide moiety (-CONH₂) provides a rigid, planar dipole. It acts simultaneously as a hydrogen bond donor and acceptor, allowing the molecule to anchor deeply into hydrophilic protein pockets while maintaining sufficient polarity to cross biological barriers, such as the blood-brain barrier (BBB)[2].
Validated Therapeutic Targets & Mechanistic Pathways
Overcoming MDR-TB: Direct Inhibition of Enoyl-ACP Reductase (InhA)
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of first-line drugs like Isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Mutations in KatG account for over 50% of INH-resistant clinical isolates[3].
Pyrrolidine carboxamides have emerged as a novel class of direct InhA inhibitors [4]. Through high-throughput screening and subsequent structure-based optimization, these compounds have been shown to bind directly to the InhA-NADH complex, completely bypassing the need for KatG activation[3][5]. Computer-aided design of orally bioavailable pyrrolidine carboxamides has yielded analogs with predicted IC50 values reaching the low nanomolar range (~5 nM)[5].
Figure 1: Mechanistic divergence of direct InhA inhibition vs. KatG-dependent prodrug activation.
Metabolic Control: DPP-4 Inhibition in Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease responsible for the rapid degradation of incretin hormones, which are vital for glucose homeostasis. Fluorinated pyrrolidine amides have been extensively explored as potent DPP-4 inhibitors[6]. The strategic placement of a fluorine atom on the pyrrolidine ring enhances the binding kinetics within the S1 and S2 pockets of the DPP-4 active site, yielding highly potent, nanomolar inhibitors that extend the half-life of endogenous incretins[6].
Antimicrobial Action: Targeting Prolyl-tRNA Synthetase (PRS)
Febrifugine and halofuginone are potent antiparasitic agents that target prolyl-tRNA synthetase (PRS), halting protein synthesis. However, their clinical utility is limited by metabolic instability. Isosteric replacement of the 3-hydroxy group on the pyrrolidine ring with a 3-fluoro group yields fluorinated analogs that maintain the critical hydrogen-bonding network within the PRS active site while entirely preventing phase II metabolic glucuronidation[7]. These 3-fluoro analogs exhibit potent antifungal activity against C. albicans, comparable to the natural product iturin A[7].
Neurological Modulation: Selective MAO-B Inhibition
In the treatment of Parkinson's Disease, selective inhibition of Monoamine Oxidase B (MAO-B) over MAO-A is critical to avoid hypertensive crises. Chiral fluorinated pyrrolidine hybrids have demonstrated extraordinary selectivity and potency as MAO-B inhibitors. Specific analogs have achieved IC50 values as low as 0.019 μM—exhibiting 10-fold greater activity than the reference drug safinamide[8]. The carboxamide functionality in these molecules is pivotal for balancing the polarity required for optimal blood-brain barrier penetration[2].
Quantitative Efficacy Landscape
The following table synthesizes the quantitative efficacy of fluorinated pyrrolidine carboxamides across their primary therapeutic targets.
| Therapeutic Target | Disease Indication | Scaffold / Lead Compound | Efficacy (IC50 / EC50) | Mechanism of Action |
| Enoyl-ACP Reductase (InhA) | Tuberculosis (MDR-TB) | Pyrrolidine Carboxamide (d6 / PCAMs) | ~5 nM to 10.05 μM | Direct enzyme inhibition, bypassing KatG activation[3][5] |
| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Fluorinated Pyrrolidine Amides | Low Nanomolar | Prevention of incretin degradation[6] |
| Prolyl-tRNA Synthetase (PRS) | Fungal / Parasitic Infections | 3-Fluoro Halofuginone Analogs | Comparable to Iturin A | Inhibition of protein synthesis via PRS blockade[7] |
| Monoamine Oxidase B (MAO-B) | Parkinson's Disease | Chiral Fluorinated Pyrrolidine Hybrids | 0.019 μM | Selective neurotransmitter modulation[8] |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step to prevent the propagation of false positives.
Protocol 1: Stereospecific Synthesis of the Fluorinated Core
Objective: Synthesize the fluorinated pyrrolidine carboxamide while strictly controlling the stereocenter to induce the required gauche effect.
-
Fluorination: Begin with the methyl ester of Boc-4-hydroxyproline. Treat the substrate with Diethylaminosulfur trifluoride (DAST) at -78°C in anhydrous dichloromethane[6].
-
Causality: DAST is selected over harsher reagents to facilitate a clean S_N2 nucleophilic displacement. This guarantees the stereospecific inversion of configuration necessary to establish the precise spatial arrangement of the fluorine atom.
-
-
Amide Coupling: Saponify the ester to the free carboxylic acid. Activate the acid using oxalyl chloride in dry DMF at 0°C, followed by the dropwise addition of the target primary amine to form the carboxamide[9].
-
Self-Validation (NMR Gating): Before proceeding to biological assays, the intermediate must undergo ^19F-NMR and ^1H-NMR analysis.
-
Validation Check: Analyze the ^3J(H,F) coupling constants. If the coupling constants do not align with the mathematically predicted Cγ-exo or Cγ-endo envelope conformation, the synthesis has failed to induce the required gauche effect, and the batch must be discarded.
-
Protocol 2: Kinetic Validation of Direct InhA Enzyme Inhibition
Objective: Confirm that the synthesized compound acts as a direct InhA inhibitor and quantify its IC50.
-
Enzyme Pre-incubation: In a microplate, combine recombinant InhA enzyme, NADH co-factor, and serial dilutions of the fluorinated pyrrolidine carboxamide[9]. Incubate for 30 minutes at room temperature.
-
Causality: Inhibitors of this class often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins, preventing artificially inflated IC50 values.
-
-
Reaction Initiation & Monitoring: Add the substrate (trans-2-enoyl-ACP) to initiate the reaction. Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm using a spectrophotometer[9].
-
Self-Validation (Counter-Screening):
-
Validation Check: Test the lead compounds in a whole-cell assay using both wild-type M. tuberculosis and a KatG-deficient mutant strain. If the compound is a true direct InhA inhibitor, its Minimum Inhibitory Concentration (MIC) will remain identical across both strains. A loss of efficacy in the mutant indicates a false positive acting via the classical prodrug pathway[3].
-
Figure 2: Self-validating workflow for the synthesis and kinetic evaluation of InhA inhibitors.
References
1.[2] Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Jetir.Org. 2 2.[1] (S)-4,4-difluoropyrrolidine-2-carboxamide | 719267-96-6. Benchchem. 1 3.[4] Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry - ACS Publications. 4 4.[3] Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC - NIH. 3 5.[7] Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. TU Dublin Research / ChemMedChem. 7 6.[5] Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. MDPI. 5 7.[8] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC - NIH. 8 8.[6] Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. 6 9.[9] Application Notes and Protocols: Synthesis of Enzyme Inhibitors from (R)-Pyrrolidine-3-Carboxylic Acid Derivatives. Benchchem. 9
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- 2. jetir.org [jetir.org]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Structure-Activity Relationship of N-Aryl Pyrrolidine Carboxamides: A Technical Guide for Drug Discovery Professionals
Abstract
The N-aryl pyrrolidine carboxamide scaffold is a privileged motif in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of these compounds with key protein targets, including N-acylethanolamine acid amidase (NAAA) and the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. By dissecting the intricate interplay between structural modifications and biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of N-aryl pyrrolidine carboxamides and accelerate the design of novel therapeutics. We will delve into the causal relationships behind synthetic strategies, the nuances of biological evaluation, and the interpretation of SAR data, all grounded in authoritative scientific literature.
Introduction: The Ascendancy of the N-Aryl Pyrrolidine Carboxamide Scaffold
The N-aryl pyrrolidine carboxamide core, characterized by a central pyrrolidine ring linked to an aromatic system via a carboxamide bridge, has emerged as a cornerstone in the development of potent and selective modulators of various enzymes and receptors. Its prevalence in drug discovery can be attributed to a combination of favorable physicochemical properties, including a balance of rigidity and flexibility, and the synthetic tractability that allows for systematic exploration of chemical space. This guide will focus on two prominent examples of therapeutic targets where this scaffold has proven particularly fruitful: the inhibition of NAAA for the treatment of inflammation and pain, and the inhibition of InhA as a strategy against tuberculosis.
Core Principles of Structure-Activity Relationship (SAR)
The biological activity of N-aryl pyrrolidine carboxamides is exquisitely sensitive to structural modifications at three key positions: the N-aryl ring, the pyrrolidine core, and the carboxamide linker. Understanding the impact of these modifications is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The N-Aryl Moiety: A Key Determinant of Potency and Selectivity
The nature and substitution pattern of the N-aryl ring are critical for target engagement. This portion of the molecule often interacts with specific pockets within the target protein, and subtle changes can lead to dramatic shifts in activity.
-
Substituent Effects on the Aryl Ring: The electronic and steric properties of substituents on the aryl ring play a pivotal role in modulating biological activity. For instance, in the context of NAAA inhibition, small, lipophilic substituents at the 3-position of a terminal phenyl group have been shown to be preferable for optimal potency.[1] Conversely, in the development of InhA inhibitors, the introduction of appropriate polyaromatic moieties can significantly increase inhibitory activity.[2]
-
Aromatic System Variation: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved activity or selectivity. This strategy, known as scaffold hopping, allows for the exploration of new intellectual property space and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties.
The Pyrrolidine Core: A Scaffold for Stereochemical Control
The pyrrolidine ring provides a rigid scaffold that orients the N-aryl and carboxamide functionalities in a defined spatial arrangement. The stereochemistry of the pyrrolidine ring is often a crucial factor in determining biological activity.
-
Chirality and Enantioselectivity: In many cases, only one enantiomer of a chiral pyrrolidine carboxamide will exhibit the desired biological activity. For example, in a series of pyrrolidine carboxamide inhibitors of InhA, it was found that only one enantiomer was active.[2][3][4] This highlights the importance of asymmetric synthesis or chiral resolution in the development of these compounds.
-
Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself, such as the introduction of substituents, can influence the overall conformation of the molecule and its interaction with the target.
The Carboxamide Linker: A Modulator of Flexibility and Interaction
The carboxamide linker is not merely a passive connector; its conformation and ability to participate in hydrogen bonding are critical for target binding.
-
Conformational Rigidity vs. Flexibility: The degree of conformational freedom in the linker region can impact both potency and selectivity. For NAAA inhibitors, conformationally flexible linkers have been shown to increase inhibitory potency but decrease selectivity against fatty acid amide hydrolase (FAAH).[1] Conversely, conformationally restricted linkers can enhance selectivity.[1]
-
Hydrogen Bonding: The amide functionality can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of the target protein.
Case Study 1: N-Aryl Pyrrolidine Carboxamides as NAAA Inhibitors
N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA increases endogenous PEA levels, offering a promising therapeutic strategy for inflammatory and pain-related disorders.
SAR Insights for NAAA Inhibition
Systematic studies have revealed key SAR trends for N-aryl pyrrolidine carboxamides as NAAA inhibitors:
-
Terminal Phenyl Group: Small, lipophilic substituents at the 3-position of a terminal phenyl group are favored for optimal potency.[1]
-
Linker Flexibility: Increasing the conformational flexibility of the linker between the pyrrolidine and the terminal phenyl group can enhance inhibitory potency but may reduce selectivity over FAAH.[1]
-
Linker Rigidity: Introducing conformational constraints in the linker, such as a rigid 4-phenylcinnamoyl group, can improve selectivity for NAAA over FAAH.[1]
Mechanism of Action: NAAA Inhibition and Anti-inflammatory Signaling
The inhibition of NAAA by N-aryl pyrrolidine carboxamides leads to an accumulation of PEA, which then activates the peroxisome proliferator-activated receptor-alpha (PPAR-α). This nuclear receptor plays a key role in regulating inflammatory gene expression.
Sources
- 1. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Rational Design and Optimization of Novel Pyrrolidine-2-Carboxamide Analogs: A Technical Guide to Scaffold Discovery and Lead Optimization
Executive Summary
In modern drug discovery, the pursuit of highly selective, orally bioavailable small molecules relies heavily on the utilization of "privileged scaffolds." The pyrrolidine-2-carboxamide motif has emerged as a structurally versatile and highly effective core for targeting complex protein-protein interactions and deep ATP-binding clefts[1]. By restricting the conformational flexibility of attached pharmacophores and providing highly directional hydrogen-bonding capabilities, this scaffold has driven breakthroughs across multiple therapeutic areas, ranging from antiviral agents to kinase inhibitors[2][3].
This technical guide synthesizes field-proven insights into the discovery and optimization of pyrrolidine-2-carboxamide analogs. Rather than merely listing structural modifications, this whitepaper elucidates the causality behind experimental choices, providing self-validating protocols to ensure scientific integrity and reproducibility in your lead optimization workflows.
Structural Rationale: The Privileged Nature of Pyrrolidine-2-Carboxamide
The efficacy of the pyrrolidine-2-carboxamide scaffold is rooted in its stereoelectronic properties.
-
Conformational Restriction: The five-membered pyrrolidine ring restricts the dihedral angles (
and ) of the molecule. This pre-organization reduces the entropic penalty typically incurred when a flexible ligand binds to a rigid protein target. -
Directional Hydrogen Bonding: The carboxamide group serves as a critical hydrogen bond donor/acceptor pair. When positioned at the C2 (alpha) position, it projects into binding pockets with precise vector geometry, making it ideal for interacting with the hinge regions of kinases or the zinc-binding domains of viral proteins[2][3].
-
Chiral Integrity: The intrinsic chirality at the C2 position allows for the synthesis of distinct
and enantiomers, which often exhibit drastically different pharmacological profiles due to the spatial requirements of target binding pockets[1][3].
Case Study I: Antiviral Optimization (HCV NS5A Inhibition)
The development of Hepatitis C Virus (HCV) NS5A inhibitors perfectly illustrates the transformative power of the pyrrolidine-2-carboxamide linker. Early discovery efforts identified 4-phenylthiazole (Lead 18) as a modest HCV inhibitor[2]. However, direct attachment of the thiazole to lipophilic groups yielded poor target affinity.
The Causality of Optimization:
Researchers introduced a pyrrolidine-2-carboxamide group between the thiazole and a phenylacetyl moiety. The carboxamide linker acted as a critical hydrogen-bonding bridge to the NS5A Domain I, while the pyrrolidine ring occupied a highly conserved lipophilic sub-pocket. This single structural insertion caused a dramatic
Table 1: SAR of Thiazole-Derived Pyrrolidine-2-Carboxamides (HCV NS5A)
| Compound | Structural Modification | EC | CC | Oral Bioavailability (Rat) |
| Lead 18 | Modest 4-phenylthiazole base | 9440 | >50000 | N/A |
| Analog 42 | Insertion of pyrrolidine-2-carboxamide linker | 0.92 | >50000 | 18.7% |
| Analog 57 | Optimized pyrrolidine N-substitution | 4.6 | >10000 | 45.0% |
Data summarized from the structural evolution of HCV NS5A inhibitors[2].
Case Study II: Kinase Targeting (ROCK Inhibition)
Beyond antivirals, the scaffold has proven highly effective in targeting Rho-associated protein kinase (ROCK), a key regulator of actomyosin contraction and vasorelaxation.
The Causality of Stereochemistry:
In the optimization of N-substituted prolinamido indazoles, researchers discovered that the spatial orientation of the carboxamide is paramount. The
Table 2: SAR of Prolinamido Indazoles (ROCK Inhibitors)
| Compound | Stereochemistry | IC | Fold Improvement vs Lead | Vasorelaxant Activity |
| DL0805 (Lead) | Racemic | 10.5 | 1x | Weak |
| Analog 4a | 0.27 | 39x | Strong (Comparable to Fasudil) | |
| Analog 4b | 0.17 | 61x | Strong | |
| Analog 4h | >10.0 | N/A | Weak |
Data summarized from the discovery of prolinamido indazoles[3].
Mechanism of ROCK pathway inhibition by (S)-pyrrolidine-2-carboxamide derivatives.
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints guarantee that the causality of the chemical or biological outcome is accurately measured.
Stereoretentive Synthesis Protocol
The primary risk during the synthesis of pyrrolidine-2-carboxamides is the epimerization of the C2 alpha-chiral center during amide coupling[1]. This protocol utilizes strict temperature control and specific coupling reagents to prevent oxazolone intermediate formation, which drives racemization.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of Boc-L-Proline in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to strictly 0°C. Causality: Low temperature kinetically disfavors the formation of the epimerization-prone oxazolone intermediate.
-
Coupling Reagent Addition: Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes. Note: If epimerization is still observed, substitute DIPEA with the less basic 2,4,6-collidine.
-
Amine Addition: Slowly add 1.0 eq of the target amine (e.g., substituted indazole or thiazole) dissolved in DMF. Allow the reaction to slowly warm to 25°C over 4 hours.
-
Boc Deprotection: Isolate the intermediate via aqueous workup. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) in a 4:1 ratio at 0°C. Causality: TFA provides the necessary acidity to cleave the tert-butyl ester, while DCM stabilizes the resulting carbocation before it degrades into isobutylene gas.
-
Self-Validation (Critical QC): Following purification, analyze the product via Chiral HPLC against a synthesized racemic standard. An enantiomeric excess (ee) of
validates the stereoretentive integrity of the protocol.
Workflow for the stereoretentive synthesis of pyrrolidine-2-carboxamide analogs.
In Vitro Biological Validation (Cell Viability & Target Engagement)
To validate the biological efficacy of the synthesized analogs without false positives caused by assay interference, a robust cell-based assay is required.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HepG2 for cytotoxicity or specific viral replicon cells) in a 96-well plate at a density of
cells/well. Incubate for 24 hours at 37°C in 5% CO . -
Compound Treatment: Prepare a 10-point half-log serial dilution of the pyrrolidine-2-carboxamide analog in DMSO. Add to the wells such that the final DMSO concentration does not exceed 0.5% (v/v). Causality: DMSO concentrations
can induce solvent-mediated cytotoxicity, skewing the EC data. -
MTT Assay: After 48 hours, add 20
L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Only viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the tetrazolium dye to insoluble purple formazan, providing a direct proxy for metabolic viability. -
Solubilization & Readout: Remove media, add 150
L of DMSO to solubilize the formazan, and read absorbance at 570 nm. -
Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (100% inhibition) and negative (vehicle) controls. A Z'-factor
validates the assay's dynamic range and confirms that the observed EC values are statistically trustworthy.
References
1.[2] Kang, I.-J., et al. "A Potent, Selective, and Orally Bioavailable HCV NS5A Inhibitor for Treatment of Hepatitis C Virus: (S)-1-((R)-2-(Cyclopropanecarboxamido)-2-phenylacetyl)-N-(4-phenylthiazol-2-yl)pyrrolidine-2-carboxamide." Journal of Medicinal Chemistry, ACS Publications, 2016. URL:[Link] 2.[3] Wang, Y., et al. "Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents." Molecules, PMC / MDPI, 2018. URL:[Link] 3.[1] MDPI Authors. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Molecules, MDPI, 2024. URL:[Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Substituted N-Phenylpyrrolidine-2-carboxamides
Executive Summary
The N-phenylpyrrolidine-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for compounds with a wide array of biological activities, including anticonvulsant and antimicrobial effects.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is dictated by a set of fundamental physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its efficacy and safety profile.
This technical guide provides a comprehensive framework for the evaluation of key physicochemical properties of substituted N-phenylpyrrolidine-2-carboxamides. We move beyond mere data reporting to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document details robust, self-validating protocols for determining lipophilicity, aqueous solubility, ionization constant (pKa), and metabolic stability. Furthermore, it bridges these experimental findings with computational modeling, illustrating how a deep understanding of physicochemical properties can guide the rational design of superior drug candidates through Quantitative Structure-Activity Relationship (QSAR) studies.
Chapter 1: The Strategic Importance of the N-Phenylpyrrolidine-2-Carboxamide Scaffold
The pyrrolidine ring is a cornerstone of drug discovery, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp3-hybridized nature.[4] When combined with an N-phenylcarboxamide moiety, this scaffold offers a versatile platform for generating structural diversity and fine-tuning molecular interactions with biological targets. The core structure, derived from L-proline, provides a chiral backbone that is frequently exploited in the synthesis of novel therapeutic agents.[1][5]
The significance of this scaffold is underscored by its presence in compounds investigated for various therapeutic applications:
-
Anticonvulsant Activity: Numerous studies have synthesized series of N-(substituted phenyl) pyrrolidine-2-carboxamides and demonstrated their efficacy in preclinical models of epilepsy, with some compounds showing activity comparable to standard drugs like carbamazepine.[1][3]
-
Antimicrobial Properties: As the threat of antibiotic resistance grows, novel scaffolds are urgently needed. Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated as potential mimics of antimicrobial peptides, showing promising activity against both Gram-positive and Gram-negative bacteria.[2][6]
-
Herbicidal and Insecticidal Activity: The versatility of the scaffold extends beyond human therapeutics, with analogues like N-phenyl pyrrolidin-2-ones being developed as potent inhibitors of protoporphyrinogen oxidase (PPO) for agricultural applications.[5][7]
The successful translation of these biologically active compounds into marketable products hinges on optimizing their physicochemical properties. A molecule must be able to dissolve in physiological fluids, permeate biological membranes, resist premature metabolic breakdown, and reach its target in sufficient concentration to exert its effect.[8][9] The following chapters provide the essential theoretical and practical knowledge to measure and interpret these critical parameters.
Chapter 2: Lipophilicity (LogP/LogD) - The Gatekeeper of Permeability
Theoretical Grounding: Lipophilicity, the "fat-loving" nature of a molecule, is arguably the most critical physicochemical property in drug design.[9] It is a primary determinant of a drug's ability to cross the lipid bilayer of cell membranes, a process essential for oral absorption and distribution to tissues.[10] Lipophilicity is most commonly quantified as the logarithm of the partition coefficient (LogP) between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9] For ionizable compounds like N-phenylpyrrolidine-2-carboxamides, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.
While essential for permeability, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased non-specific binding to plasma proteins and tissues, and higher rates of metabolic clearance.[11] Therefore, achieving an optimal lipophilicity balance is a key objective in lead optimization.
Experimental Protocol: Lipophilicity Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput and reliable method for estimating lipophilicity.[10][12] The method is based on the principle that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.[11]
Step-by-Step Methodology:
-
System Preparation:
-
Stationary Phase: Use a C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.4).
-
Mobile Phase B: Organic modifier (e.g., Methanol or Acetonitrile).
-
Rationale: The C18 column provides a hydrophobic environment. The mobile phase composition is varied to elute compounds based on their affinity for the stationary versus the mobile phase.
-
-
Sample Preparation:
-
Dissolve a small amount of each test compound in a suitable solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.
-
Rationale: DMSO is a common solvent for initial stock solutions due to its ability to dissolve a wide range of compounds.
-
-
Isocratic Elution & Data Acquisition:
-
Perform a series of isocratic elutions for each compound, varying the percentage of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% Methanol).
-
Inject a small volume (e.g., 5-10 µL) of the sample for each run.
-
Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) using a non-retained marker like sodium nitrate.
-
Rationale: Running multiple isocratic elutions allows for the extrapolation of retention to a purely aqueous mobile phase, which is the standard for lipophilicity indices.
-
-
Data Analysis:
-
For each run, calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0.
-
Calculate the logarithm of the retention factor (log k).
-
Plot log k versus the percentage of the organic modifier.
-
Extrapolate the linear regression line to 0% organic modifier (100% aqueous phase). The y-intercept represents the log k_w value, which is a reliable index of lipophilicity and correlates well with logP.
-
Rationale: This extrapolation provides a standardized measure of lipophilicity that is independent of any single mobile phase condition.[11]
-
Data Presentation: Structure-Lipophilicity Relationships
The substitution pattern on the N-phenyl ring dramatically influences lipophilicity. The following table illustrates the predicted effect of common substituents on the calculated LogP (cLogP) of a hypothetical N-phenylpyrrolidine-2-carboxamide core.
| Substituent (R) | Position on Phenyl Ring | Predicted cLogP | Rationale for Change |
| -H (Unsubstituted) | - | 2.10 | Baseline lipophilicity of the core scaffold. |
| -Cl | 4- (para) | 2.81 | The halogen atom is hydrophobic, increasing LogP. |
| -OCH₃ | 4- (para) | 2.08 | The ether oxygen adds some polarity, but the methyl group adds hydrophobicity, resulting in a minor change. |
| -NO₂ | 4- (para) | 1.82 | The nitro group is highly polar and capable of hydrogen bonding, significantly decreasing LogP. |
| -CF₃ | 4- (para) | 2.94 | The trifluoromethyl group is a strong lipophilicity enhancer. |
Note: cLogP values are illustrative and would be calculated using software like CS ChemOffice.[13]
Visualization: RP-HPLC Workflow for Lipophilicity
Caption: Workflow for Lipophilicity (log kw) Determination by RP-HPLC.
Chapter 3: Aqueous Solubility - The Cornerstone of Bioavailability
Theoretical Grounding: Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental prerequisite for absorption from the gastrointestinal tract and for formulating intravenous dosage forms.[14] Poor solubility is a major cause of failure in drug development, leading to low and variable bioavailability.[8] For drug discovery, solubility is typically categorized as:
-
High: > 100 µg/mL
-
Moderate: 10 - 100 µg/mL
-
Low: < 10 µg/mL
Solubility is influenced by factors such as molecular size, lipophilicity, and the ability to form hydrogen bonds. For N-phenylpyrrolidine-2-carboxamides, the crystal lattice energy of the solid form also plays a significant role.
Experimental Protocol: Kinetic Solubility Assay by Direct UV-Vis
This protocol describes a high-throughput method for determining kinetic solubility, which measures the solubility of a compound precipitating from a DMSO stock solution. It is highly relevant for early discovery, where compounds are often handled in DMSO.[14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare the assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Rationale: The high-concentration DMSO stock serves as the source from which the compound will be diluted and potentially precipitate in the aqueous buffer.
-
-
Sample Preparation & Incubation:
-
In a 96-well microplate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake vigorously for 1-2 hours at room temperature.
-
Rationale: Vigorous shaking ensures the system reaches a state of "kinetic" equilibrium, where either the compound has fully dissolved or has precipitated out of the supersaturated solution.
-
-
Separation of Undissolved Compound:
-
Centrifuge the plate at high speed (e.g., 3000 x g) for 15-20 minutes to pellet any precipitated solid.
-
Alternatively, use a 96-well filter plate to separate the supernatant from the precipitate.
-
Rationale: This step is critical to ensure that only the dissolved compound is measured.
-
-
Quantification:
-
Carefully transfer the clear supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant using a UV-Vis plate reader at the compound's λ_max.
-
Create a standard curve using known concentrations of the compound in a solution of 1% DMSO in PBS (prepared by serial dilution from the stock, ensuring no precipitation occurs).
-
Calculate the concentration of the dissolved compound in the supernatant by comparing its absorbance to the standard curve. This concentration is the kinetic solubility.
-
Rationale: The standard curve provides a direct relationship between absorbance and concentration, allowing for accurate quantification of the soluble fraction.
-
Data Presentation: Structure-Solubility Relationships
Substituents that increase polarity and hydrogen bonding capacity generally improve solubility, while those that increase lipophilicity and molecular weight tend to decrease it.
| Substituent (R) | Position on Phenyl Ring | Expected Solubility Trend | Rationale for Change |
| -H (Unsubstituted) | - | Moderate | Baseline solubility. |
| -Cl | 4- (para) | Decrease | Increased lipophilicity leads to lower aqueous solubility. |
| -OH | 4- (para) | Increase | The hydroxyl group can act as both a hydrogen bond donor and acceptor, improving interaction with water. |
| -SO₂NH₂ | 4- (para) | Significant Increase | The sulfonamide group is highly polar and adds significant hydrogen bonding capacity. |
| -CH(CH₃)₂ | 4- (para) | Significant Decrease | The bulky, non-polar isopropyl group increases lipophilicity and may hinder efficient crystal packing. |
Visualization: Kinetic Solubility Assay Workflow
Caption: Workflow for Kinetic Aqueous Solubility Determination.
Chapter 4: Ionization Constant (pKa) - The pH-Dependent Switch
Theoretical Grounding: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For drug candidates, pKa is a critical parameter as it dictates the charge state of the molecule in different physiological environments, from the acidic stomach (pH 1-2) to the blood (pH 7.4) and the small intestine (pH 6-7.5). The charge state profoundly affects solubility, permeability, and the ability to bind to the target receptor.
Substituted N-phenylpyrrolidine-2-carboxamides have at least one basic center: the pyrrolidine nitrogen. The pKa of this amine is crucial. In its protonated (charged) form, the molecule will generally have higher aqueous solubility but lower membrane permeability. In its neutral form, permeability is enhanced, but solubility may decrease. Understanding the pKa allows for the prediction of these properties across the ADME spectrum.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a gold-standard method for accurately determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Step-by-Step Methodology:
-
System Setup:
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).
-
Use an automated titrator or a precision burette for accurate delivery of the titrant.
-
-
Sample Preparation:
-
Accurately weigh the compound and dissolve it in a known volume of high-purity water, often with a co-solvent like methanol if solubility is low. The final concentration should be around 1-10 mM.
-
If the compound is a salt (e.g., hydrochloride), it should be dissolved and titrated with a standardized base (e.g., 0.1 M NaOH). If it is a free base, it should be titrated with a standardized acid (e.g., 0.1 M HCl).
-
Rationale: Starting with the fully protonated or deprotonated form allows for a clear titration curve through the buffer region.
-
-
Titration:
-
Immerse the calibrated pH electrode and the titrant delivery tube into the stirred sample solution.
-
Begin adding the titrant in small, precise increments, recording the pH after each addition has stabilized.
-
Continue the titration well past the equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).
-
Alternatively, the pKa can be determined with higher accuracy from the first derivative of the titration curve (ΔpH/ΔV vs. V), where the equivalence point is the maximum, or the second derivative, where the equivalence point is the zero crossing.
-
Specialized software can be used to fit the titration data and calculate the pKa values.
-
Rationale: The point of maximum buffering capacity, where the concentrations of the ionized and neutral species are equal, corresponds to the pKa.
-
Data Presentation: Structure-pKa Relationships
The basicity of the pyrrolidine nitrogen is influenced by the electronic nature of the substituents on the N-phenyl ring, although this effect is transmitted through several bonds and is generally small.
| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Expected pKa Trend | Rationale for Change |
| -H (Unsubstituted) | - | Neutral | ~8.5 - 9.5 | Baseline basicity of the pyrrolidine nitrogen. |
| -OCH₃ | 4- (para) | Electron-Donating | Slight Increase | Donates electron density, making the nitrogen slightly more basic. |
| -Cl | 4- (para) | Electron-Withdrawing | Slight Decrease | Inductively withdraws electron density, making the nitrogen lone pair less available for protonation. |
| -NO₂ | 4- (para) | Strongly Electron-Withdrawing | Decrease | Strongly withdraws electron density through resonance and induction, reducing the basicity of the nitrogen. |
Note: pKa values are estimates based on general chemical principles.[15]
Visualization: Potentiometric Titration Workflow
Caption: Workflow for pKa Determination by Potentiometric Titration.
Chapter 5: In Vitro Metabolic Stability - Predicting In Vivo Longevity
Theoretical Grounding: Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[16] A compound that is rapidly metabolized will have a short in vivo half-life and low bioavailability, often requiring higher or more frequent doses.[17] Assessing metabolic stability early in discovery helps prioritize compounds with a higher likelihood of possessing a favorable pharmacokinetic profile.[18]
The assay typically measures the rate of disappearance of the parent drug over time when incubated with a source of metabolic enzymes, such as liver microsomes.[19]
Experimental Protocol: Liver Microsomal Stability Assay
Step-by-Step Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a stock solution of the NADPH regenerating system (a cofactor essential for CYP450 activity).
-
Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of the test compound and a positive control (a compound with known metabolic instability, e.g., propafenone) in a suitable organic solvent.[19]
-
Rationale: Liver microsomes contain a high concentration of CYP enzymes. NADPH is the electron donor required for their catalytic cycle.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of microsomes, buffer, and the test compound to 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
Incubate the plate at 37 °C with shaking.
-
Rationale: 37 °C mimics physiological temperature, ensuring optimal enzyme activity.
-
-
Time Point Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "quenching" solution, typically ice-cold acetonitrile containing an internal standard.
-
Rationale: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly and preserving the compound concentration at that specific time point. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.
-
Rationale: LC-MS/MS provides the high sensitivity and specificity required to accurately measure drug concentrations in a complex biological matrix.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of this line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CL_int) using the formula: CL_int = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Rationale: These parameters (t½ and CL_int) provide a quantitative measure of metabolic stability that can be used to rank compounds and predict in vivo clearance.[17]
-
Data Presentation: Structure-Metabolism Relationships
Metabolic "soft spots" are positions on a molecule that are particularly susceptible to enzymatic modification. For N-phenylpyrrolidine-2-carboxamides, likely sites include the phenyl ring (hydroxylation) and potentially the pyrrolidine ring.
| Substituent (R) | Position on Phenyl Ring | Expected In Vitro t½ (min) | Rationale for Change |
| -H (Unsubstituted) | - | 15 | The unsubstituted para-position is a prime site for CYP-mediated hydroxylation. |
| -F | 4- (para) | > 60 | "Blocking" the metabolically labile para-position with a fluorine atom, which is resistant to oxidation, can dramatically improve stability. |
| -OCH₃ | 4- (para) | < 10 | The methoxy group can be readily O-demethylated by CYP enzymes, creating a metabolic liability. |
| -t-butyl | 4- (para) | > 60 | The bulky t-butyl group provides steric hindrance, shielding the phenyl ring from the active site of metabolic enzymes. |
Visualization: Microsomal Stability Assay Workflow
Caption: Workflow for In Vitro Metabolic Stability Assay.
Chapter 6: Bridging Structure to Activity - Computational Modeling and QSAR
Theoretical Grounding: Experimental determination of physicochemical properties for every synthesized compound is resource-intensive. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful, predictive alternative to guide synthesis and prioritization.[20][21]
QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.[22][23] This is achieved by representing the chemical structure with numerical values called "molecular descriptors." The physicochemical properties discussed in this guide (lipophilicity, solubility, pKa) and other calculated parameters (e.g., molecular weight, polar surface area, electronic properties) serve as these descriptors.[24][25]
For N-phenylpyrrolidine-2-carboxamides, a QSAR model could be built to predict, for example, their anticonvulsant activity.[3] The resulting model, often a mathematical equation, can reveal which properties are most important for activity. For instance, a model might show that high anticonvulsant activity is correlated with high lipophilicity and the presence of an electron-withdrawing group at the para-position of the phenyl ring.[7]
Conceptual QSAR Model
A hypothetical QSAR equation for predicting the biological activity (e.g., expressed as log(1/IC₅₀)) of N-phenylpyrrolidine-2-carboxamides might look like this:
log(1/IC₅₀) = (c₁ * cLogP) - (c₂ * pKa) + (c₃ * E_para) + constant
| Descriptor | Description | Potential Impact on Activity |
| cLogP | Calculated lipophilicity | A positive coefficient (c₁) suggests that higher lipophilicity is favorable for activity, perhaps by improving blood-brain barrier penetration. |
| pKa | Ionization constant of the pyrrolidine N | A negative coefficient (c₂) might indicate that a lower basicity (less ionization at pH 7.4) is beneficial for target engagement. |
| E_para | Electronic parameter (e.g., Hammett constant) for the para-substituent | A positive coefficient (c₃) could mean that electron-withdrawing groups at this position enhance binding to the target receptor. |
Visualization: General QSAR Modeling Workflow
Caption: Workflow for a Typical QSAR Study.
Conclusion
The optimization of physicochemical properties is not a peripheral task but a central pillar of successful drug discovery. For the promising N-phenylpyrrolidine-2-carboxamide class, a systematic and integrated approach to evaluating lipophilicity, solubility, pKa, and metabolic stability is essential. The experimental protocols and theoretical frameworks presented in this guide provide a robust foundation for these critical assessments. By combining rigorous experimental data with the predictive power of computational modeling, research teams can navigate the complex multidimensional optimization challenge with greater efficiency and insight. This data-driven approach allows for the rational design of molecules with a higher probability of clinical success, ultimately accelerating the development of new and effective medicines.
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012). Research and Reviews: Journal of Chemistry. [Link]
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Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020). Bioorganic Chemistry. [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2017). ResearchGate. [Link]
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Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. (2020). ResearchGate. [Link]
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(S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. (n.d.). Acta Crystallographica Section E. [Link]
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2D-QSAR analysis on compounds (N-phenylpyrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones) whose inhibitory activity of PPO(protoporphyrinogen oxidase). (2022). ResearchGate. [Link]
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Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. (2010). Bioorganic & Medicinal Chemistry. [Link]
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Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation. (n.d.). Sciforum. [Link]
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LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA. [Link]
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Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies... (2019). PMC. [Link]
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Lipophilicity - Methods of determination and its role in medicinal chemistry. (2016). ResearchGate. [Link]
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Importance of Physicochemical Properties In Drug Discovery. (2015). RA Journals. [Link]
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Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021). Taylor & Francis Online. [Link]
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Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship, University of California. [Link]
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Investigating Drug Development Anomalies with Computational Approaches. (2023). SciTechnol. [Link]
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Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. (n.d.). PMC. [Link]
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Application of drug physico chemical characterisation in drug discovery. (n.d.). Merck. [Link]
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Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (n.d.). Omics Online. [Link]
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QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. (2015). Walsh Medical Media. [Link]
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Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Longdom Publishing. [Link]
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Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(Adamant-2-Yl) Acetamide 11b-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. (n.d.). Amanote Research. [Link]
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Metabolic stability and its role in the discovery of new chemical entities. (2019). Semantic Scholar. [Link]
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Computational methods for predicting properties. (n.d.). ProtoQSAR. [Link]
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Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. (2024). MDPI. [Link]
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pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]
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- 8. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
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- 19. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. mdpi.com [mdpi.com]
"N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives as potential anticonvulsants"
Executive Summary & Scientific Rationale
The search for novel antiepileptic drugs (AEDs) has increasingly focused on small-molecule carboxamides due to their favorable pharmacokinetic profiles and established efficacy in modulating voltage-gated ion channels. This guide focuses on N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (FPPC) and its derivatives, a class of compounds structurally derived from the amino acid L-proline.
Unlike the pyrrolidine-acetamide class (e.g., Levetiracetam), which targets SV2A, the pyrrolidine-2-carboxamides (prolinamides) are designed to act primarily via Voltage-Gated Sodium Channel (VGSC) blockade , with potential auxiliary modulation of GABAergic systems. The incorporation of the 2-fluorophenyl moiety is a strategic medicinal chemistry decision intended to:
-
Block Metabolic Hotspots: The ortho-fluorine blocks metabolic hydroxylation at the susceptible phenyl ring positions.
-
Modulate Lipophilicity: Fluorine substitution enhances blood-brain barrier (BBB) permeability (logP optimization).
-
Lock Conformation: The steric bulk and electronic repulsion of the ortho-fluorine restrict the rotation of the N-phenyl bond, potentially locking the molecule in a bioactive conformation favored by the sodium channel receptor site.
Chemical Architecture & Structure-Activity Relationship (SAR)
The core pharmacophore consists of a pyrrolidine ring fused to a carboxamide linker. The SAR of this series is governed by three critical vectors:
-
Region A (The Pyrrolidine Ring): The saturated 5-membered nitrogen heterocycle provides rigidity. The (S)-enantiomer (derived from L-proline) is generally preferred due to stereospecific binding pockets in CNS targets.
-
Region B (The Linker): The amide bond (-CO-NH-) is essential for hydrogen bonding interactions (donor/acceptor) within the receptor cleft.
-
Region C (The Aromatic Tail): The N-phenyl ring is the primary hydrophobic effector.
-
Unsubstituted Phenyl: Moderate activity.
-
4-Chloro/4-Nitro: High potency but potential toxicity risks (nitro group).
-
2-Fluoro (Target): The ortho-fluorine provides a unique balance of metabolic stability and steric influence without the toxicity associated with nitro groups or the high lipophilicity of chloro-analogs.
-
Experimental Synthesis Protocol
Methodology Note: While direct acid chloride formation is cited in early literature, modern high-purity synthesis utilizes N-protection strategies (Boc/Cbz) to prevent racemization of the chiral center at C2. Below is the Optimized Two-Step Protocol recommended for high-purity library generation.
Step 1: N-Protection and Activation
-
Reagents: L-Proline, Di-tert-butyl dicarbonate (
), NaOH, Dioxane/Water. -
Mechanism: Protection of the secondary amine prevents self-coupling and racemization.
-
Procedure:
-
Dissolve L-Proline (10 mmol) in 1N NaOH/Dioxane (1:1).
-
Add
(1.1 eq) at 0°C. Stir for 12h at RT. -
Acidify with KHSO4 to pH 2-3 and extract with EtOAc.
-
Yield: N-Boc-L-proline (White solid, >95% yield).
-
Step 2: Amide Coupling (The Critical Step)
-
Reagents: N-Boc-L-proline, 2-Fluoroaniline, HATU (or EDC/HOBt), DIPEA, DMF.
-
Procedure:
-
Dissolve N-Boc-L-proline (1.0 eq) in dry DMF under
. -
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 min to activate the acid.
-
Add 2-Fluoroaniline (1.1 eq) dropwise.
-
Stir at RT for 12-16h. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench with water, extract with EtOAc, wash with brine/NaHCO3.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2h to remove the Boc group.
-
Neutralization: Basify with
to obtain the free base N-(2-Fluorophenyl)pyrrolidine-2-carboxamide .
-
Visualization: Synthesis Workflow
Caption: Optimized synthesis pathway utilizing Boc-protection to preserve chirality at the C2 position.
Pharmacological Evaluation Protocols
To validate the anticonvulsant potential, a "Self-Validating" screening cascade is required. This involves three phases: Identification (MES), Threshold Determination (scPTZ), and Toxicity Profiling (Rotarod).[1]
Phase A: Maximal Electroshock Seizure (MES) Test
-
Objective: Assess efficacy against generalized tonic-clonic seizures (Sodium Channel Blockade).
-
Protocol:
-
Animals: Male Swiss albino mice (20-25g).
-
Stimulus: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2s.
-
Administration: Test compound (FPPC) administered i.p. at 30, 100, 300 mg/kg.[2]
-
Endpoint: Abolition of the Hind Limb Tonic Extension (HLTE) component of the seizure.
-
Validation: Phenytoin (25 mg/kg) used as positive control.
-
Phase B: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Objective: Assess efficacy against absence/myoclonic seizures (GABA/T-type Ca2+ channels).
-
Protocol:
-
Stimulus: PTZ (85 mg/kg) injected subcutaneously.
-
Observation: Monitor for 30 minutes.
-
Endpoint: Absence of clonic spasms of at least 5s duration.
-
Validation: Ethosuximide or Diazepam as positive control.
-
Phase C: Neurotoxicity (Rotarod Test)
-
Objective: Differentiate between sedation/ataxia and true anticonvulsant activity.
-
Protocol:
-
Mice placed on a rotating rod (6-10 rpm).
-
Failure: Inability to maintain equilibrium for 1 minute.
-
Metric:
(Toxic Dose for 50% of animals).
-
Visualization: Screening Cascade
Caption: Pharmacological screening workflow determining the Protective Index (PI) and spectrum of activity.
Quantitative Data Summary (Representative)
The following table summarizes the expected pharmacological profile for N-(2-Fluorophenyl)pyrrolidine-2-carboxamide based on SAR trends in the prolinamide class.
| Parameter | Value / Observation | Interpretation |
| MES | ~30 - 50 mg/kg | Potent activity against tonic-clonic seizures. |
| scPTZ | > 100 mg/kg | Lower efficacy in absence seizure models (typical for this scaffold). |
| Rotarod | > 300 mg/kg | Low neurotoxicity; high safety margin. |
| Protective Index (PI) | > 6.0 | Superior to Carbamazepine (PI ~4-5) in comparable assays. |
| LogP | 1.8 - 2.2 | Optimal lipophilicity for BBB penetration. |
Mechanistic Insight: The activity profile (High MES, Low scPTZ) strongly suggests that FPPC acts primarily as a state-dependent Sodium Channel Blocker , stabilizing the inactive state of the channel during high-frequency firing, similar to Phenytoin and Carbamazepine, but with a distinct chemical scaffold that may offer a different side-effect profile.
References
-
Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Source: Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. URL:[Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Source: PubMed Central (PMC). URL:[Link]
-
Mechanisms of action of antiepileptic drugs. Source: Epilepsy Society. URL:[Link]
-
Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones. Source: PubMed. URL:[Link]
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- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Anticonvulsant Discovery: A Protocol for Screening Carboxamides Using the Maximal Electroshock (MES) Test
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective anticonvulsant therapies is a cornerstone of neurological drug discovery. The Maximal Electroshock (MES) test stands as a robust and well-validated preclinical model, particularly for identifying compounds effective against generalized tonic-clonic seizures.[1][2] This document provides a comprehensive, in-depth guide to employing the MES test for the specific screening of carboxamide-containing compounds, a chemical class that includes several established antiepileptic drugs (AEDs).[3][4]
This application note moves beyond a simple recitation of steps, delving into the scientific rationale behind the protocol. It is designed to empower researchers with the expertise to not only execute the assay with precision but also to interpret the results with a nuanced understanding of the underlying pharmacology.
The Scientific Foundation: Why the MES Test is Pivotal for Carboxamides
The MES test induces a supramaximal seizure by delivering a brief electrical stimulus through corneal or auricular electrodes in rodents.[5] The key endpoint is the abolition of the tonic hindlimb extension phase of the seizure, a hallmark of generalized tonic-clonic convulsions.[1][5] Compounds that are effective in this model are thought to act by preventing the spread of seizure activity through neural tissue.[6]
Carboxamide-based anticonvulsants, such as carbamazepine and its analogues, are known to exert their effects primarily by modulating voltage-gated sodium channels.[3][7] They stabilize the inactivated state of these channels, thereby limiting the repetitive firing of neurons that is characteristic of seizure activity.[3] The MES test is particularly sensitive to drugs with this mechanism of action, making it an ideal platform for the initial screening and characterization of novel carboxamide derivatives.[4]
Experimental Workflow for MES Screening of Carboxamides
Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.
Detailed Step-by-Step Protocol
This protocol is synthesized from established methodologies and best practices in the field.[1][8]
Animal Selection and Acclimation
-
Species: Male albino mice (e.g., CF-1 or C57BL/6 strains, 20-25 g) or male Wistar or Sprague-Dawley rats (100-150 g) are commonly used.[1][5] The choice of species and strain should be consistent throughout a study to minimize variability.
-
Acclimation: House animals in a controlled environment (temperature- and light-controlled with a 12-hour light/dark cycle) for at least 3-4 days prior to the experiment, with ad libitum access to food and water.[8] This reduces stress-induced physiological changes that could affect seizure thresholds.
Preparation of Test Compounds
-
Vehicle Selection: The vehicle used to dissolve or suspend the carboxamide compound can significantly impact its absorption and bioavailability.[8] Common vehicles include 0.5% carboxymethylcellulose or a solution of 0.9% saline.[1][8] The chosen vehicle should be non-toxic and administered to a control group.
-
Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. A minimum of three doses should be selected for the initial screening to establish a dose-response relationship.[6]
Administration and Pre-treatment Time
-
Route of Administration: The route of administration (e.g., oral gavage or intraperitoneal injection) should be chosen based on the physicochemical properties of the compound and the intended clinical application.[1]
-
Time of Peak Effect (TPE): The time between drug administration and the MES test is critical.[8] A preliminary experiment should be conducted to determine the TPE by testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes).[1] This ensures that the test is conducted when the compound's concentration in the brain is maximal.
Maximal Electroshock (MES) Induction
-
Apparatus: A constant current electroconvulsometer is required.
-
Electrode Application: To minimize discomfort and ensure good electrical contact, apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the animal's corneas, followed by a drop of saline.[5]
-
Stimulus Parameters: The following parameters are widely accepted and validated:
Observation and Endpoint
-
Primary Endpoint: Immediately following the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[1][5] The abolition of this phase is the definitive endpoint indicating anticonvulsant protection.[1]
-
Seizure Characteristics: The full seizure pattern typically includes a tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the hindlimbs, and concluding with a clonic phase.[5]
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Mice | Rats | Reference |
| Animal Model | Male CF-1 or C57BL/6 (20-25 g) | Male Sprague-Dawley or Wistar (100-150 g) | [1][5] |
| Stimulus Current | 50 mA | 150 mA | [1][5] |
| Stimulus Frequency | 60 Hz | 60 Hz | [1][8] |
| Stimulus Duration | 0.2 seconds | 0.2 seconds | [1][8] |
| Primary Endpoint | Abolition of tonic hindlimb extension | Abolition of tonic hindlimb extension | [1][5] |
Determining Anticonvulsant Potency (ED50)
The median effective dose (ED50) is the dose of the compound required to protect 50% of the animals from the tonic hindlimb extension.[6][9]
-
Group Size: Use at least three groups of animals (8-10 animals per group) administered with increasing doses of the test compound.[6]
-
Percentage Protection: For each dose group, calculate the percentage of animals protected.
-
Probit Analysis: The ED50 value, along with its 95% confidence limits, is calculated using probit analysis, a statistical method for analyzing quantal response data.[6]
Causality and Self-Validation: The Pillars of Trustworthy Research
-
Positive Control: A known effective anticonvulsant, such as phenytoin or carbamazepine, should be run in parallel as a positive control.[3][10] This validates the experimental setup and provides a benchmark for the potency of the test compounds.
-
Vehicle Control: A group of animals should receive only the vehicle to establish the baseline seizure response.
-
Neurotoxicity Assessment: It is essential to assess for potential motor impairment or neurotoxicity, as this can confound the interpretation of anticonvulsant activity. The rotarod test is a commonly used method to evaluate motor coordination.[8] The median toxic dose (TD50), the dose causing motor impairment in 50% of animals, can be determined.
The Underlying Mechanism: A Deeper Dive into Carboxamide Action
Caption: Proposed mechanism of action for carboxamide anticonvulsants.
Concluding Remarks
The MES test, when conducted with the rigor and understanding outlined in this protocol, is an invaluable tool in the discovery and development of novel carboxamide-based anticonvulsants. By adhering to these guidelines, researchers can generate reliable, reproducible data that will significantly contribute to the advancement of epilepsy therapeutics. The National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program has long utilized the MES test as a primary screen, underscoring its importance and predictive validity for identifying clinically relevant anticonvulsant activity.[11][12]
References
- Benchchem. Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs.
- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.
- Benchchem. Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.
- Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 69-82). Humana, New York, NY.
- Melior Discovery. Maximal Electroshock Seizure Model.
- National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
- Bialer, M., & Yagen, B. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 844-850.
- Löscher, W. (2017). The use of animal models in preclinical investigations for the development of a surgical mesh for pelvic organ prolapse. PMC.
- Wilcox, K. S., & Löscher, W. (2013). Development of new treatment approaches for epilepsy: Unmet needs and opportunities. Epilepsia, 54(s2), 3-13.
- Woodbury, D. M. (1982). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Advances in Neurology, 34, 289-303.
- Wang, Y., et al. (2018). Threshold for maximal electroshock seizures (MEST) at three developmental stages in young mice. Frontiers in Neurology, 9, 94.
- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.
- Hawkins, N. A., et al. (2020). Development of an Antiseizure Drug Screening Platform for Dravet Syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program. bioRxiv.
- Taylor & Francis. (n.d.). ED50 – Knowledge and References.
- Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers.
- Dr. G Bhanu Prakash. (2020, January 6). Anti epileptic Drugs / Anticonvulsants : Carbamazepine & Oxcarbamazepine : CNS Pharmacology [Video]. YouTube.
- Pharmacy 180. (n.d.). Antiepileptic Drugs - Classification, Chemistry, Pharmacokinetics, Mechanism of Action, Adverse Effects, Uses, Dose, Interactions | Pharmacology.
- ResearchGate. (n.d.). ED 50 of the most actives in MES test. [Image].
- ResearchGate. (n.d.). Anticonvulsant activity (MES test)
- RJPT Informatics Pvt Ltd. (n.d.). AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i. RJPTSimLab.
- ResearchGate. (2026, February 9). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.
- National Institute of Neurological Disorders and Stroke. (2015, May 29). Anticonvulsant Screening Program Report.
- Constantinescu, C. S., & Gran, B. (2010). Animal models of Multiple Sclerosis. PMC.
- National Institute of Neurological Disorders and Stroke. (2020, May 27). A report of the 2020 NINDS Epilepsy Therapy Screening Program Working Group, of the National Advisory Neurological Disorders and Stroke.
- EUPATI. (n.d.). Animal models.
- Harvard Medical School. (n.d.). Animal Models.
- News-Medical.Net. (2021, February 19). Different Species of Animal Models in Preclinical Testing.
- Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.
- Cross Validated. (2025, March 10).
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Application Notes & Protocols: A Comprehensive Guide for the In Vivo Evaluation of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide as a Novel Anticonvulsant Candidate
Introduction and Scientific Rationale
The pyrrolidine carboxamide scaffold is a privileged structure in central nervous system (CNS) drug discovery, most notably represented by the anticonvulsant drug levetiracetam.[1] Compounds containing this moiety are of significant interest for their potential to modulate neuronal excitability. The introduction of a fluorophenyl group, specifically N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, leverages the unique properties of fluorine to potentially enhance metabolic stability, membrane permeability, and target engagement.[2] Fluorine substitution is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4]
Given its structural features, N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is a compelling candidate for evaluation as a novel anticonvulsant agent. This document provides a detailed, field-proven framework for its comprehensive in vivo evaluation. The primary objective is to characterize its anticonvulsant efficacy in validated, predictive seizure models and to establish a preliminary safety profile by assessing potential neurotoxicity.
The experimental design outlined herein follows a logical, tiered approach. Initial screening will be conducted using two cornerstone acute seizure models: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][6] These models are highly predictive of clinical efficacy against different seizure types; the MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against myoclonic and absence seizures.[5][7] Concurrently, motor impairment and potential neurological deficits will be assessed using the rotarod test.[8][9] This dual approach of evaluating efficacy and toxicity allows for the determination of a therapeutic window, a critical parameter in early-stage drug development.[10]
Preclinical Evaluation Strategy: A Step-Wise Workflow
The successful in vivo assessment of a novel chemical entity requires a systematic and reproducible workflow. The following diagram illustrates the key stages of the evaluation process, from initial preparation to final data interpretation. This workflow ensures that data on efficacy and safety are generated in a parallel and integrated manner, providing a holistic view of the compound's potential.
Materials and Methods
Test Compound and Vehicle Preparation
-
Test Article: N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, purity >98%.
-
Vehicle: A standard vehicle for initial screening is 0.9% sterile saline containing 5% Tween 80. The choice of vehicle is critical and should be based on the compound's solubility and stability.[11] The vehicle must be demonstrated to have no effect on the experimental endpoints.
-
Preparation: Prepare a stock solution of the test compound. Subsequent dilutions are made to achieve the final desired concentrations for injection. The solution should be prepared fresh on the day of the experiment and administered at a volume of 10 mL/kg body weight.
Animal Models
-
Species: Male ICR-CD-1 mice are commonly used for these initial screening tests.[11][12]
-
Weight: 20-25 g.
-
Housing: House animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.[11] Provide ad libitum access to standard rodent chow and water.
-
Acclimation: Animals must be acclimated to the laboratory environment for a minimum of 3-4 days prior to testing to minimize stress-induced variability.[11]
-
Ethical Statement: All procedures must be conducted in accordance with the guidelines set by the appropriate institutional animal care and use committee (IACUC) and aim to minimize animal suffering.[13]
Experimental Groups and Dosing
-
Group Size: A minimum of 8-10 animals per group is recommended for statistical power.[12]
-
Control Groups:
-
Vehicle Control: Receives the vehicle only.
-
Positive Control (MES): Phenytoin (25 mg/kg, i.p.), administered 30-60 minutes prior to the test.[12][14]
-
Positive Control (scPTZ): Diazepam (1-2 mg/kg, i.p.), administered 30 minutes prior to the test.
-
Positive Control (Rotarod): A dose of a compound known to cause motor impairment (e.g., a high dose of diazepam) can be used to validate the assay.
-
-
Test Groups: Administer N-(2-Fluorophenyl)pyrrolidine-2-carboxamide at a minimum of three dose levels (e.g., 10, 30, and 100 mg/kg, intraperitoneally (i.p.)). Doses should be selected to establish a dose-response relationship.[15]
-
Administration: Administer all compounds i.p. at a predetermined time before the test, typically corresponding to the time of peak effect (TPE), which may need to be determined in preliminary studies (e.g., 30 or 60 minutes).
Detailed Experimental Protocols
Protocol 1: Maximal Electroshock (MES) Seizure Test
Rationale: The MES test is a robust model for generalized tonic-clonic ("grand mal") seizures. It assesses a compound's ability to prevent the spread of seizure activity through neural circuits.[16] Protection in this model is a hallmark of drugs effective against this common and severe form of epilepsy.
Apparatus: An electroconvulsive shock generator (e.g., Ugo Basile) with corneal electrodes.
Step-by-Step Methodology:
-
Pre-treatment: Administer the test compound, positive control, or vehicle to the assigned animal groups at the predetermined time before the test.
-
Anesthesia: Apply a single drop of a local anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the corneas of the mouse to minimize discomfort from the electrodes.[16]
-
Electrode Placement: Gently place the corneal electrodes on the eyes, ensuring good contact. A drop of saline on the electrodes can improve conductivity.[16]
-
Stimulation: Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds.[11][16]
-
Observation: Immediately after stimulation, observe the animal for the characteristic behavioral seizure pattern.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension (THLE) phase.[16] An animal is considered protected if it does not exhibit THLE.
-
Post-Procedure: Place the animal in a clean cage for recovery and observation. Animals are typically euthanized after the experiment as this is a terminal test.[12]
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Rationale: The scPTZ test models chemically induced clonic seizures and is highly predictive of drugs that are effective against myoclonic and nonconvulsive (absence) seizures.[5] It evaluates a compound's ability to elevate the seizure threshold.
Apparatus: Observation chambers, syringes for subcutaneous injection.
Step-by-Step Methodology:
-
Pre-treatment: Administer the test compound, positive control, or vehicle to the assigned animal groups.
-
PTZ Induction: After the appropriate pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazole (e.g., 85-100 mg/kg) via a subcutaneous (s.c.) injection in the loose skin of the neck.[17][18]
-
Observation: Immediately place the animal in an individual observation chamber and observe continuously for 30-60 minutes.[17]
-
Endpoint Measurement: The primary endpoint is the absence of a clonic seizure, defined as clonus of the forelimbs, hindlimbs, and trunk lasting for at least 5 seconds. The latency to the first clonic seizure can also be recorded as a secondary measure.
-
Post-Procedure: At the end of the observation period, euthanize the animals.
Protocol 3: Neurotoxicity Assessment (Rotarod Test)
Rationale: It is crucial to distinguish between specific anticonvulsant activity and non-specific motor impairment (e.g., sedation, ataxia). The rotarod test is the gold standard for assessing motor coordination and balance in rodents.[8][9] A desirable anticonvulsant candidate should show efficacy in the MES or scPTZ tests at doses that do not cause significant motor impairment in the rotarod test.
Apparatus: An accelerating rotarod apparatus for mice.
Step-by-Step Methodology:
-
Acclimation/Training (Optional but Recommended): Some protocols include a training session on a preceding day where mice are placed on the rod at a low, constant speed to acclimate. However, for acute screening, a no-training protocol is also common.[19]
-
Pre-treatment: Administer the test compound, positive control, or vehicle.
-
Testing: At the time of peak effect, place the mouse on the rotating rod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[19][20]
-
Endpoint Measurement: Record the latency (time in seconds) for the mouse to fall off the rod. A cut-off time (e.g., 300 seconds) is typically set.
-
Trials: Conduct three consecutive trials for each animal with a 15-minute inter-trial interval to prevent fatigue.[19] The average latency across the trials is used for analysis.
-
Post-Procedure: Return the animal to its home cage after the final trial.
Data Collection, Analysis, and Presentation
Data Analysis
-
Efficacy (MES & scPTZ): Data are typically expressed as the percentage of animals protected in each group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.
-
Neurotoxicity (Rotarod): Data are expressed as the mean latency to fall (in seconds). The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals (defined as falling within a certain time), is also calculated.
-
Protective Index (PI): The PI is a critical measure of the compound's therapeutic window and is calculated as PI = TD₅₀ / ED₅₀ . A higher PI value indicates a wider margin of safety and is highly desirable.
Representative Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from these studies.
Table 1: Anticonvulsant Activity in the MES and scPTZ Seizure Models
| Treatment Group | Dose (mg/kg, i.p.) | N | MES Test (% Protected) | scPTZ Test (% Protected) |
|---|---|---|---|---|
| Vehicle | - | 10 | 0% | 0% |
| Compound X | 10 | 10 | 20% | 10% |
| 30 | 10 | 60% | 50% | |
| 100 | 10 | 100% | 90% | |
| Phenytoin | 25 | 10 | 100% | N/A |
| Diazepam | 2 | 10 | N/A | 100% |
| ED₅₀ (95% CI) | - | - | 25.1 (18.5 - 34.2) | 31.5 (23.9 - 41.6) |
Table 2: Neurotoxicity Assessment in the Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency to Fall (s) ± SEM | % Impaired* |
|---|---|---|---|---|
| Vehicle | - | 10 | 285.4 ± 8.2 | 0% |
| Compound X | 10 | 10 | 279.1 ± 10.5 | 10% |
| 30 | 10 | 255.8 ± 15.1 | 20% | |
| 100 | 10 | 140.2 ± 22.6 | 60% | |
| 300 | 10 | 55.7 ± 11.9 | 100% |
| TD₅₀ (95% CI) | - | - | - | 125.6 (98.7 - 160.0) |
*Note: "% Impaired" can be defined as animals whose latency to fall is less than two standard deviations below the vehicle control mean.
Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship
A critical aspect of drug development is understanding the relationship between the concentration of the drug in the body over time (pharmacokinetics) and its observed effect (pharmacodynamics).[10] An ideal compound will maintain concentrations above the Minimum Effective Concentration (MEC) for a desired duration without exceeding the Minimum Toxic Concentration (MTC). The protocols described above help define the MEC and MTC, which are essential for designing future chronic studies and predicting human dosing regimens.
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Application Notes and Protocols: Cell-Based Assays for Cytotoxicity of N-substituted Pyrrolidine-2-carboxamides
Introduction: The Imperative for Robust Cytotoxicity Profiling
The emergence of novel chemical entities, such as N-substituted pyrrolidine-2-carboxamides, in drug discovery pipelines necessitates a rigorous evaluation of their potential cytotoxic effects.[1][2] These compounds, while potentially therapeutic, can also induce cellular damage, making early and accurate cytotoxicity assessment critical for identifying promising lead candidates and ensuring patient safety.[3] This guide provides a comprehensive overview and detailed protocols for a multi-parametric approach to assessing the cytotoxicity of N-substituted pyrrolidine-2-carboxamides, ensuring reliable and reproducible data for informed decision-making in drug development.
The selection of appropriate assays is paramount, as different methods interrogate distinct cellular processes.[4][5] A single assay may not provide a complete picture of a compound's cytotoxic mechanism. Therefore, we advocate for a panel of assays that measure various endpoints, including metabolic activity, membrane integrity, and lysosomal function. This approach minimizes the risk of false negatives and provides a more nuanced understanding of the compound's cellular impact.[6]
Foundational Principles: Selecting the Right Tools for the Question
The choice of cytotoxicity assay should be guided by the specific scientific question being addressed. For high-throughput screening of a large library of N-substituted pyrrolidine-2-carboxamides, assays that are rapid, cost-effective, and easily automated are preferred.[7] For more in-depth mechanistic studies of a lead compound, a combination of assays that provide complementary information is essential.
Key considerations for assay selection include:
-
Mechanism of Action: Different assays are sensitive to different cell death pathways (e.g., apoptosis vs. necrosis).[8]
-
Compound Properties: The physicochemical properties of the test compounds, such as color or fluorescence, can interfere with certain assay readouts.[9]
-
Cell Type: The choice of cell line is crucial and should be relevant to the intended therapeutic application or potential off-target toxicities.[10][11]
-
Assay Endpoint: Assays can measure early or late markers of cytotoxicity.
This guide will focus on three widely validated and complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Neutral Red uptake assay for lysosomal function.
Visualizing the Strategy: A Multi-Assay Approach
Caption: A multi-assay workflow for comprehensive cytotoxicity assessment.
Core Protocols: Step-by-Step Methodologies
MTT Assay: Gauging Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of metabolically active cells.[14]
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the N-substituted pyrrolidine-2-carboxamide in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[15]
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent) and positive control (a known cytotoxic agent) wells.[16]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[12][14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]
-
Carefully remove the medium containing MTT.[17]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14][17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).[17][18]
-
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[19][20] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture medium upon cell lysis.[19][20] The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).
-
It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.
-
Add the reaction mixture to each well containing the supernatant.[16]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:[16] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Caption: The principle of the LDH release assay for cytotoxicity.
Neutral Red Uptake Assay: Monitoring Lysosomal Integrity
The Neutral Red (NR) uptake assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[21] The dye is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of healthy cells.[21] Damage to the cell surface or lysosomal membrane leads to a decreased uptake and binding of NR.[21]
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).
-
-
Neutral Red Incubation:
-
After the compound treatment period, remove the culture medium.
-
Add 100 µL of pre-warmed medium containing a specific concentration of neutral red (e.g., 50 µg/mL) to each well.
-
Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[22]
-
-
Dye Extraction:
-
After incubation, carefully remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[22]
-
Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the lysosomes.[22]
-
Gently shake the plate for 10-20 minutes to ensure complete extraction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.[23]
-
Calculate the percentage of viable cells compared to the untreated control.
-
Determine the IC50 value as described for the MTT assay.
-
Data Interpretation and Best Practices
A summary of key experimental parameters and expected outcomes is presented below:
| Assay | Principle | Endpoint Measured | Typical Incubation Time (Compound) | Readout |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to formazan.[12][13] | Metabolic activity, cell viability.[12][14] | 24 - 72 hours | Colorimetric (Absorbance at 570 nm)[14] |
| LDH | Release of lactate dehydrogenase from damaged cell membranes.[19][20] | Membrane integrity, cell lysis.[24] | 24 - 72 hours | Colorimetric (Absorbance at 490 nm)[20] |
| Neutral Red | Uptake and accumulation of neutral red dye in lysosomes of viable cells.[21] | Lysosomal integrity, cell viability.[21] | 24 - 72 hours | Colorimetric (Absorbance at 540 nm)[23] |
Self-Validating System and Troubleshooting:
To ensure the trustworthiness of the results, a self-validating system should be implemented. This includes:
-
Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle control as a negative control.[24]
-
Replicate Wells: Use triplicate or quadruplicate wells for each condition to assess variability.[15]
-
Cell Health: Regularly monitor cell health, morphology, and passage number to ensure consistency.[15]
-
Compound Solubility: Visually inspect for compound precipitation, which can affect results.[9] If solubility is an issue, consider using a different solvent or sonication, but be mindful of the final solvent concentration.[9][15]
-
Interference Checks: For colored or fluorescent compounds, run parallel assays with the compound in cell-free wells to determine if there is any direct interference with the assay reagents or readout.[9]
Conclusion: A Pathway to Confident Cytotoxicity Assessment
By employing a multi-parametric approach that includes assays for metabolic activity, membrane integrity, and lysosomal function, researchers can obtain a comprehensive and reliable assessment of the cytotoxic potential of N-substituted pyrrolidine-2-carboxamides. The detailed protocols and best practices outlined in this guide provide a robust framework for generating high-quality, reproducible data, ultimately facilitating the identification of safe and effective drug candidates.
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National Toxicology Program (NTP). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
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PMC. Highlight report: Cell type selection for toxicity testing. [Link]
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Tiaris Biosciences. LDH CYTOTOXICITY ASSAY KIT. [Link]
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National Toxicology Program (NTP). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. [Link]
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ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
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YouTube. How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
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Application Note: N-(2-Fluorophenyl)pyrrolidine-2-carboxamide as a Core Scaffold in Neurological Disorder Models
Introduction & Mechanistic Rationale
In the landscape of neuropharmacology, the development of small molecules that can cross the blood-brain barrier (BBB) while maintaining high target specificity is a primary bottleneck. N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (CAS 884313-93-3) represents a highly optimized, privileged pharmacophore utilized extensively in the modeling and treatment of neurodegenerative and neuropsychiatric disorders.
This compound merges two critical structural features:
-
The Pyrrolidine-2-Carboxamide (Prolinamide) Core : This moiety is a structural mimic of endogenous proline. It serves as a primary recognition motif for Prolyl Oligopeptidase (PREP), a serine protease heavily implicated in Parkinson's Disease (PD) and Alzheimer's Disease (AD)[1]. Furthermore, prolinamides are well-documented partial agonists at the NMDA receptor glycine-binding site, providing neuroprotective and cognitive-enhancing effects in mood disorder models[2].
-
The N-(2-Fluorophenyl) Substitution : The selection of an ortho-fluorinated phenyl ring is not arbitrary. Fluorine acts as a lipophilic bioisostere that lowers the basicity of the adjacent amide nitrogen, thereby increasing passive membrane permeability and ensuring robust BBB crossing. Additionally, the fluorine atom participates in halogen bonding within the hydrophobic S1/S2 pockets of target proteins, exponentially increasing target residence time[3].
Unlike traditional PREP inhibitors that merely block proteolytic cleavage, advanced prolinamide derivatives act as allosteric modulators. They disrupt the pathological protein-protein interactions (PPIs) between PREP and α-synuclein, thereby halting α-synuclein oligomerization and restoring protein phosphatase 2A (PP2A) activity[4].
Figure 1: Mechanistic pathway of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide modulating PREP.
Quantitative Data & Profiling
Before advancing to complex in vivo models, the compound must be rigorously profiled. The table below summarizes the expected pharmacological parameters for optimized fluorinated prolinamides, illustrating the dissociation between proteolytic inhibition and disease-modifying PPI disruption.
Table 1: Pharmacological and Physicochemical Profiling of Fluorinated Prolinamides
| Parameter | Value / Observation | Analytical Method | Causality / Significance |
| PREP IC₅₀ (Proteolytic) | > 50 μM | Fluorogenic Substrate Assay | Weak proteolytic inhibition prevents the off-target accumulation of endogenous neuropeptides[4]. |
| α-Syn Dimerization (EC₅₀) | 2.4 ± 0.3 μM | Cellular PCA (HEK-293) | Potent PPI disruption directly correlates with in vivo disease modification and motor recovery[1]. |
| BBB Permeability (Papp) | 18.5 × 10⁻⁶ cm/s | PAMPA-BBB Assay | The 2-fluoro substitution ensures rapid CNS exposure, a prerequisite for neurological efficacy. |
| ROS Reduction | 45% decrease | DCFDA Cellular Assay | Mitigation of oxidative stress prevents secondary neuroinflammatory cascades in AD/PD models[4]. |
Experimental Protocols
Protocol A: In Vitro Protein Fragment Complementation Assay (PCA) for α-Synuclein Dimerization
Expertise & Causality : Traditional PREP assays measure the cleavage of a synthetic peptide. However, this proteolytic activity is functionally disconnected from neurodegeneration. To evaluate true therapeutic potential, we utilize a live-cell PCA that measures the direct physical interaction between PREP and α-synuclein. This ensures we are selecting for allosteric modulators rather than simple active-site blockers[4].
Step-by-Step Methodology :
-
Cell Preparation : Culture HEK-293 cells in DMEM supplemented with 10% FBS. Seed at a density of 2 × 10⁴ cells/well in a 96-well white microplate.
-
Transfection : Co-transfect cells with two plasmid constructs: one expressing α-synuclein fused to the N-terminal fragment of Gaussian luciferase (GLucN), and another expressing α-synuclein fused to the C-terminal fragment (GLucC).
-
Compound Treatment : After 24 hours, replace the media. Dissolve N-(2-Fluorophenyl)pyrrolidine-2-carboxamide in DMSO (final DMSO concentration <0.5%) and treat cells across a concentration gradient (0.1 μM to 50 μM) for 48 hours.
-
Signal Detection : Inject the luciferase substrate (coelenterazine) into the wells. Measure luminescence immediately using a microplate reader. A reduction in luminescence indicates successful disruption of α-synuclein dimerization.
-
Self-Validating Quality Control : Cytotoxicity Counter-Screen. Run a parallel Lactate Dehydrogenase (LDH) release assay on the same cell population. Logic : If a compound reduces luminescence but causes >5% LDH release, the signal drop is an artifact of cell death, not true PPI disruption. Only non-toxic concentrations are validated for further study.
Protocol B: In Vivo Evaluation in an AAV-αSynuclein Mouse Model of Parkinson's Disease
Expertise & Causality : While transgenic mice overexpressing α-synuclein are common, they suffer from compensatory developmental mechanisms. We utilize an Adeno-Associated Virus (AAV) vector to overexpress human α-synuclein directly in the substantia nigra of adult mice. This provides a localized, temporally controlled model of dopaminergic degeneration that closely mimics sporadic PD pathogenesis[1].
Step-by-Step Methodology :
-
Stereotaxic Injection : Anesthetize 8-week-old C57BL/6 mice. Stereotaxically inject 2 μL of AAV-human-α-synuclein into the right substantia nigra (coordinates: AP -3.2 mm, ML -1.2 mm, DV -4.5 mm).
-
Self-Validating Quality Control : Inject the left (contralateral) hemisphere with an empty AAV vector. Logic : This serves as an internal, within-subject control, normalizing for systemic drug effects and individual baseline motor variations.
-
Dosing Regimen : Wait 3 weeks for viral expression. Begin intraperitoneal (i.p.) administration of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (typically 5–15 mg/kg, formulated in 5% Tween-80/Saline) once daily for 4 weeks.
-
Behavioral Testing (Cylinder Test) : Place the mouse in a transparent glass cylinder. Record the number of weight-bearing wall touches using the impaired (left) vs. unimpaired (right) forelimb. Calculate the asymmetry index to quantify motor deficits.
-
Immunohistochemistry : Euthanize the mice and section the brain. Stain the striatum and substantia nigra using antibodies specific for oligomerized α-synuclein (e.g., proximity ligation assay) and Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron survival.
Figure 2: End-to-end experimental workflow for validating prolinamide efficacy in vivo.
References
- Source: nih.
- Source: nih.
- Source: acs.
- Source: nih.
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Protocol for the Synthesis of N-(Substituted Phenyl) Pyrrolidine-2-Carboxamide Derivatives: A Detailed Guide for Researchers
Introduction
N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives represent a significant class of compounds in medicinal chemistry and drug discovery. The inherent chirality of the proline scaffold, coupled with the diverse functionalities that can be introduced via the substituted phenyl ring, makes these molecules attractive for probing biological systems and developing novel therapeutic agents. These derivatives have shown a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2]
This comprehensive guide provides detailed protocols for the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives, intended for researchers, scientists, and drug development professionals. We will explore two primary synthetic strategies: the activation of L-proline to an acid chloride and direct amide coupling using common reagents. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Choosing Your Synthetic Pathway: A Comparative Analysis
The selection of a synthetic route for amide bond formation is critical and depends on factors such as substrate reactivity, desired purity, and scalability. Here, we compare the two main approaches for the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives.
| Feature | Acid Chloride Method | Coupling Reagent Method |
| Reactivity | Highly reactive, suitable for a broad range of anilines. | Reactivity varies with the chosen reagent (e.g., HATU is highly reactive). |
| Reagents | Utilizes reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] | Employs reagents such as EDC/HOBt, HATU, or PyBOP. |
| Side Products | Generates HCl and SO₂ (with SOCl₂), which need to be removed. | Produces byproducts like ureas (from carbodiimides) or phosphine oxides (from phosphonium salts). |
| Racemization | Higher risk of racemization of the chiral center at C2 of the pyrrolidine ring. | Generally lower risk of racemization, especially with additives like HOBt.[5] |
| Substrate Scope | Effective for both electron-rich and electron-deficient anilines. | May require optimization for poorly nucleophilic (electron-deficient) anilines.[6] |
| Handling | Acid chlorides are moisture-sensitive and can be corrosive. | Coupling reagents are generally stable solids but can be moisture-sensitive. |
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic pathways for preparing N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives.
Caption: General synthetic workflows for the preparation of the target compounds.
Part 1: Synthesis via the Acid Chloride Method
This method involves the conversion of L-proline to its corresponding acid chloride, which is a highly reactive intermediate. This intermediate then readily reacts with a substituted aniline to form the desired amide.
Step 1.1: Preparation of Pyrrolidine-2-carbonyl chloride
The activation of L-proline to its acid chloride is a crucial first step. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[2][3]
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the dissolution of L-proline).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude pyrrolidine-2-carbonyl chloride hydrochloride salt as a solid or oil, which is typically used in the next step without further purification.
Step 1.2: Amide Bond Formation with Substituted Aniline
The crude acid chloride is then reacted with the desired substituted aniline in the presence of a base to neutralize the HCl generated during the reaction.
Materials:
-
Crude pyrrolidine-2-carbonyl chloride hydrochloride
-
Substituted aniline (e.g., 4-chloroaniline, 4-nitroaniline, 4-methoxyaniline)
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude pyrrolidine-2-carbonyl chloride hydrochloride in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed to the workup and purification section.
Part 2: Synthesis via Coupling Reagents
The use of coupling reagents offers a milder alternative to the acid chloride method, often with a lower risk of racemization.[5] We will detail protocols for three commonly used coupling systems: EDC/HOBt, HATU, and PyBOP.
Protocol 2.1: EDC/HOBt Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective coupling system. HOBt acts as an additive to suppress racemization and improve reaction efficiency.[5][7]
Materials:
-
L-proline
-
Substituted aniline
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
To a round-bottom flask, add L-proline (1.0 eq), HOBt (1.2 eq), and the substituted aniline (1.1 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, proceed to the workup and purification section.
Protocol 2.2: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly useful for challenging couplings, including those with electron-deficient anilines.[1]
Materials:
-
L-proline
-
Substituted aniline
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Protocol:
-
Dissolve L-proline (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, proceed to the workup and purification section.
Protocol 2.3: PyBOP Mediated Coupling
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent known for its high efficiency and the formation of non-carcinogenic byproducts.[1][8][9]
Materials:
-
L-proline
-
Substituted aniline
-
PyBOP
-
DIPEA
-
Anhydrous DMF or DCM
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Protocol:
-
Dissolve L-proline (1.0 eq), the substituted aniline (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add PyBOP (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, proceed to the workup and purification section.
Influence of Substituents on the Phenyl Ring
The electronic nature of the substituent on the aniline can significantly impact its nucleophilicity and, consequently, the reaction outcome.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally facilitating the reaction.[6]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the nitrogen atom, reducing its nucleophilicity.[6][10] For these less reactive anilines, more potent coupling reagents like HATU or the acid chloride method are often preferred.[1][7]
General Workup and Purification Protocol
The following is a general procedure for the workup and purification of the reaction mixture. This may need to be optimized based on the specific properties of the synthesized compound.
Caption: A typical workflow for the workup and purification of the target compounds.
Procedure:
-
Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl or 10% citric acid solution (to remove unreacted amine and basic byproducts).
-
Saturated sodium bicarbonate solution (to remove unreacted L-proline and acidic byproducts).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
Characterization of N-(Substituted Phenyl) Pyrrolidine-2-Carboxamide Derivatives
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.5-4.5 ppm), aromatic protons on the phenyl ring (6.5-8.5 ppm), and the amide N-H proton (a broad singlet, typically > 8.0 ppm). The chemical shifts of the aromatic protons will be influenced by the nature of the substituent. |
| ¹³C NMR | Signals for the carbonyl carbon of the amide (around 170-175 ppm), carbons of the pyrrolidine ring, and the aromatic carbons. |
| IR Spectroscopy | A characteristic C=O stretching vibration for the amide at approximately 1640-1680 cm⁻¹. An N-H stretching vibration around 3300-3500 cm⁻¹.[11][12] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound. |
Example Characterization Data for N-(4-chlorophenyl)pyrrolidine-2-carboxamide:
-
¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, NH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 4.25 (t, J = 7.6 Hz, 1H, NCH), 3.20-3.05 (m, 2H, NCH₂), 2.20-1.80 (m, 4H, CH₂CH₂).
-
IR (KBr, cm⁻¹): 3290 (N-H stretch), 1660 (C=O stretch).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the aniline.- Steric hindrance. | - Use a more powerful coupling reagent (e.g., HATU).- Switch to the acid chloride method.- Increase reaction temperature and/or time. |
| Presence of multiple spots on TLC | - Side reactions (e.g., N-acylurea formation with EDC).- Racemization.- Degradation of starting materials or product. | - Add HOBt when using EDC.- Use milder coupling conditions.- Ensure anhydrous conditions. |
| Difficulty in purification | - Byproducts co-eluting with the product.- Poor solubility of the product. | - Optimize the workup procedure to remove more impurities before chromatography.- Try a different eluent system for column chromatography. |
Conclusion
This guide provides a detailed and practical framework for the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives. By understanding the principles behind the different synthetic methodologies and carefully selecting the appropriate conditions, researchers can efficiently prepare a diverse library of these valuable compounds for further investigation in drug discovery and development.
References
-
Chemistry LibreTexts. (2019). 25.10 Relative Basicity of Amines and Other Compounds. [Link]
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Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. [Link]
- Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Medicinal Chemistry, 1(1).
-
RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Kumar, P. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(39), 5129-5132. [Link]
- Coste, J., et al. (1990). PyBOP: a new peptide coupling reagent devoid of toxic by-product. Tetrahedron letters, 31(2), 205-208.
-
Adejoro, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC advances, 10(56), 33931-33945. [Link]
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Al-Masoudi, N. A., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 4(5). [Link]
-
PubChem. (2R,4S)-N-hydroxy-4-(methoxyamino)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide. [Link]
-
Pearson. (2023). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8(1), 10-20. [Link]
-
Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic chemistry, 105, 104340. [Link]
-
Mir, I. A., et al. (2024). The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. IUCrData, 9(1). [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
PubMed. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. [Link]
-
Feng, J., et al. (2011). (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2763. [Link]
-
Science Alert. Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. [Link]
-
Ahsan, M. J., & Amir, M. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
-
ResearchGate. (2017). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
-
Perjesi, P., et al. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules, 9(3), 140-153. [Link]
-
O'Brien, P., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5961-5975. [Link]
-
Journal of Undergraduate Chemistry Research. (2022). SYNTHESIS AND CHARACTERIZATION BY 1H NMR AND 1H, 15N HSQC OF A SERIES OF MONOXIME THIOSEMICARBAZONE COMPOUNDS. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
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Application Note: A Multi-Modal Approach for the Definitive Purity Assessment of Synthesized Carboxamide Compounds
Introduction: The Criticality of Purity in Carboxamide Chemistry
Carboxamides are a cornerstone functional group in medicinal chemistry, materials science, and organic synthesis, forming the backbone of countless active pharmaceutical ingredients (APIs) and specialty chemicals.[1] The purity of a synthesized carboxamide is not an academic formality; it is a critical attribute that directly influences its efficacy, safety, stability, and reproducibility in downstream applications.[2] Impurities, which can include unreacted starting materials, intermediates, by-products, or degradation products, can have unintended biological effects or alter the physicochemical properties of the final compound.[3][4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[5][6] These guidelines necessitate the use of robust, validated analytical procedures to detect, identify, and quantify impurities.[7][8] This application note provides a comprehensive guide for researchers and drug development professionals on establishing a self-validating, orthogonal analytical strategy for assessing the purity of synthesized carboxamide compounds, ensuring both scientific rigor and regulatory compliance.
The Orthogonal Analytical Philosophy
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and limitations. For example, a chromatographic method may not detect impurities that do not possess a chromophore, while a spectroscopic method may not distinguish between structurally similar isomers. Therefore, a robust purity assessment relies on an orthogonal approach , where multiple analytical techniques based on different chemical and physical principles are employed. This philosophy ensures that the purity value is cross-validated and not an artifact of a single analytical method.
The following sections detail the primary techniques that form the pillars of a comprehensive purity assessment workflow for carboxamides.
Chromatographic Techniques: The Workhorse for Separation
Chromatographic methods are fundamental to purity analysis as they physically separate the main compound from its impurities, allowing for their individual quantification.
High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC), particularly its ultra-high-performance (UPLC) variant, is the gold standard for purity determination in the pharmaceutical industry.[2][9] Its high resolving power and versatility make it ideal for separating a wide range of impurities often associated with carboxamide synthesis.
-
Causality of Method Design:
-
Stationary Phase: Reversed-phase columns, such as end-capped C18 or C8, are the most common choice. The nonpolar stationary phase effectively retains moderately polar carboxamides and a wide array of related impurities.
-
Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent (typically acetonitrile or methanol) is employed to resolve compounds with varying polarities.[10] Adding a modifier like 0.1% formic acid or phosphoric acid to the mobile phase helps to protonate acidic silanols on the column and the analytes, leading to sharper, more symmetrical peaks.[11]
-
Detection: A UV/Vis detector is standard, as the amide carbonyl group and any aromatic rings present in the molecule act as chromophores.[12] A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across a single peak.
-
Gas Chromatography (GC)
Gas Chromatography is the ideal technique for analyzing volatile or semi-volatile impurities, such as residual solvents or volatile starting materials and by-products.[2]
-
Experimental Choices:
-
Injection: Headspace GC is often used for residual solvent analysis to avoid injecting the non-volatile carboxamide onto the column. Direct liquid injection can be used if the carboxamide is thermally stable or if volatile impurities are the primary target.
-
Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent quantitation. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of the separated volatile components.[13]
-
Spectroscopic Techniques: Unveiling Structure and Absolute Purity
While chromatography separates components, spectroscopy provides structural information and, in the case of qNMR, a direct measure of absolute purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination because it is a direct measure of the molar concentration of an analyte relative to a certified internal standard.[14][15] Unlike chromatography, which provides a relative percentage based on detector response, qNMR can determine an absolute purity value (mass fraction) without needing a reference standard of the compound itself.[16][17]
-
Principle of Trustworthiness: The accuracy of qNMR is directly traceable to the metrological weighing of the sample and a high-purity certified reference material.[16] The signal response in NMR is directly proportional to the number of nuclei (protons) giving rise to the signal, making it a highly reliable and universal detector.[18]
-
Key Experimental Considerations:
-
Internal Standard Selection: The standard must be of high, certified purity, chemically inert, and have at least one signal that is fully resolved from all analyte and impurity signals.
-
Sample Preparation: Precise and accurate weighing using a calibrated microbalance is paramount.
-
Acquisition Parameters: A sufficient relaxation delay (at least 5 times the longest T1 relaxation time of any signal of interest) must be used to ensure complete magnetization recovery for all protons, which is essential for accurate integration.[17]
-
Mass Spectrometry (MS)
Mass Spectrometry is an indispensable tool for the identification and structural elucidation of impurities.[19] Its high sensitivity and specificity allow for the characterization of components present at very low levels.[20] When coupled with a separation technique like LC or GC (i.e., LC-MS, GC-MS), it becomes the most powerful tool for impurity profiling.[21][22] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique primarily used for identity confirmation. For carboxamides, it provides clear evidence of the key functional groups.[23] While not a quantitative purity tool, it can quickly detect gross impurities that lack the characteristic amide absorptions.
-
Characteristic Carboxamide Absorptions:
-
C=O Stretch (Amide I band): Strong absorption typically found between 1630-1680 cm⁻¹.[24][25]
-
N-H Stretch: Occurs in the 3100-3500 cm⁻¹ region. Primary amides show two bands (asymmetric and symmetric stretching), while secondary amides show one.[25][26]
-
N-H Bend (Amide II band): Found around 1550-1640 cm⁻¹.[27]
-
Thermal Analysis: Assessing Bulk Properties
Thermal methods analyze the bulk properties of the material and provide excellent complementary information to chromatographic and spectroscopic techniques.
Differential Scanning Calorimetry (DSC)
For highly pure, crystalline carboxamides (>98 mol%), DSC can be used to determine purity based on the Van't Hoff law of melting point depression.[28] Any impurity present will lower and broaden the melting endotherm of the main compound. This method is valuable as it is sensitive to any soluble impurity and does not require the separation or identification of the impurities.[29][30]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[31] It is an excellent method for quantifying the total volatile content, including water and residual solvents, which is a critical component of the overall purity assessment.[32]
Integrated Purity Assessment Strategy
A logical and efficient workflow is essential for a comprehensive purity assessment. The following diagram illustrates an integrated strategy that combines the aforementioned techniques.
Caption: Integrated workflow for carboxamide purity assessment.
This workflow begins with qualitative checks, moves to quantitative separation and identification, and is supplemented by bulk property analysis to generate a comprehensive purity report.
Comparative Analysis and Data Presentation
The choice of method depends on the specific question being asked. The following table summarizes the strengths and applications of each key technique.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC/UPLC | Differential partitioning between mobile and stationary phases | Relative purity (% area), impurity profile, stability | High resolution, versatile, robust, easily validated | Requires chromophore, response factors may vary |
| qNMR | Nuclear magnetic resonance signal intensity | Absolute purity (mass %), structural info | Primary method, highly accurate, no analyte-specific standard needed | Lower sensitivity than HPLC, requires expensive equipment, solubility can be an issue |
| LC-MS | Chromatographic separation followed by mass analysis | Definitive impurity identification, molecular weight | Extremely sensitive and specific for identification | Complex instrumentation, quantification can be challenging |
| DSC | Measurement of heat flow during thermal transition | Purity of crystalline solids, polymorphism | Analyzes bulk sample, no separation needed | Only for high-purity (>98%) crystalline materials, not impurity-specific |
| TGA | Measurement of mass change versus temperature | Total volatile content (water, solvents) | Simple, accurate for volatiles | Does not differentiate between different volatile species |
Regulatory submissions require a clear tabulation of impurity data from representative batches.[3][33]
Table of Impurity Thresholds (Based on ICH Q3A/Q3B Guidelines) [5]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
Experimental Protocols
The following protocols provide a starting point for method development. All analytical procedures must be validated for their intended purpose according to ICH Q2(R2) guidelines.[7][34]
Protocol 1: General Purpose Reversed-Phase HPLC-UV Method
-
Objective: To determine the relative purity and impurity profile of a carboxamide compound.
-
Materials & Reagents:
-
HPLC or UPLC system with UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).
-
Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength for the analyte).
-
Gradient Program:
Time (min) %B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the carboxamide sample in the diluent to a final concentration of ~1.0 mg/mL.
-
Prepare a sensitivity solution by diluting the main sample to 0.05% of the original concentration (to verify the reporting threshold).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any impurity exceeding the reporting threshold (e.g., 0.05%).[33]
-
Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)
-
Objective: To determine the absolute purity (as a mass fraction) of a carboxamide compound using an internal standard.
-
Materials & Reagents:
-
NMR Spectrometer (≥400 MHz).
-
Calibrated analytical microbalance.
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone), purity >99.5%.
-
Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the carboxamide sample into a clean vial. Record weight to ±0.01 mg.
-
Accurately weigh ~5-10 mg of the certified internal standard into the same vial. Record weight to ±0.01 mg.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of deuterated solvent. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (D1): ≥ 30 seconds (or at least 5x the longest T1 of interest).
-
Number of Scans (NS): ≥ 16 (to achieve adequate signal-to-noise).
-
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal for the analyte (Int_analyte) and a signal for the internal standard (Int_std).
-
Calculate the purity using the following equation:[17] Purity_analyte (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
Purity_std = Certified purity of the standard
-
-
Conclusion
The assessment of carboxamide purity is a multi-faceted process that necessitates a scientifically sound, orthogonal strategy. Relying on a single method is insufficient for the rigorous demands of modern chemical and pharmaceutical development. By integrating the high-resolution separation of HPLC, the absolute quantification of qNMR, the definitive identification of MS, and the bulk characterization of thermal methods, researchers can establish a self-validating system. This comprehensive approach provides a high degree of confidence in the purity of synthesized carboxamides, ensuring the quality, safety, and integrity of the final product.
Caption: Conceptual overview of potential carboxamide impurities.
References
-
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
-
International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Stone, P. J., & Thompson, H. W. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Jones, M. D., et al. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
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U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
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Decramer, S. (2025, August 7). Mass spectrometry in impurity profiling. ResearchGate. [Link]
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NETZSCH Group. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]
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International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]
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Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 52(10), 544-549. [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433. [Link]
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Gfesser, G. A., & Kulanthaivel, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8799-8800. [Link]
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Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
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Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
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Mettler Toledo. (n.d.). Purity Determination of Pharmaceuticals by Thermal Analysis. [Link]
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Bruker. (n.d.). Quantitative NMR Spectroscopy. [Link]
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TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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TMP Chem. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
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Proclinical. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Choo, E. S. G., et al. (2011). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
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Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]
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Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4883. [Link]
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Li, J., et al. (2016). Clean Synthesis of Primary to Tertiary Carboxamides by CsOH-Catalyzed Aminolysis of Nitriles in Water. The Royal Society of Chemistry. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1110-1121. [Link]
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Patel, Y. I., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 114-118. [Link]
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Ghier, T. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research, 15(5), 034. [Link]
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B'Hymer, C. (2009). Evaluation of Extraction Conditions and Use of HPLC-MS for the Simultaneous Determination of Acrylamide and its Primary Metabolite. CDC Stacks. [Link]
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Ghassempour, A., et al. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. [Link]
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Advanced Application Note: Methodological Framework for Evaluating the Antioxidant Activity of Pyrrolidine Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, self-validating assay design, and quantitative evaluation of pyrrolidine-based scaffolds.
Introduction & Mechanistic Rationale
The five-membered pyrrolidine ring is a highly versatile nitrogenous heterocycle in medicinal chemistry. Its pharmacological appeal stems from its
Measuring the antioxidant capacity of these derivatives is critical because oxidative stress is a primary driver in neurodegeneration, inflammation, and cellular senescence. Pyrrolidine derivatives neutralize free radicals through two primary kinetic pathways:
-
Single Electron Transfer (SET): A rapid kinetic phase where the pyrrolidine nitrogen or its conjugated substituents donate an electron to reduce a radical cation[3].
-
Hydrogen Atom Transfer (HAT): A slower phase where a hydrogen atom is abstracted from the pyrrolidine derivative to stabilize the free radical[3].
Understanding whether a novel pyrrolidine compound operates via SET, HAT, or a mixed mechanism dictates the selection of the appropriate in vitro assay.
Mechanistic Pathway of Antioxidant Action
To contextualize the experimental protocols, the following diagram illustrates the dual-pathway mechanism by which pyrrolidine derivatives neutralize oxidative species.
Fig 1: SET and HAT mechanistic pathways of pyrrolidine derivatives neutralizing free radicals.
Experimental Design & Self-Validating Protocols
To ensure scientific integrity, every antioxidant assay must be a self-validating system . This means incorporating specific controls to account for the intrinsic optical properties of pyrrolidine derivatives, which often contain complex, light-absorbing aromatic substituents.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Causality & Principle: DPPH is a stable free radical that absorbs strongly at 517 nm (deep violet). When reduced by a pyrrolidine derivative via HAT or SET, it forms a diamagnetic hydrazine, shifting the color to pale yellow[2]. This assay is highly sensitive to steric hindrance; the bulky nature of some spiropyrrolidines may impede access to the radical site, making this a test of both antioxidant power and steric accessibility.
Self-Validating Protocol:
-
Reagent Preparation: Dissolve DPPH in absolute ethanol to a concentration of 0.1 mM. Why ethanol? DPPH is insoluble in water, and lipophilic pyrrolidine hybrids require organic solvents to prevent precipitation and ensure homogenous reaction kinetics.
-
Sample Dilution: Prepare serial dilutions of the pyrrolidine derivative (e.g., 50, 100, 200 µg/mL) in DMSO or ethanol[2].
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the sample to 100 µL of the 0.1 mM DPPH solution (1:1 v/v)[2].
-
Critical Controls:
-
Positive Control: Ascorbic acid or Trolox.
-
Negative Control: 100 µL solvent + 100 µL DPPH.
-
Sample Blank (Crucial): 100 µL sample + 100 µL ethanol. Causality: Many pyrrolidine hybrids absorb near 517 nm. Subtracting the sample blank prevents false negatives (underestimation of antioxidant power).
-
-
Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm using a microplate spectrophotometer.
ABTS•+ Radical Cation Scavenging Assay
Causality & Principle: The ABTS assay measures the reduction of the green-blue ABTS•+ radical cation back to its colorless neutral form at 734 nm. Unlike DPPH, ABTS•+ is soluble in both aqueous and organic media. Since pyrrolidine derivatives vary wildly in lipophilicity depending on their functional groups, ABTS provides a more universal metric of total antioxidant capacity[4].
Self-Validating Protocol:
-
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours to generate the stable radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS until the absorbance at 734 nm reaches
. Causality: Standardizing the initial absorbance ensures batch-to-batch reproducibility and linear dynamic range. -
Reaction: Add 10 µL of the pyrrolidine sample to 190 µL of the ABTS•+ working solution.
-
Incubation & Readout: Incubate for 6 minutes in the dark. Read absorbance at 734 nm. Calculate the IC
based on the percentage of radical scavenging.
FRAP (Ferric Reducing Antioxidant Power) Assay
Causality & Principle: FRAP strictly measures the Single Electron Transfer (SET) capability of the compound. It evaluates the reduction of the ferric 2,4,6-tripyridyl-s-triazine complex (Fe
High-Throughput Workflow Visualization
Fig 2: High-throughput orthogonal screening workflow for evaluating pyrrolidine antioxidants.
Quantitative Data Interpretation & Comparative Analysis
When analyzing the antioxidant activity of pyrrolidine derivatives, it is essential to benchmark against established standards (e.g., Ascorbic Acid, Trolox). The table below synthesizes recent quantitative data from various functionalized pyrrolidine scaffolds, demonstrating how structural modifications impact radical scavenging efficacy.
Table 1: Comparative Antioxidant Activity of Functionalized Pyrrolidine Derivatives
| Pyrrolidine Scaffold Type | Specific Compound | Assay | Activity Metric | Reference Standard | Source |
| Pyrrolidine-based hybrid | Compound 6a | DPPH | 72.30% inhibition (at 200 µg/mL) | Ascorbic Acid | [2] |
| Hydroxyl-functionalized | Compound 115b | DPPH | IC | Ascorbic Acid | [1] |
| Spiropyrrolidine Indeno-Quinoxaline | Compound 5c | DPPH | IC | Trolox | [4] |
| Spiropyrrolidine Indeno-Quinoxaline | Compound 5c | ABTS | IC | Trolox | [4] |
| Spiropyrrolidine Indeno-Quinoxaline | Compound 5c | FRAP | IC | Ascorbic Acid | [4] |
Data Interpretation Insight: The high activity of hydroxyl-functionalized pyrrolidines (e.g., Compound 115b) in DPPH assays indicates that the presence of phenolic fractions significantly enhances the HAT mechanism[1]. Conversely, complex spiropyrrolidines (e.g., Compound 5c) show robust activity across DPPH, ABTS, and FRAP, indicating a mixed SET/HAT capability facilitated by the extended electron delocalization of the indeno-quinoxaline tether[4].
Critical Considerations & Troubleshooting
-
Solvent Interference: Pyrrolidine derivatives often require DMSO for complete solubilization. However, DMSO concentrations exceeding 5% (v/v) in the final reaction mixture can quench free radicals, leading to artificially inflated antioxidant readings. Always maintain a constant DMSO concentration across all sample wells and negative controls.
-
Steric Hindrance in DPPH: If a highly substituted pyrrolidine derivative shows poor DPPH activity but excellent ABTS and FRAP activity, do not dismiss it as a poor antioxidant. The bulky DPPH radical may simply be sterically excluded from the active electron-donating site of the pyrrolidine core.
-
pH Sensitivity in FRAP: The FRAP assay must be conducted at a strictly controlled pH of 3.6 to maintain iron solubility. Basic pyrrolidine derivatives (amines) can locally buffer the reagent, altering the pH and preventing the reduction of Fe
. Ensure the acetate buffer capacity is sufficient to overcome the basicity of the analyte.
References
-
Taylor & Francis. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Available at:[Link]
-
ResearchGate. Evaluation of the antioxidant and cryoprotective activity of bicyclic pyrrolidine derivatives with a 2,6-di-tert-butylphenol fragment. Available at: [Link]
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- 4. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide as a 5-HT₆ Receptor Ligand
Introduction: The 5-HT₆ Receptor - A Prime Target for Cognitive Enhancement
The serotonin 6 (5-HT₆) receptor, a G-protein-coupled receptor (GPCR), stands out within the serotonin receptor family for its almost exclusive expression in the central nervous system (CNS).[1][2] Its high density in brain regions critical for learning, memory, and executive function—such as the hippocampus, prefrontal cortex, and striatum—has positioned it as a compelling target for therapeutic intervention in cognitive disorders, notably Alzheimer's disease and schizophrenia.[1][3][4]
Pharmacological blockade of the 5-HT₆ receptor has been demonstrated to enhance cholinergic and glutamatergic neurotransmission, pathways fundamental to cognitive processes.[2] This has fueled extensive drug discovery campaigns to identify potent and selective 5-HT₆ receptor antagonists as potential pro-cognitive agents.[5][6]
The signaling cascade of the 5-HT₆ receptor is complex. It canonically couples to a stimulatory G-protein (Gαs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][7][8] However, emerging evidence reveals that the 5-HT₆ receptor also engages in non-canonical signaling through interactions with proteins like Fyn tyrosine kinase and the mTOR pathway, adding layers of complexity to its functional outcomes.[1][5]
This document provides a detailed guide for the characterization of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, a representative compound from a promising chemical class, as a novel 5-HT₆ receptor ligand. The protocols herein are designed to rigorously determine its binding affinity, functional activity, and selectivity profile.
The 5-HT₆ Receptor Signaling Network
A thorough understanding of the receptor's signaling is crucial for interpreting functional data. The primary Gαs pathway is the focus of initial functional screening, but awareness of alternative pathways is essential for advanced characterization.
Caption: Canonical (Gαs/cAMP) and non-canonical (Fyn/ERK) signaling pathways of the 5-HT₆ receptor.
Compound Profile: N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
The pyrrolidine-2-carboxamide scaffold represents a versatile chemical framework for designing CNS-active agents.[9][10][11] Structure-activity relationship (SAR) studies on related scaffolds targeting the 5-HT₆ receptor have highlighted the importance of specific substitutions for achieving high affinity. For instance, the incorporation of a fluorine atom on an aromatic ring can enhance binding affinity and modulate pharmacokinetic properties.[12]
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is presented here as a test case for the application of these protocols. Its characterization will serve to define its pharmacological signature at the 5-HT₆ receptor.
| Parameter | Description | Example Data (Hypothetical) |
| Molecular Formula | C₁₁H₁₃FN₂O | - |
| Molecular Weight | 212.23 g/mol | - |
| 5-HT₆ Ki | Binding affinity at the human 5-HT₆ receptor. | 15 nM |
| 5-HT₆ IC₅₀ | Functional potency as an antagonist in a cAMP assay. | 45 nM |
| Selectivity | Fold-selectivity over other key CNS receptors (e.g., 5-HT₂A, D₂). | >100-fold |
Note: The data in the table is for illustrative purposes and must be determined experimentally using the protocols below.
Protocol 1: Radioligand Binding Assay for Affinity (Kᵢ) Determination
This protocol details a competitive binding assay to determine the affinity (expressed as the inhibition constant, Kᵢ) of the test compound for the human 5-HT₆ receptor. The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Causality and Experimental Design
-
Receptor Source: Membranes from HEK-293 or CHO cells stably expressing the human 5-HT₆ receptor are used to ensure a high and consistent source of the target protein.[13][14]
-
Radioligand: [³H]-Lysergic acid diethylamide ([³H]-LSD) is a commonly used high-affinity radioligand for 5-HT₆ receptors.[8][15] Its Kd (dissociation constant) must be predetermined for the specific membrane preparation.
-
Non-Specific Binding (NSB): A high concentration of a known 5-HT₆ ligand (e.g., 10 µM serotonin or 5 µM methiothepin) is used to define NSB, which is the portion of radioligand binding that is not to the 5-HT₆ receptor.[8][14] This is critical for calculating specific binding.
-
Assay Buffer: The buffer composition (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA) is optimized for receptor stability and ligand binding.[8]
Workflow Diagram
Caption: Step-by-step workflow for the 5-HT₆ radioligand binding assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Thaw frozen aliquots of h5-HT₆ receptor membranes on ice. Homogenize gently and dilute in ice-cold binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) to a final concentration of 25-35 µg protein per well.[8][13]
-
Prepare serial dilutions of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide in binding buffer (e.g., from 1 pM to 10 µM).
-
Prepare [³H]-LSD solution in binding buffer at a concentration of ~2x its Kd value (e.g., final concentration of 2.5 nM).[8]
-
Prepare the non-specific binding determinant, e.g., 5 µM methiothepin.[8]
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB) wells: Add 50 µL binding buffer, 100 µL membrane suspension, and 50 µL [³H]-LSD.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 5 µM methiothepin, 100 µL membrane suspension, and 50 µL [³H]-LSD.
-
Test Compound wells: Add 50 µL of each compound dilution, 100 µL membrane suspension, and 50 µL [³H]-LSD.
-
-
Incubation:
-
Filtration:
-
Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16]
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL/well of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[8]
-
-
Scintillation Counting:
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[14]
-
Protocol 2: Functional cAMP Accumulation Assay
This assay determines the functional activity of the test compound by measuring its effect on the canonical Gαs-cAMP signaling pathway. It can classify the compound as an antagonist (blocks agonist effect), an agonist (stimulates cAMP production), or an inverse agonist (reduces basal cAMP levels).
Causality and Experimental Design
-
Cell System: HEK-293 or CHO cells stably expressing the h5-HT₆ receptor are used. These cells provide a robust and reproducible biological system for studying Gs-coupled signaling.[8]
-
Signal Amplification: Forskolin, a direct activator of adenylyl cyclase, is often used at a sub-maximal concentration (e.g., 1 µM) to amplify the cAMP signal window, making it easier to detect both agonist-induced increases and antagonist-mediated inhibition.[8]
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and high-throughput method. It uses a competitive immunoassay format with a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). The HTRF signal is inversely proportional to the amount of cAMP produced by the cells.[15]
Workflow Diagram
Sources
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Targeting Mycobacterial Membrane Protein Large 3 (MmpL3): A Guide to in Vitro and Whole-Cell-Based Assays
Introduction: MmpL3, a Linchpin in the Mycobacterial Cell Wall and a Premier Drug Target
The unique and complex cell envelope of Mycobacterium tuberculosis (Mtb) is a formidable barrier, contributing significantly to its intrinsic resistance to many antibiotics and its success as a pathogen.[1][2] A critical component of this envelope is the mycomembrane, a lipid bilayer composed of long-chain mycolic acids. The biosynthesis and transport of these mycolic acids are essential for the viability of the bacterium.[3][4] At the heart of this transport process lies the Mycobacterial membrane protein Large 3 (MmpL3), an essential inner membrane transporter.[5][6]
MmpL3 functions as a flippase, translocating trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[4][7] This process is vital for the subsequent formation of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both of which are indispensable for the structural integrity of the cell wall.[1][8] The essentiality of MmpL3 for mycobacterial growth and survival, coupled with its absence in mammals, makes it an exceptionally attractive target for the development of novel anti-tuberculosis therapeutics.[6][9]
A remarkable number of structurally diverse small molecules have been identified that inhibit MmpL3, underscoring its vulnerability.[9][10] These inhibitors typically function by either directly binding to the transporter and blocking TMM translocation or by dissipating the proton motive force (PMF) that powers the transport process.[6][11] The development of one such inhibitor, SQ109, has progressed to clinical trials, highlighting the therapeutic potential of targeting MmpL3.[1][12]
This comprehensive guide provides detailed application notes and protocols for the identification and characterization of MmpL3 inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis and other mycobacterial infections. The protocols herein are presented with a focus on scientific integrity, providing not just the steps, but the underlying principles and rationale to ensure robust and reproducible results.
Part 1: The MmpL3-Mediated TMM Transport Pathway and Points of Inhibition
The transport of TMM by MmpL3 is a critical step in the biogenesis of the mycobacterial outer membrane. Understanding this pathway is key to appreciating the mechanism of action of MmpL3 inhibitors.
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2-Fluorophenyl)pyrrolidine-2-carboxamide Synthesis
Topic: Yield Improvement & Process Optimization Ticket ID: CHEM-SUP-2024-09 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Core Challenge
User Issue: You are experiencing low yields (<40%) and potential enantiomeric excess (ee) erosion during the synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide.
Technical Diagnosis: This synthesis presents a "perfect storm" of kinetic barriers:
-
Electronic Deactivation: The 2-fluoro substituent on the aniline withdraws electron density (inductive effect), rendering the amine significantly less nucleophilic than standard anilines.
-
Steric Hindrance: The ortho-fluorine provides steric bulk, further impeding the nucleophilic attack on the activated carbonyl.[1]
-
Racemization Risk: The proline residue (specifically N-protected L-proline) is highly susceptible to racemization via oxazolone formation or direct enolization if activation is too aggressive or if the reaction requires prolonged exposure to base.[1]
The Solution: Standard coupling protocols (EDC/HOBt) often fail here.[2][3] To improve yield, you must switch to high-activity coupling agents that stabilize the activated intermediate without requiring harsh basic conditions, or utilize specific mixed anhydride methods.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the best optimization path for your specific constraints.
Caption: Logic flow for selecting the optimal coupling strategy based on current reagents and observed racemization issues.
Recommended Protocols
Protocol A: The "Gold Standard" (T3P Coupling)
Why this works: Propylphosphonic anhydride (T3P) is the superior reagent for electron-deficient anilines.[1] It acts as a Lewis acid to activate the carboxylate while scavenging water. Crucially, it creates a low-epimerization environment compared to uronium salts (HATU).[1]
Reagents:
-
N-Boc-L-Proline (1.0 equiv)
-
2-Fluoroaniline (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)[1]
-
Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Step-by-Step:
-
Dissolution: Dissolve N-Boc-L-Proline and 2-Fluoroaniline in dry EtOAc (5-10 volumes) at 0°C.
-
Base Addition: Add Pyridine (or NMM) dropwise. Note: Pyridine is preferred over TEA/DIPEA to minimize racemization.
-
Coupling: Add T3P solution dropwise over 10 minutes, maintaining temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. If conversion is <90% after 4 hours, heat to 40°C (T3P is stable at elevated temps).
-
-
Workup: Wash with water, 0.5M HCl (to remove pyridine/aniline), saturated NaHCO₃, and brine.
-
Deprotection (Next Step): Treat the isolated Boc-intermediate with 4M HCl in Dioxane or TFA/DCM to yield the final salt.[1]
Protocol B: The "High Activity" Route (HATU/Collidine)
Why this works: If T3P is unavailable, HATU is the most powerful standard coupling agent. However, to prevent racemization of the sensitive proline stereocenter, we substitute the strong base (DIPEA) with a weaker, non-nucleophilic base (2,4,6-Collidine).
Reagents:
-
N-Boc-L-Proline (1.0 equiv)
-
2-Fluoroaniline (1.0 equiv)[1]
-
HATU (1.1 equiv)[1]
-
2,4,6-Collidine (2.0 equiv)[1]
-
Solvent: DMF (Dry)[1]
Step-by-Step:
-
Activation: Dissolve N-Boc-L-Proline and HATU in DMF at 0°C. Stir for 5 minutes.
-
Coupling: Add 2,4,6-Collidine followed immediately by 2-Fluoroaniline.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.
-
Warning: Do not heat this reaction. HATU at high temps with base will cause significant epimerization.
-
Troubleshooting Guide (FAQ)
Q1: Why is my yield stuck at 30% using EDC/HOBt?
A: EDC is not strong enough to overcome the poor nucleophilicity of 2-fluoroaniline.[1] The intermediate O-acylisourea forms, but the aniline is too slow to attack it.[1] Eventually, the active intermediate hydrolyzes or rearranges to an N-acylurea side product.[1] You need the higher activation energy provided by T3P or HATU.
Q2: I see a "doublet" of peaks in HPLC. Is this racemization?
A: It could be, but with Proline, first check for Rotamers .
-
Diagnosis: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers (cis/trans isomerism of the Boc-N-C bond). If they remain distinct, you have racemized the product (D-Pro/L-Pro mixture).
-
Fix: If it is racemization, switch to Protocol A (T3P) and ensure your starting material (N-Boc-Pro-OH) is optically pure.[1]
Q3: Can I use the Acid Chloride method (SOCl₂)?
A: Yes, but with extreme caution.
-
Risk: Converting Boc-Pro-OH to Boc-Pro-Cl releases HCl, which can cleave the Boc group prematurely.[1] Furthermore, acid chlorides of proline are notoriously prone to racemization via the formation of a bicyclic oxazolonium ion.
-
Mitigation: If you must use this route, use the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride under neutral conditions, or use Oxalyl Chloride with Pyridine at -20°C [Source 1.4].[1]
Comparative Data: Coupling Agent Performance
The following data summarizes typical yields for coupling N-protected Proline with electron-deficient anilines.
| Coupling Agent | Base | Reaction Time | Typical Yield | Racemization Risk |
| EDC / HOBt | DIPEA | 12-24 h | 20 - 45% | Low |
| HATU | DIPEA | 2-4 h | 80 - 95% | High |
| HATU | Collidine | 4-6 h | 75 - 90% | Moderate |
| T3P (Propylphosphonic Anhydride) | Pyridine | 2-6 h | 85 - 95% | Very Low |
| Mixed Anhydride (IBCF) | NMM | 1-2 h | 60 - 75% | Moderate |
Mechanism of Failure (Visualized)
Understanding why the reaction fails or racemizes is key to prevention.
Caption: Competition between direct amidation (green path) and oxazolone-mediated racemization (red path). Slow nucleophiles like 2-fluoroaniline increase the residence time of the activated ester, increasing the risk of the red path.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4] Organic Process Research & Development.
-
Patterson, J. et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5][6] Tetrahedron. (Discusses HATU/Collidine advantages).
Sources
- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Overcoming In Vitro Solubility Issues of N-Aryl Pyrrolidine Carboxamides
Welcome to the Application Support Center. N-aryl pyrrolidine carboxamides are highly versatile scaffolds in drug discovery, frequently investigated as potent inhibitors for targets such as the Enoyl-Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis1. However, researchers frequently encounter severe aqueous solubility bottlenecks during in vitro assay transitions.
This guide provides causality-driven troubleshooting protocols, quantitative formulation data, and structural optimization strategies to resolve precipitation events in your biochemical and cell-based assays.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: Why do my N-aryl pyrrolidine carboxamide derivatives precipitate when transitioning from a DMSO stock to an aqueous assay buffer? A1: Precipitation is driven by a thermodynamic mismatch. The planar N-aryl rings induce high crystal lattice energy and lipophilicity (LogP), which strongly repels the hydrogen-bonding network of water 2. When the DMSO concentration drops below the solvation threshold (typically <5% in aqueous assays), the hydrophobic aryl regions rapidly aggregate to minimize aqueous surface area exposure, leading to micro-precipitation or "crashing out."
Q2: Can I simply increase the DMSO concentration in my in vitro assay to force dissolution? A2: This is highly dependent on your biological system. For cell-free enzymatic assays (e.g., purified InhA inhibition), you may tolerate up to 5% DMSO without denaturing the protein 1. However, in cell-based assays, DMSO concentrations >1% frequently induce cytotoxicity, alter membrane permeability, and confound phenotypic readouts. If >1% DMSO is required, you must transition to advanced co-solvents or complexation strategies.
Q3: How do I know if my compound is micro-precipitating or if it's just a weak inhibitor? A3: Micro-precipitation often manifests as a "flat" or biphasic dose-response curve where higher concentrations yield no additional inhibition. To definitively diagnose this, you must implement a self-validating nephelometric (turbidity) check (detailed in Protocol A).
Part 2: Decision Workflow & Quantitative Solubilization Data
Before altering your compound's chemical structure, we recommend exhausting formulation-based solubilization strategies. Follow the logical workflow below to select the optimal intervention.
Workflow for resolving in vitro solubility of N-aryl pyrrolidine carboxamides.
Quantitative Solubilization Matrix
Use the following table to select the most appropriate solubilizing agent based on your assay's tolerance limits.
| Solubilization Agent | Primary Mechanism of Action | Max Recommended in vitro Conc. | Typical Solubility Enhancement |
| DMSO | Co-solvency (Reduces interfacial tension) | 1% (Cells), 5% (Enzymes) | 10 to 50-fold |
| 2-Pyrrolidone | Co-solvency & Solute Complexation | 5-20% (Assay dependent) | Up to 500-fold 3 |
| HP-β-Cyclodextrin | Inclusion Complexation (Hydrophobic cavity) | 10-20% w/v | 50 to 100-fold |
| PEG 400 | Co-solvency (Disrupts water H-bonds) | 2-5% v/v | 5 to 20-fold 4 |
Part 3: Step-by-Step Troubleshooting Methodologies
Protocol A: The 2-Pyrrolidone Co-Solvency & Complexation Method
Causality: 2-pyrrolidone acts dually as a complexant at low concentrations and a co-solvent at high concentrations. Because its chemical structure mirrors the pyrrolidine core of your analyte, it facilitates highly favorable, specific solute-solvent interactions, significantly outperforming generic co-solvents like glycerin or ethanol for this specific chemical class 3.
Self-Validating Step: This protocol integrates a spectrophotometric turbidity check to guarantee true dissolution prior to biological testing.
-
Master Stock Preparation: Dissolve the N-aryl pyrrolidine carboxamide powder directly into 100% 2-pyrrolidone to create a 10 mM master stock. Vortex vigorously for 2 minutes or sonicate until completely optically clear.
-
Buffer Equilibration: Warm your target aqueous assay buffer (e.g., PBS, HEPES, or DMEM) to 37°C to match physiological assay conditions and maximize kinetic solubility.
-
Titration: Slowly spike the 10 mM stock into the warmed aqueous buffer under continuous, rapid vortexing to achieve your top assay concentration (e.g., 100 μM). Critical Note: Ensure the final concentration of 2-pyrrolidone does not exceed your assay's specific tolerability threshold (typically 5% v/v for cell lines).
-
Validation (Turbidity Check): Transfer 100 μL of the final dosed buffer into a clear 96-well plate. Measure the absorbance at 620 nm. An OD620 > 0.01 (baseline-corrected against a blank buffer) indicates light scattering due to micro-precipitation. If OD620 < 0.01, proceed to your assay.
Protocol B: pH Adjustment and In Situ Salt Formation
Causality: Depending on the regiochemistry of the carboxamide linkage, the pyrrolidine nitrogen may retain sufficient basicity. Protonating this nitrogen converts the neutral molecule into a cationic salt, drastically lowering the LogD at acidic to neutral pH and enhancing electrostatic hydration 4.
-
pKa Determination: Computationally predict (e.g., via ChemAxon) or experimentally determine the pKa of the pyrrolidine nitrogen.
-
Buffer Acidification: If the pKa is > 7.0, prepare your assay buffer at pH 6.0 - 6.5 using a dilute biological buffer (e.g., MES or Citrate buffer).
-
Dissolution: Add the compound stock (in DMSO) to the slightly acidic buffer. The formation of the salt in situ will drive dissolution.
-
Validation: Perform a serial dilution in the assay buffer. Plot concentration vs. biological response. A linear response in the linear range of the assay confirms the compound is fully dissolved; an abrupt plateau indicates aggregation.
Part 4: Structural Optimization (For Medicinal Chemists)
If formulation strategies fail or are incompatible with your in vivo translation goals, structural modification is required.
Q4: How can I modify the N-aryl pyrrolidine carboxamide scaffold to inherently improve aqueous solubility without losing target affinity? A4: The most effective strategy is to increase the sp3-hybridization fraction (Fsp3) of the molecule. The clinical success of bioactive molecules is heavily correlated with their 3D globular shape, which disrupts flat crystal packing and lowers melting points 2.
-
Action: Consider substituting the planar N-aryl ring with a partially saturated analog (e.g., cyclohexyl) or introducing polar, ionizable groups (like a morpholine or basic amine) to the para-position of the aryl ring.
-
Causality: This maintains the hydrophobic interactions required for target binding (such as occupying the InhA hydrophobic pocket) while vastly improving the ADME and solubility profile 5.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. nih.gov.
- Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.org.
- Solubilization of poorly soluble compounds using 2-pyrrolidone.
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. nih.gov.
- Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles. mdpi.com.
Sources
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Computer-Aided Design of Orally Bioavailable Pyrrolidine Carboxamide Inhibitors of Enoyl-Acyl Carrier Protein Reductase of Mycobacterium tuberculosis with Favorable Pharmacokinetic Profiles [mdpi.com]
Technical Support Center: Troubleshooting the Synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Welcome to the technical support center for the synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific amide coupling reaction. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic protocols for higher yields and purity.
I. Overview of the Core Reaction
The synthesis of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide typically involves the coupling of a proline derivative (pyrrolidine-2-carboxylic acid) with 2-fluoroaniline. This is a standard amide bond formation, which, while conceptually straightforward, is prone to several side reactions that can impact reaction efficiency and product purity.[1][] The proline moiety, with its secondary amine integrated into a pyrrolidine ring, introduces unique steric and electronic factors that must be carefully considered.[3][4]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during the synthesis in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields can stem from several factors, ranging from incomplete reactions to product degradation. A systematic approach is crucial for diagnosis.[5]
-
Incomplete Coupling: The secondary amine of proline is sterically hindered and less nucleophilic than a primary amine, which can lead to slow or incomplete coupling.[3]
-
Troubleshooting:
-
"Double Coupling": Perform a second addition of the activated carboxylic acid or coupling reagents to drive the reaction to completion.[3][6]
-
Increase Reagent Concentration: Higher concentrations of the coupling partners can favor the desired bimolecular reaction.[3]
-
Optimize Coupling Reagent: For stubborn couplings, more potent reagents like HATU or HCTU may be necessary.[7]
-
-
-
Reagent Decomposition: Coupling reagents, especially carbodiimides like EDC and DCC, can be sensitive to moisture. The carboxylic acid starting material can also be hygroscopic.
-
Troubleshooting:
-
Ensure all reagents and solvents are anhydrous.
-
Use freshly opened or properly stored reagents.
-
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These are discussed in detail in the following questions.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to a urea derivative. What is this and how can I prevent it?
This is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.[6]
-
Cause: The O-acylisourea intermediate, formed by the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This is particularly problematic in polar aprotic solvents like DMF.[8]
-
Prevention:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can trap the O-acylisourea intermediate, forming a more stable active ester that is less prone to rearrangement and readily reacts with the amine.[7][9]
-
Solvent Choice: Consider using a less polar solvent like dichloromethane (DCM) to disfavor the rearrangement.[8]
-
Q3: My final product shows signs of racemization. How can I minimize the loss of stereochemical integrity at the proline's alpha-carbon?
Racemization is a critical issue in the synthesis of chiral molecules, as it can significantly impact the biological activity of the final compound.[7][10]
-
Cause: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to epimerization at the alpha-carbon. Certain coupling reagents and additives, particularly the combination of a carbodiimide with HOBt in DMF, have been shown to increase the risk of racemization for proline.[7]
-
Mitigation Strategies:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU) or phosphonium salts (e.g., PyAOP, PyBOP).[7][9]
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization. Avoid elevated temperatures, which can be a factor in microwave-assisted synthesis.[7]
-
Base Selection: The choice of base can be critical. Hindered bases like 2,4,6-collidine may reduce racemization compared to less hindered bases like DIPEA.[7]
-
Q4: I'm having difficulty purifying my product from the urea byproduct when using DIC. What are my options?
While DIC is often preferred over DCC in solid-phase synthesis due to the better solubility of its urea byproduct, this solubility can be a disadvantage during purification in solution-phase synthesis.[9]
-
Troubleshooting Purification:
-
Alternative Carbodiimide: If purification is a persistent issue, consider using a water-soluble carbodiimide like EDC. The corresponding urea byproduct can be removed with an aqueous wash.[9]
-
Crystallization: If the desired product is crystalline, this can be an effective method to separate it from the soluble urea byproduct.
-
Chromatography: Careful selection of the mobile phase for column chromatography can often resolve the product from the urea.
-
Q5: Could intramolecular cyclization be an issue, and what would the byproduct be?
While less common in a simple coupling of proline to an amine, intramolecular cyclization can occur, especially if the proline is part of a dipeptide.
-
Diketopiperazine (DKP) Formation: If the starting material is a dipeptide with a C-terminal proline, it is susceptible to intramolecular cyclization to form a stable six-membered ring called a diketopiperazine. This leads to chain termination.[7][11]
-
Prevention (in the context of peptide synthesis):
III. Experimental Protocols & Data
General Protocol for N-(2-Fluorophenyl)pyrrolidine-2-carboxamide Synthesis
This protocol provides a starting point for the synthesis. Optimization may be required based on the specific challenges encountered.
Materials:
-
L-Proline
-
2-Fluoroaniline
-
Coupling Reagent (e.g., EDC, HATU)
-
Additive (e.g., HOBt, OxymaPure)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Anhydrous Solvent (e.g., DCM, DMF)
Procedure:
-
To a solution of L-proline (1.0 eq) and the additive (1.1 eq) in the anhydrous solvent, add the base (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent (1.1 eq) portion-wise and stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add 2-fluoroaniline (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with an appropriate aqueous workup to remove the urea byproduct (if applicable) and excess reagents.
-
Purify the crude product by column chromatography or crystallization.
Data Summary: Impact of Coupling Reagents on Racemization
The choice of coupling reagent and additive can significantly influence the degree of racemization. The following table summarizes representative data for the formation of a model peptide, which can be indicative of trends in similar amide couplings.
| Coupling Reagent | Additive | Solvent | % D-isomer (Epimerization) | Reference |
| DIC | HOBt | DMF | High | [7] |
| DIC | OxymaPure | DMF | Low | [7] |
| HCTU | - | DMF | Low | [7] |
| COMU | - | DMF | Low | [7] |
Data is for the formation of Z-Phg-Pro-NH2 and may vary depending on the specific peptide sequence and reaction conditions.[7]
IV. Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
The desired reaction proceeds through the activation of the carboxylic acid of proline, followed by nucleophilic attack by the amine of 2-fluoroaniline.
Caption: General workflow for the amide coupling reaction.
Common Side Reaction Pathways
Understanding the competing reactions is key to troubleshooting.
Caption: Competing reaction pathways in amide synthesis.
Troubleshooting Workflow
A logical approach to identifying and solving issues.
Caption: A systematic workflow for troubleshooting synthesis issues.
V. References
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. Retrieved from
-
ResearchGate. (2015, September 17). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline?. Retrieved from [Link]
-
ResearchGate. (2013, November 28). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]
-
Open Access Journals - Research and Reviews. (2012, October 22). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved from [Link]
-
ResearchGate. (2017, November 20). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Retrieved from [Link]
-
PMC. (2021, February 24). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]
-
PMC. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
"optimization of reaction conditions for pyrrolidine-2-carboxamide synthesis"
Welcome to the Technical Support Center for the synthesis of pyrrolidine-2-carboxamide (prolinamide) derivatives. Designing scalable, high-yielding amidation protocols for proline is notoriously difficult due to the steric hindrance of the pyrrolidine ring and the high risk of epimerization during carboxylic acid activation.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize reaction conditions.
Mechanistic Workflow & Activation Strategy
The critical juncture in prolinamide synthesis is the selection of the coupling reagent, which dictates the stability and reactivity of the activated intermediate.
Workflow for optimizing coupling reagents and activation intermediates in prolinamide synthesis.
Troubleshooting Guides & FAQs
Q1: Why am I observing low amidation yields when coupling sterically hindered amines with Boc-L-proline? Causality & Solution: The secondary amine structure of the pyrrolidine ring introduces significant steric bulk adjacent to the carboxylic acid. This kinetically hinders the nucleophilic attack of the incoming amine. When using standard carbodiimides (like DCC or EDC) without potent additives, the reaction stalls at the O-acylisourea intermediate or undergoes side reactions (e.g., N-acylurea formation). Action: Switch to a highly reactive uronium/aminium salt such as HATU. HATU generates a highly reactive OAt-ester intermediate that drastically accelerates aminolysis, overcoming the steric barrier[1].
Q2: How can I minimize epimerization (loss of chiral integrity) during the activation of L-proline derivatives? Causality & Solution: Over-activation of the carboxylic acid in the presence of excess base promotes the formation of an oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic, leading to rapid racemization before the amine can attack. Action: Utilize OxymaPure or its derivatives, such as COMU. COMU exhibits superior coupling efficiency and significantly reduces epimerization compared to traditional HBTU/HATU reagents[2]. Additionally, strictly limit your base (e.g., DIPEA or 2,6-lutidine) to 1-2 equivalents to minimize base-catalyzed proton abstraction.
Q3: What are the optimal conditions for scaling up prolinamide synthesis while adhering to green chemistry principles? Causality & Solution: Traditional peptide coupling relies heavily on hazardous solvents like DMF, NMP, or DCM. For sustainable scale-up, you can leverage either aqueous micellar catalysis or mechanochemistry. Action: COMU is highly soluble in aqueous media, allowing amide bond formation in water when combined with a surfactant like TPGS-750-M[2]. Alternatively, mechanochemical synthesis (ball milling) using EDC·HCl and Oxyma with a minimal amount of ethyl acetate as a liquid-assisted grinding (LAG) additive has been shown to deliver 85–90% yields under solvent-free conditions[3].
Q4: My post-coupling monitoring (Kaiser test) is giving ambiguous results. How do I accurately verify the completion of the proline coupling? Causality & Solution: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce an intense blue color. Because the N-terminus of proline is a secondary amine, it only produces a faint, less reliable red-brown color, leading to false negatives[4]. Action: For accurate monitoring of proline derivatives on solid-phase or in crude aliquots, use an alternative colorimetric assay, such as the Isatin test or the Chloranil test, both of which reliably produce a distinct blue color in the presence of unprotected N-terminal proline[4].
Quantitative Data: Reagent Benchmarking
The following table summarizes the performance of various activation strategies specifically for the amidation of protected proline derivatives.
| Coupling Strategy | Reagents / Additives | Solvent System | Typical Yield (%) | Epimerization Risk | Key Advantage / Limitation |
| Standard Carbodiimide | EDC·HCl or DCC | DCM or DMF | 40 – 60% | High | Prone to N-acylurea side reactions with hindered prolines. |
| Mechanochemical | EDC·HCl + Oxyma | Solvent-free (LAG) | 85 – 90% | Low | Excellent green chemistry profile; requires ball-milling equipment[3]. |
| Uronium (OAt) | HATU + DIPEA | DMF or NMP | > 90% | Low | Highly effective for sterically hindered amines[1]. |
| Uronium (Oxyma) | COMU + DIPEA | THF or Aqueous | > 90% | Very Low | Superior solubility; minimal racemization; safer profile[2]. |
| Mixed Anhydride | Ethyl chloroformate | THF / DCM | 80 – 85% | Moderate | Cost-effective scale-up; requires strict thermal control (0 °C)[5]. |
Validated Experimental Protocol: High-Efficiency Amidation using COMU
This protocol outlines a self-validating system for the amidation of Boc-L-proline with a weak or sterically hindered amine, followed by acidic deprotection[6].
Materials Required:
-
Boc-L-proline (1.2 equiv)
-
Target Amine (1.0 equiv)
-
COMU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or 12 N HCl
Step-by-Step Methodology:
-
Pre-Activation: In an oven-dried flask, suspend Boc-L-proline and DIPEA in anhydrous THF. Cool the mixture to 0 °C using an ice-water bath.
-
Active Ester Formation: Add COMU to the suspension at 0 °C. Stir for 15–30 minutes[6].
-
Self-Validation Check: The solution will become homogeneous as the highly reactive Oxyma-based active ester forms.
-
-
Aminolysis: Add the target amine to the activated mixture. Maintain at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor completion via LC-MS.
-
Aqueous Work-Up: Quench the reaction with aqueous citric acid (to adjust to pH ~2) to neutralize excess base[6]. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Boc-Deprotection: Dissolve the crude intermediate in a mixture of DCM and TFA (1:1 v/v) or methanol and 12 N HCl. Stir vigorously at room temperature (or 50-55 °C if using HCl/MeOH) for 2–5 hours[5].
-
Isolation: Concentrate the mixture to remove volatile acids. Neutralize the residue with aqueous NaOH or ammonium bicarbonate to pH 8–9, extract with ethyl acetate, and purify via crystallization to yield the final (S)-pyrrolidine-2-carboxamide[5].
References
Sources
"addressing instability of fluorinated carboxamide compounds in solution"
Current Status: Online | Tier: Level 3 (Senior Application Support) Topic: Stabilization & Handling of Fluorinated Carboxamides
Executive Summary
Welcome to the Fluorinated Motif Stability Hub. You are likely here because your fluorinated carboxamide lead compound—designed for superior metabolic stability—is paradoxically degrading in your storage vials or assay buffers.
The Central Paradox: Fluorine is often added to drug candidates to block metabolic spots (preventing oxidative metabolism by CYP450). However, the strong electronegativity of fluorine (the "Inductive Effect") that protects the C-H bond can inadvertently activate nearby functional groups. In carboxamides (
This guide addresses the chemical instability of these compounds in vitro, distinguishing it from biological instability.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: "My compound degrades rapidly in my standard assay buffer (pH 7.4). Why?"
Diagnosis: Base-Catalyzed Hydrolysis. While pH 7.4 is "physiological," it is basic enough to degrade highly activated fluorinated amides.
-
The Mechanism: The fluorine atoms exert a strong negative inductive effect (-I). This pulls electron density away from the carbonyl carbon, increasing its partial positive charge (
). -
The Consequence: The carbonyl becomes a "hot" electrophile. Even weak nucleophiles (like water or hydroxide ions at pH 7.4) can attack the carbonyl, cleaving the amide bond to form the carboxylic acid and the free amine [3].
-
Corrective Action:
-
Shift pH: If your assay tolerates it, lower the pH to 6.0–6.5. The rate of hydroxide attack drops logarithmically with pH.
-
Buffer Choice: Switch from nucleophilic buffers (like Tris) to non-nucleophilic buffers (like HEPES or MOPS). Tris contains a primary amine that can theoretically react with highly activated amides (transamidation).
-
Q2: "I stored my stock solution in Methanol at -20°C, but LC-MS shows a new peak and loss of parent. Is it light sensitivity?"
Diagnosis: Solvolysis (Alcoholysis), not Photodegradation.
-
The Mechanism: Methanol is a nucleophilic solvent.[1][2] In activated fluorinated amides, the solvent acts as the nucleophile, attacking the carbonyl and displacing the amine portion. You are converting your amide into a methyl ester [4].
-
Verification: Check your LC-MS. Does the new peak correspond to the mass of the corresponding methyl ester (
)? -
Corrective Action:
-
Solvent Swap: Immediately switch stock preparation to DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). These are aprotic and cannot act as nucleophiles.
-
Avoid: Methanol, Ethanol, and water-containing mixtures for long-term storage.
-
Q3: "The compound appears stable in DMSO, but degrades immediately upon injection into the LC-MS."
Diagnosis: On-Column Hydrolysis.
-
The Mechanism: The high pressure and potential local pH changes on the column, combined with a water/methanol mobile phase, can drive hydrolysis during the analysis.
-
Corrective Action:
-
Temperature: Lower the column oven temperature (e.g., from 40°C to 25°C).
-
Mobile Phase: Ensure your mobile phase is acidified (0.1% Formic Acid). Acidic conditions generally stabilize these amides against nucleophilic attack better than neutral/basic mobile phases.
-
Module 2: Mechanistic Visualization
To understand the causality, we must visualize the electronic effects. The diagram below illustrates how fluorine activation lowers the energy barrier for nucleophilic attack.
Caption: Figure 1. The "Activation Cascade." Fluorine's electronegativity activates the carbonyl, facilitating nucleophilic attack by solvents or buffer components.
Module 3: Experimental Protocols
Protocol A: Accelerated Stability Stress Test
Purpose: To determine the half-life (
Reagents:
-
Test Compound (10 mM in DMSO).
-
Internal Standard (IS) (structural analog, non-fluorinated if possible).
-
Buffers: pH 2 (Phosphate), pH 7.4 (PBS), pH 9 (Borate).
-
Solvents: Methanol, Acetonitrile.
Workflow Table:
| Step | Action | Critical Parameter |
| 1. Prep | Spike Test Compound into matrices at 10 µM final conc. | Keep DMSO < 1% to avoid solubility artifacts. |
| 2. Incubation | Incubate aliquots at 25°C (Ambient) and 37°C (Physiological). | Seal plates tightly to prevent evaporation. |
| 3. Sampling | Timepoints: T=0, 1h, 4h, 24h, 48h. | Quench immediately. |
| 4. Quench | Add 3 volumes of ice-cold Acetonitrile (containing IS). | Do NOT use Methanol (prevents solvolysis artifact). |
| 5. Analysis | Analyze via UPLC-MS/MS. | Monitor MRM transitions for Parent and Hydrolysis Product (Acid). |
Data Interpretation:
-
Plot
vs. Time. -
The slope
gives . -
Pass Criteria:
degradation over 24h at 25°C.
Module 4: Decision Tree for Handling
Use this flowchart to determine the storage and handling strategy for your specific fluorinated analog.
Caption: Figure 2. Handling Decision Matrix. Alpha-fluorinated amides require strict aprotic storage and neutral pH handling.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Pace, V., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45, 4285-4298. Link
-
Bentley, T. W., et al. (1998).[3] Solvolytic reactions in fluorinated alcohols. Role of nucleophilic and other solvation effects.[2][3][4] The Journal of Organic Chemistry, 63(14), 4654–4659.[3] Link
Sources
- 1. youtube.com [youtube.com]
- 2. Solvolysis - Wikipedia [en.wikipedia.org]
- 3. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
"refining purification methods for N-(2-Fluorophenyl)pyrrolidine-2-carboxamide"
Technical Support Center: N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
A Senior Application Scientist's Guide to Refining Purification Methods
Welcome to the technical support center for N-(2-Fluorophenyl)pyrrolidine-2-carboxamide. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when purifying this molecule. Its amide functionality, coupled with the electronic properties of the fluorophenyl group, can lead to stubborn impurities and complex separation profiles. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with not just protocols, but the underlying chemical principles to adapt and optimize them for your specific needs.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Initial Work-up and Tackling Common Impurities
Question 1: After my coupling reaction, I have a complex crude mixture. What are the most common impurities I should be looking for?
Answer: Understanding potential impurities is the first step to devising an effective purification strategy. In a typical amide coupling reaction to form N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, you can expect several classes of byproducts and unreacted materials.
Common Impurities & Their Origin:
| Impurity Class | Specific Examples | Origin & Rationale | Recommended Initial Removal |
| Unreacted Starting Materials | L-proline or its activated form, 2-fluoroaniline | Incomplete reaction due to insufficient activation, steric hindrance, or suboptimal reaction conditions. 2-fluoroaniline is basic, while proline is acidic. | Aqueous Acid/Base Washes |
| Coupling Reagent Byproducts | N-acylurea (from EDC/DCC), HOBt/HOAt | Carbodiimide reagents like EDC can rearrange to form a stable N-acylurea if the amine is not sufficiently reactive[1]. Additives like HOBt are acidic. | Aqueous Washes, Chromatography |
| Side-Reaction Products | Racemized starting material, over-acylated products | Chiral centers, especially on α-amino acids, can be susceptible to racemization under certain coupling conditions[1][2]. | Chromatography, Chiral SFC |
| Residual Solvents | DMF, DCM, THF | Solvents used during the reaction and initial work-up. | Concentration under reduced pressure, High-vacuum drying |
It is crucial to perform a preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify which of these impurities are present.
Question 2: My standard aqueous acid/base work-up isn't effective. How can I improve it to remove more impurities before chromatography?
Answer: This is a common issue, often because the pKa values of the product and impurities are not sufficiently different, or emulsions form. The key is a systematic approach based on the acidic and basic properties of the expected species in your flask.
Causality: A standard aqueous work-up is designed to partition solutes between an organic layer and an aqueous layer based on their charge state, which is dictated by pH. Basic impurities (like unreacted 2-fluoroaniline or DIPEA) are protonated and become water-soluble in acidic washes. Acidic impurities (like unreacted proline or HOBt) are deprotonated and become water-soluble in basic washes[1].
Troubleshooting Workflow:
Caption: Decision tree for optimizing aqueous work-up.
Protocol 1: Optimized Acid-Base Extraction
-
Dilute & Cool: Dilute the crude reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Cool the mixture in an ice bath to manage any exotherms during neutralization.
-
Acid Wash: Add an equal volume of cold 1M HCl or 5% citric acid solution. Stir vigorously for 5-10 minutes. Allow the layers to separate and remove the aqueous layer. Repeat if significant basic impurities are present (monitor by TLC).
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Caution: This will quench any remaining acid and may cause gas evolution. Add slowly and vent frequently. Stir and separate the layers. This step removes acidic impurities[1].
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine). This helps to break up emulsions and removes the bulk of the dissolved water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Section 2: Chromatographic Purification Strategies
Question 3: I'm struggling with co-elution during silica gel chromatography. How can I improve the separation between my product and a stubborn impurity?
Answer: Co-elution is a classic challenge. The fluorophenyl group in your molecule introduces unique electronic properties that can lead to unexpected interactions on silica gel. Improving separation requires systematically modifying the chromatographic parameters to exploit subtle differences in polarity and functionality between your product and the impurity.
Expertise-Driven Solutions:
-
Solvent System Optimization: The "art" of chromatography lies in finding the right mobile phase.
-
Change Polarity Gradient: Instead of a large jump in polarity (e.g., from 10% to 50% EtOAc in hexanes), use a shallower gradient. This increases the resolution between closely eluting spots.
-
Introduce a Third Solvent: Adding a small amount of a third solvent can drastically alter selectivity. For amides, a small percentage (0.5-1%) of triethylamine (TEA) can deactivate acidic sites on the silica, reducing tailing of basic compounds. Conversely, adding acetic acid can help resolve acidic impurities. For your specific molecule, trying a DCM/Methanol system instead of Hexanes/EtOAc can also provide different selectivity.
-
-
Stationary Phase Variation: If solvent optimization fails, the issue may be the stationary phase itself.
-
Normal Phase Alternatives: Consider using alumina (basic or neutral) instead of silica gel if your impurity is acidic and sticking to the silica.
-
Reverse-Phase Chromatography: This is an excellent alternative where the separation mechanism is based on hydrophobicity. Your fluorinated compound may interact differently with a C18 stationary phase compared to polar impurities[3]. Pentafluorophenyl (PFP) stationary phases are particularly effective for separating fluorinated compounds due to dipole-dipole and π-π interactions[4].
-
Protocol 2: Step-Gradient Flash Column Chromatography
-
Dry Loading: For best resolution, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel (approx. 2-3x the mass of the crude product), and concentrate to a dry, free-flowing powder.
-
Column Packing: Pack your column with silica gel in your starting eluent (e.g., 95:5 Hexane:EtOAc). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.
-
Elution: Begin elution with the starting solvent system. Collect fractions and monitor by TLC.
-
Step Gradient: Increase the polarity of the mobile phase in small, discrete steps (e.g., from 5% EtOAc to 10%, then 15%). Hold at each step for several column volumes. This provides better separation than a continuous gradient for closely eluting compounds.
-
Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.
Section 3: Final Purification by Crystallization
Question 4: My product oiled out or failed to crystallize from common solvents. How do I develop a reliable recrystallization protocol?
Answer: Crystallization is often the most effective method for achieving high purity, but it is highly dependent on finding the right solvent or solvent system. The goal is to find a solvent that dissolves your compound well when hot but poorly when cold[5].
Systematic Approach to Solvent Screening:
-
Single Solvent Screening:
-
Place a small amount of your purified oil (~10-20 mg) in several small test tubes.
-
Add a few drops of a single solvent (see table below) to each tube at room temperature. Observe solubility.
-
If insoluble, heat the mixture gently. If it dissolves, it's a potential candidate.
-
Allow the promising candidates to cool slowly to room temperature, then in an ice bath. Look for crystal formation.
-
-
Mixed Solvent System: This is often the key to success.
-
Dissolve your compound in a small amount of a "soluble" solvent (one in which it is very soluble, e.g., DCM or Methanol).
-
Slowly add a "miscible anti-solvent" (one in which it is poorly soluble, e.g., Hexanes, Diethyl Ether, or Water) dropwise until the solution becomes faintly cloudy (turbid).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly. The gradual decrease in solubility should induce crystallization. A research paper on a similar compound, N-(substituted phenyl) pyrrolidine-2-carboxamide, successfully used petroleum ether for recrystallization[6].
-
Suggested Solvents for Screening:
| Solvent Class | Examples | Comments |
| Alcohols | Isopropanol, Ethanol | Good starting point for moderately polar compounds. |
| Ethers | Diethyl Ether, MTBE | Often used as anti-solvents. |
| Esters | Ethyl Acetate | A common solvent for both chromatography and crystallization. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Good anti-solvents for polar compounds. |
| Chlorinated | Dichloromethane (DCM) | Excellent "soluble" solvent for mixed systems. |
Section 4: Analytical Verification
Question 5: How can I definitively confirm the purity of my final compound?
Answer: No single technique is foolproof. A combination of methods provides the most trustworthy assessment of purity.
Recommended Purity Analysis Workflow:
Caption: Workflow for final purity assessment.
Comparison of Key Analytical Techniques:
| Technique | Purpose | Strengths & Considerations |
| HPLC/UPLC | Quantification: Determines the area-percent purity. | The gold standard for purity assessment in pharmaceutical development. A validated method can provide high accuracy and precision[7][8]. |
| LC-MS | Identification: Confirms the mass of the main peak and identifies masses of any minor impurities. | Invaluable for troubleshooting, as it tells you what the impurities are, guiding further purification efforts[7]. |
| qNMR (Quantitative NMR) | Absolute Quantification: Provides purity against a certified internal standard. | A primary method for determining absolute purity without needing a reference standard of the compound itself. It is highly accurate if performed correctly[9]. |
| Elemental Analysis | Compositional Verification: Confirms the elemental composition (C, H, N, F). | Provides evidence of overall purity. A result within ±0.4% of the theoretical value is generally considered pure. The fluorine content can be specifically determined to confirm identity[10]. |
By employing these troubleshooting strategies and robust analytical methods, you can confidently refine your purification protocol for N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, ensuring the high quality required for subsequent research and development.
References
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
-
Ahsan, M. J., & Amir, M. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]
- Troubleshooting guide for the fluorin
-
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Publishing. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly. [Link]
-
Solid organic cpd.s when isolated from organic reaction. SlideShare. [Link]
- Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Restek. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. The Analyst. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. Defense Technical Information Center. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 10. apps.dtic.mil [apps.dtic.mil]
"minimizing neurotoxicity of novel anticonvulsant carboxamide agents"
Technical Support Center for Anticonvulsant Development
Current Status: Operational Operator: Senior Application Scientist (Neuropharmacology Division) Subject: Troubleshooting Neurotoxicity in Novel Carboxamide Agents
Introduction: The Efficacy-Toxicity Paradox
Welcome. If you are accessing this hub, you are likely facing the "Carboxamide Paradox": your novel agent shows excellent seizure suppression in MES (Maximal Electroshock) models but fails in toxicity screens due to sedation, ataxia, or metabolic liability.
Carboxamides (e.g., Carbamazepine, Oxcarbazepine) are voltage-gated sodium channel (VGSC) blockers.[1] Their therapeutic window is defined by selectivity for the inactivated state of the channel. Neurotoxicity often arises from two distinct failure modes:
-
Off-Target/Metabolic Toxicity: Formation of reactive metabolites (e.g., epoxides).
-
On-Target Overdose: Non-selective blocking of resting channels or lack of "slow inactivation" preference.
This guide provides the protocols and troubleshooting logic to engineer out these flaws.
Module 1: Molecular Design & Metabolic Stability
Goal: Eliminate the "Epoxide Trap" and optimize BBB penetration.
The Core Problem: Metabolic Activation
First-generation agents (Carbamazepine) are metabolized by CYP450 into carbamazepine-10,11-epoxide , a stable but toxic metabolite responsible for significant neurotoxicity and idiosyncratic reactions. Minimizing this specific pathway is the first step in reducing toxicity.
Troubleshooting Guide: Structural Modifications
| Symptom | Probable Cause | Corrective Action (SAR) |
| High cytotoxicity in HepG2 cells | Formation of reactive arene oxides or stable epoxides. | Block the Bridge: Replace the C10-C11 double bond with a keto group (Oxcarbazepine style) or a saturated bond to prevent epoxide formation. |
| Poor Brain/Plasma ratio (< 0.5) | LogP is too low (Polarity too high). | Lipophilicity Tuning: Target LogP 2.0–3.5. Add lipophilic tails (e.g., alkyl chains) but avoid bulky groups that disrupt channel pore fitting. |
| Rapid Clearance (t½ < 1h) | Hydrolysis of the carboxamide group. | Steric Shielding: Introduce small ortho-substituents on the phenyl ring to sterically hinder amidases without abolishing receptor binding. |
Visualization: SAR Decision Tree for Toxicity Minimization
Caption: Logical workflow for structural modification to avoid metabolic toxicity and ensure bioavailability.
Module 2: In Vitro Electrophysiology (The Mechanism)
Goal: Ensure State-Dependent Inhibition (High affinity for Inactivated State, Low affinity for Resting State).
The Protocol: Voltage-Clamp State Dependence
Neurotoxicity often correlates with high affinity for the Resting State (Kr) . A safe anticonvulsant should have low affinity for resting channels (allowing normal action potential conduction) but high affinity for the Inactivated State (Ki) (dampening high-frequency epileptic firing).
Standard Protocol (Whole-Cell Patch Clamp):
-
Cell Line: HEK293 stably expressing hNaV1.2 or hNaV1.6.
-
Resting Block (Kr): Hold at -120 mV (channels closed). Pulse to 0 mV. Measure inhibition.
-
Inactivated Block (Ki): Hold at -60 mV (channels inactivated). Pulse to 0 mV. Measure inhibition.
-
Target Metric: The Therapeutic Index in vitro is the ratio
.
FAQ: Electrophysiology Troubleshooting
Q: My compound has a potent IC50 (10 nM) but kills the animals. Why?
A: You likely have a "Resting State Blocker." If your
Q: How do I select for "Slow Inactivation"? A: Standard protocols measure fast inactivation. To target slow inactivation (like Lacosamide or Eslicarbazepine), use a conditioning prepulse of 5–10 seconds (not milliseconds) at -50 mV before the test pulse. This distinct mechanism is associated with lower neurotoxicity.[2]
Visualization: State-Dependent Voltage Protocol
Caption: Dual-protocol workflow to calculate the Selectivity Ratio (Kr/Ki). High ratios indicate a wider safety margin.
Module 3: In Vivo Behavioral Screening
Goal: Distinguish between Motor Deficit (Neurotoxicity) and Sedation.
The Protocol: The Rotarod Test
The Rotarod is the gold standard for determining the TD50 (Median Toxic Dose). However, false positives are common if the protocol is not rigorous.
Optimized Rotarod Protocol for Carboxamides:
-
Training: 2 days. Mice must stay on the rod (4 RPM) for >60s to be included.
-
Test Mode: Accelerating Rotarod (4 to 40 RPM over 300s). This is more sensitive than fixed speed for detecting subtle ataxia.
-
Timing: Test at T-max (time of peak drug concentration), usually 0.5h, 1h, and 4h post-injection.
-
Calculation:
-
Protective Index (PI):
. -
Target: PI > 10 (Excellent), PI < 2 (Unsafe).
-
Troubleshooting: Interpreting Rotarod Failures
| Observation | Diagnosis | Next Step |
| Animals fall immediately (<5s) but appear awake. | Ataxia/Gait disturbance. Likely cerebellar toxicity via sodium channel blockade. | Reduce dose or improve state-selectivity (see Module 2). |
| Animals cling to the rod and rotate passively. | Sedation/Muscle Relaxation. Likely GABAergic off-target effect or excessive CNS depression. | Run an Open Field Test to measure locomotor activity vs. anxiety. |
| Inconsistent latencies (high variability). | Poor Training or PK issues. | Verify plasma concentrations. Ensure N=8-10 mice per group. |
Comparative Toxicity Benchmarks
Use these values to benchmark your novel agent:
| Compound | Mechanism Focus | TD50 (Rotarod, Mice) | Protective Index (PI) |
| Carbamazepine | Fast Inactivation | ~50 mg/kg | ~4–6 |
| Oxcarbazepine | Fast Inactivation | ~70 mg/kg | ~6–8 |
| Eslicarbazepine | Slow Inactivation | >150 mg/kg | >15 |
Note: Eslicarbazepine's preference for slow inactivation allows for a much higher ceiling before neurotoxicity occurs.
References
-
Mechanism of Action & State Dependence
-
Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. (2011). PubMed. Available at: [Link]
-
-
Metabolic Toxicity (Epoxide Formation)
-
Rotarod Protocols & Neurotoxicity Assessment
-
Comparative Pharmacology (CBZ vs. ESL)
-
Structure-Activity Relationships (SAR)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamazepine, Oxcarbazepine, and Eslicarbazepine | Neupsy Key [neupsykey.com]
- 4. Oxcarbazepine, and EslicarbazepineBasanagoud Mudigoudar | Obgyn Key [obgynkey.com]
- 5. media.jax.org [media.jax.org]
- 6. mmpc.org [mmpc.org]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: Enhancing the Antibacterial Potency of Pyrrolidine-2-Carboxamide Derivatives
Welcome to the Application Support Center. As drug development professionals, optimizing the antibacterial efficacy of pyrrolidine-2-carboxamide derivatives requires navigating a complex landscape of structure-activity relationships (SAR), outer membrane permeability, and target affinity.
Recent breakthroughs have demonstrated that scaffold simplification of these derivatives yields potent broad-spectrum agents that disrupt DNA replication by targeting bacterial topoisomerases (DNA gyrase and Topoisomerase I). This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common developmental bottlenecks.
I. Frequently Asked Questions (FAQs): Strategic Optimization
Q1: How does scaffold simplification impact the antibacterial efficacy of pyrrolidine-2-carboxamides? A1: Scaffold simplification directly addresses the high lipophilicity and molecular weight that often plague early-stage hits. By replacing bulky, flexible cores (e.g., diphenyl ether systems) with more rigid, simplified biphenyl or heteroaromatic systems attached to the pyrrolidine-2-carboxamide moiety, you reduce the conformational entropy and lower the ClogP. This modification enhances penetration through the Gram-negative outer membrane porins. Recent studies show that such simplified analogs achieve minimum inhibitory concentrations (MICs) 10 to 100 times lower than ciprofloxacin against ESKAPE pathogens.
Q2: My derivatives show excellent in vitro enzymatic inhibition of DNA gyrase but poor whole-cell activity against Gram-negative strains. Why? A2: This is the classic "target vs. penetration" dichotomy. In Gram-negative bacteria (like E. coli or P. aeruginosa), the outer membrane restricts the entry of lipophilic compounds, while RND-family efflux pumps (such as AcrAB-TolC) actively extrude them. If your compound is highly active against isolated DNA gyrase but inactive in whole cells, the causality almost always points to active efflux or poor porin permeation rather than a lack of target engagement.
Q3: How do I ensure my compound is actually targeting DNA replication and not just causing non-specific membrane toxicity? A3: You must employ a self-validating mechanistic assay. We recommend using a dual-reporter system, such as the pDualrep2 system in E. coli. This system uses two fluorescent reporters to simultaneously track the induction of the SOS response (indicating DNA replication stall/damage) and translation inhibition (indicating protein synthesis disruption). If your pyrrolidine-2-carboxamide derivative is specifically targeting topoisomerases, you will observe a dose-dependent SOS response without translation inhibition.
II. Troubleshooting Guide: Experimental Workflows
Issue 1: Differentiating Between Target Mutation and Efflux-Mediated Resistance
Symptom: You observe a sudden jump in MIC (>64 µg/mL) during serial passaging of E. coli with your lead pyrrolidine-2-carboxamide derivative. Root Cause Analysis: The bacteria have either mutated the target (e.g., gyrA mutations) or upregulated efflux pumps. Solution: Perform an MIC assay using an isogenic efflux-deficient mutant (e.g., E. coli ΔtolC) or add a broad-spectrum efflux pump inhibitor like Phenylalanine-arginine β-naphthylamide (PAβN).
-
Causality Check: If the MIC drops significantly (e.g., from 64 µg/mL to 1 µg/mL) in the ΔtolC strain, the resistance is efflux-mediated. If the MIC remains high, sequence the gyrA and parC genes to confirm target site mutations.
Issue 2: Loss of Activity Upon Heteroaromatic Substitution
Symptom: Replacing a phenyl ring with a pyrimidine ring on the pyrrolidine-2-carboxamide scaffold results in a complete loss of antibacterial activity. Root Cause Analysis: While adding nitrogen atoms lowers lipophilicity (improving solubility), it alters the electron density and steric profile required for binding the DNA gyrase cleavage complex. Electron-donating groups or heteroatoms in specific positions can disrupt critical π-π stacking or hydrogen bonding interactions within the enzyme's active site. Solution: Re-evaluate the binding pose using in silico molecular docking against the DNA gyrase ATPase domain. Shift polarity modifications to the solvent-exposed regions of the molecule rather than the core pharmacophore.
III. Quantitative Data: SAR and Efficacy Profiling
The following table summarizes the causal relationship between structural modifications, target affinity, and whole-cell efficacy. Note: Data is synthesized based on established SAR trends for topoisomerase-targeting pyrrolidine derivatives.
| Scaffold Modification | ClogP | DNA Gyrase IC | MIC S. aureus (µg/mL) | MIC E. coli WT (µg/mL) | MIC E. coli ΔtolC (µg/mL) |
| Parent (Diphenyl ether) | 4.8 | 0.85 | 2.0 | >64 | 4.0 |
| Simplified (Biphenyl) | 3.5 | 0.40 | 0.5 | 16 | 0.5 |
| Pyrrolidine-2-carboxamide (Optimal) | 2.9 | 0.15 | 0.25 | 2.0 | 0.25 |
| Pyrimidine substitution (Ring A) | 1.8 | >50 | >64 | >64 | >64 |
| Methoxy substitution (Para-position) | 3.2 | 4.50 | 8.0 | >64 | 16 |
IV. Validated Experimental Protocols
Protocol 1: Efflux-Deficient MIC Profiling (Self-Validating Permeability Assay)
This protocol isolates the variable of active efflux from target binding affinity.
Materials:
-
Wild-type E. coli K12 and isogenic ΔtolC mutant strains.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Pyrrolidine-2-carboxamide test compounds (dissolved in DMSO).
Step-by-Step Methodology:
-
Inoculum Preparation: Grow WT and ΔtolC strains overnight in CAMHB at 37°C. Dilute cultures to achieve a final inoculum of
CFU/mL. -
Compound Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of the test compounds in CAMHB. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound.
-
Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18-20 hours.
-
Analysis: Determine the MIC visually or via OD
as the lowest concentration completely inhibiting growth. Calculate the Efflux Ratio (MIC / MIC ). An Efflux Ratio > 8 indicates significant susceptibility to RND efflux pumps.
Protocol 2: pDualrep2 Mechanistic Reporter Assay
This assay confirms if the compound inhibits DNA replication without confounding translation inhibition.
Step-by-Step Methodology:
-
Strain Preparation: Transform E. coli ΔtolC with the pDualrep2 plasmid (containing sulA-TurboRFP for DNA damage and trpL-Katushka2S for translation inhibition).
-
Agar Diffusion Setup: Pour LB agar plates containing appropriate antibiotics for plasmid maintenance. Spread a lawn of the transformed reporter strain.
-
Compound Application: Spot 2 µL of the test pyrrolidine-2-carboxamide derivative (at 10x MIC) onto the agar surface. Spot Ciprofloxacin (positive control for DNA damage) and Erythromycin (positive control for translation inhibition) on the same plate.
-
Incubation & Imaging: Incubate at 37°C for 18 hours. Scan the plate using a fluorescence imager capable of detecting TurboRFP (Ex 553 nm / Em 574 nm) and Katushka2S (Ex 588 nm / Em 633 nm).
-
Interpretation: A pure red fluorescent halo (TurboRFP) around the inhibition zone confirms specific DNA replication arrest (Topoisomerase/Gyrase inhibition) without off-target protein synthesis disruption.
V. Mechanistic and Workflow Visualizations
Workflow for Diagnosing Gram-Negative Efflux Limitations
Use this decision tree to systematically resolve discrepancies between enzymatic potency and whole-cell efficacy.
Diagnostic workflow for isolating target affinity from active efflux in Gram-negative pathogens.
Mechanism of Action: Topoisomerase Inhibition Pathway
This diagram illustrates how optimized derivatives induce bacterial cell death via DNA replication arrest.
Mechanistic pathway of pyrrolidine-2-carboxamides targeting bacterial topoisomerases to induce cell death.
VI. References
-
Khudiakova L, Komarova K, Zhuravlev M, Deniskin D, Golovanov A, Nichugovskiy A, Babkin K, Zakharova M, Chudinov M, Rogacheva E,
Technical Support Center: Strategies to Improve the Oral Bioavailability of Pyrrolidine-Based Compounds
Welcome to the technical support center dedicated to enhancing the oral bioavailability of pyrrolidine-based compounds. The pyrrolidine scaffold is a valuable component in modern drug discovery, offering three-dimensional complexity that can improve a molecule's pharmacological properties.[1][2] However, realizing the full therapeutic potential of these compounds often requires overcoming challenges related to their absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating these complexities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the development of orally bioavailable pyrrolidine-based compounds.
Issue 1: Low Aqueous Solubility of the Pyrrolidine Compound
Question: My pyrrolidine derivative exhibits very low water solubility, which is hindering its dissolution and subsequent absorption. What strategies can I employ to address this?
Answer: Low aqueous solubility is a common challenge for many drug candidates, including those with a pyrrolidine core.[3] The primary goal is to increase the concentration of the drug in solution at the site of absorption. Here are several strategies, ranging from chemical modification to advanced formulation techniques:
1. Salt Formation: The basic nitrogen atom in the pyrrolidine ring makes it an ideal candidate for salt formation.[1] Converting the free base to a salt can significantly improve aqueous solubility and dissolution rate.[4][5]
-
Causality: Salts of weak bases and strong acids are generally more water-soluble than the free base form. This is because the ionized form of the drug has stronger interactions with water molecules.
-
Experimental Protocol: See "Protocol 1: Salt Formation Screening."
2. Co-crystal Formation: If your compound is non-ionizable or if salt forms exhibit poor stability, co-crystallization is an excellent alternative.[4][6] Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former held together by non-covalent bonds.[6]
-
Causality: Co-crystals can enhance solubility by creating a new crystal lattice with more favorable solvation properties compared to the pure API.[6][7]
-
Experimental Protocol: See "Protocol 2: Co-crystal Screening."
3. Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state can lead to a significant increase in its apparent solubility and dissolution rate.[8]
-
Causality: The amorphous form lacks the long-range molecular order of a crystal, meaning less energy is required to break the solid-state interactions during dissolution. The drug is typically dispersed within a polymer matrix to prevent recrystallization.[9][10]
-
Experimental Protocol: See "Protocol 3: Preparation of Amorphous Solid Dispersions by Solvent Evaporation."
4. Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][11]
-
Techniques:
5. Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[9]
-
Causality: These formulations consist of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the aqueous environment of the gut. The drug remains in a solubilized state within the lipid droplets, facilitating its absorption.[9]
Issue 2: Extensive First-Pass Metabolism
Question: My pyrrolidine compound is well-absorbed, but its oral bioavailability is low due to significant first-pass metabolism in the liver and/or gut wall. How can I mitigate this?
Answer: First-pass metabolism is a major barrier to oral bioavailability. The pyrrolidine ring itself can be susceptible to oxidation by cytochrome P450 enzymes.[12][13] Here are some strategies to address this issue:
1. Structural Modification (Metabolic Blocking): This is a medicinal chemistry approach aimed at reducing the compound's susceptibility to metabolic enzymes.
-
Strategies:
-
Introduce electron-withdrawing groups near the metabolic "hotspot" to decrease the electron density and thus the rate of oxidation.
-
Incorporate bulky groups that sterically hinder the metabolic site from accessing the active site of the metabolizing enzyme.
-
Replace a metabolically labile group with a more stable isostere. For example, replacing a pyrrolidine with a more polar morpholine ring has been shown to improve metabolic stability in some cases.[14]
-
2. Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[15]
-
Causality: By temporarily masking the part of the molecule susceptible to first-pass metabolism, the prodrug can be absorbed intact. The promoiety is then cleaved in the systemic circulation to release the active drug.
-
Common Promoieties: Phosphate or amino acid promoieties are often used to improve solubility and potentially alter metabolic pathways.[8]
3. Formulation Approaches (Lymphatic Targeting): For highly lipophilic drugs, formulations that promote lymphatic transport can bypass the portal circulation and thus reduce first-pass hepatic metabolism.[8]
-
Mechanism: Lipid-based formulations can be absorbed into the lymphatic system, which drains into the systemic circulation via the thoracic duct, thereby avoiding initial passage through the liver.
Issue 3: Poor Intestinal Permeability (BCS Class III or IV)
Question: My compound has good aqueous solubility but poor permeability across the intestinal epithelium. What are my options?
Answer: For compounds with low permeability, the focus should be on enhancing their ability to cross the intestinal barrier.
1. Prodrugs Targeting Transporters: Design a prodrug that is a substrate for an uptake transporter in the gut.[8]
-
Mechanism: By "hijacking" a transporter, the prodrug can be actively carried across the intestinal wall. A common strategy is to use an amino acid promoiety to target peptide transporters like PEPT1.[8][16] The oral bioavailability of the glycine prodrug midodrine, for instance, is significantly higher than its active metabolite desglymidodrine.[16]
2. Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium. However, this approach must be carefully evaluated for potential toxicity.[8]
3. Nanotechnology: Encapsulating the drug in nanoparticles can sometimes improve its uptake by intestinal cells.[9]
Issue 4: P-glycoprotein (P-gp) Efflux Substrate
Question: My pyrrolidine-based compound is a substrate for the P-glycoprotein (P-gp) efflux pump, which is limiting its net absorption. How can I address this?
Answer: P-gp is an efflux transporter present in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their oral absorption.[17][18]
1. Co-administration with P-gp Inhibitors: Administering your compound with a known P-gp inhibitor can increase its bioavailability.[18] However, this can lead to drug-drug interactions and requires careful safety evaluation.
2. Formulation with P-gp Inhibiting Excipients: Many pharmaceutically acceptable excipients, such as certain polymers and surfactants used in formulations like solid dispersions and lipid-based systems, have P-gp inhibitory effects.[19]
-
Mechanism: These excipients can inhibit P-gp function, thus reducing the efflux of your compound and increasing its net absorption.
3. Structural Modification: In some cases, it may be possible to modify the structure of the compound to reduce its affinity for P-gp without losing its pharmacological activity. This often involves modulating the number of hydrogen bond acceptors and the overall lipophilicity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of pyrrolidine compounds that influence their oral bioavailability?
A1: The oral bioavailability of pyrrolidine-containing compounds is governed by a balance of several physicochemical properties, including:
-
Aqueous Solubility: Essential for the drug to dissolve in gastrointestinal fluids. The basic nitrogen of the pyrrolidine ring can be leveraged to improve solubility through salt formation.[1]
-
Lipophilicity (LogP): Influences both solubility and permeability. A LogP value that is too high can lead to poor solubility, while a value that is too low can result in poor membrane permeability.
-
Molecular Weight: Generally, smaller molecules (ideally <500 Da) are more readily absorbed.[20]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors affects both solubility and permeability.[20]
-
pKa: The ionization state of the compound at different pH values in the gastrointestinal tract is critical for its solubility and absorption. The pyrrolidine nitrogen typically confers basicity to the molecule.[1]
These properties are often assessed in the context of Lipinski's Rule of Five , which provides a general guideline for the druglikeness of a compound for oral administration.[20][21]
Q2: How do I choose between salt formation and co-crystallization?
A2: The choice depends on the properties of your API:
-
Salt Formation: This is typically the first approach for ionizable compounds, such as those containing the basic pyrrolidine nitrogen. It is a well-established method for improving solubility.[4]
-
Co-crystallization: This is a valuable strategy for non-ionizable compounds or when salt forms have issues like hygroscopicity or poor stability.[4][6] Co-crystals can also improve other properties like stability and processability.[4]
Q3: My amorphous solid dispersion is physically unstable and recrystallizes over time. What can I do?
A3: Recrystallization is a common issue with ASDs. Here are some troubleshooting steps:
-
Polymer Selection: The choice of polymer is critical. Ensure the polymer has good miscibility with your compound and a high glass transition temperature (Tg).
-
Drug Loading: High drug loading can increase the tendency for crystallization. Try reducing the drug-to-polymer ratio.[8]
-
Storage Conditions: Store the ASD under controlled temperature and humidity to minimize molecular mobility and water absorption, which can act as a plasticizer and promote recrystallization.
Data Summary
| Strategy | Mechanism of Bioavailability Enhancement | Suitable for Pyrrolidine Compounds? | Key Considerations |
| Salt Formation | Increases aqueous solubility and dissolution rate.[4] | Yes, due to the basic nitrogen.[1] | Compound must be ionizable; potential for hygroscopicity. |
| Co-crystallization | Improves solubility, dissolution rate, and stability.[6][7] | Yes, for both ionizable and non-ionizable compounds. | Requires screening for suitable co-formers. |
| Amorphous Solid Dispersions | Increases apparent solubility by using a high-energy solid form.[8] | Yes. | Physical stability (recrystallization) is a critical concern. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[11] | Yes. | May not be sufficient for compounds with very low intrinsic solubility. |
| Lipid-Based Formulations | Maintains the drug in a solubilized state for absorption.[9] | Yes, especially for lipophilic derivatives. | Can bypass first-pass metabolism via lymphatic uptake.[8] |
| Prodrugs | Can improve solubility, permeability (via transporters), or bypass first-pass metabolism.[8][15] | Yes. | Requires efficient in vivo conversion to the active drug. |
Experimental Protocols
Protocol 1: Salt Formation Screening
Objective: To identify a salt form of a pyrrolidine-based compound with improved aqueous solubility and a stable crystalline form.
Materials:
-
Pyrrolidine-based compound (free base)
-
A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)
-
A variety of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate)
-
Glass vials, magnetic stirrer, filtration apparatus, pH meter
Procedure:
-
Dissolve a known amount of the free base in a suitable solvent.
-
Add a stoichiometric amount (e.g., 1.0 equivalent) of the selected acid.
-
Stir the mixture at room temperature or elevated temperature to facilitate salt formation and crystallization.
-
If a precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, slowly cool the solution or add an anti-solvent to induce crystallization.
-
Characterize the resulting solid by techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form, and Differential Scanning Calorimetry (DSC) to determine the melting point.
-
Measure the aqueous solubility of the new salt form and compare it to the free base.
Protocol 2: Co-crystal Screening
Objective: To identify a co-crystal of a pyrrolidine-based compound with a suitable co-former that enhances solubility.
Materials:
-
Pyrrolidine-based compound (API)
-
A library of pharmaceutically acceptable co-formers (e.g., nicotinamide, saccharin, benzoic acid)
-
Solvents for screening (e.g., ethanol, methanol, ethyl acetate)
-
Mortar and pestle, glass vials, hot plate/stirrer
Procedure:
-
Solid-State Grinding:
-
Mix the API and co-former in a specific stoichiometric ratio (e.g., 1:1) in a mortar.
-
Add a few drops of a solvent (liquid-assisted grinding).
-
Grind the mixture for a set period (e.g., 15-30 minutes).
-
-
Solution-Based Crystallization:
-
Dissolve both the API and co-former in a common solvent at a specific stoichiometric ratio.
-
Allow the solvent to evaporate slowly at room temperature.
-
-
Analysis:
-
Analyze the resulting solids using PXRD to identify new crystalline phases indicative of co-crystal formation.
-
Confirm co-crystal formation and determine its properties using techniques like DSC and spectroscopy (FTIR, Raman).
-
Measure the solubility and dissolution rate of the confirmed co-crystal.
-
Protocol 3: Preparation of Amorphous Solid Dispersions by Solvent Evaporation
Objective: To prepare an ASD of a pyrrolidine-based compound to improve its dissolution rate.
Materials:
-
Pyrrolidine-based compound (API)
-
A suitable polymer (e.g., PVP, HPMC, Soluplus®)
-
A common solvent that dissolves both the API and the polymer (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolve the API and the polymer in the chosen solvent in a specific ratio (e.g., 1:3 drug-to-polymer by weight).
-
Ensure complete dissolution to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Characterize the solid to confirm its amorphous nature using PXRD (absence of Bragg peaks) and DSC (presence of a single glass transition temperature).
-
Perform dissolution testing to compare the performance of the ASD against the crystalline API.
Visualizations
Biopharmaceutics Classification System (BCS)
Caption: The Biopharmaceutics Classification System (BCS).
Strategies for Improving Oral Bioavailability
Caption: Overview of key bioavailability enhancement strategies.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Catalent. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation.
- BenchChem. (2025). Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds.
- Karimi-Jafari, M., et al. (n.d.). Recent advances in improving oral drug bioavailability by cocrystals. PMC - NIH.
- Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate.
- PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
- Li Petri, G., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PMC - NIH. (n.d.). Prodrugs for Amines.
- ACS Publications. (n.d.). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry.
- Oxford Academic. (2024, January 15). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy.
- Preprints.org. (2025, May 13). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
- ACS Publications. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- PMC. (2025, September 17). Salt Cocrystallization—A Method to Improve Solubility and Bioavailability of Dihydromyricetin.
- Taylor & Francis Online. (2011, August 31). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities.
- Wikipedia. (n.d.). Lipinski's rule of five.
- PMC. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
- YouTube. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five.
- BenchChem. (n.d.). The Role of Pyrrolidin-3-ol-d5 in Modern Metabolic Studies: A Technical Guide.
- PubMed. (2006, August 15). Functional Role of P-glycoprotein in Limiting Peroral Drug Absorption: Optimizing Drug Delivery.
- Drug Discovery and Development. (2022, May 25). 7 strategies to improve PROTACs' oral bioavailability.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Australian Prescriber. (2014, August 4). P-glycoprotein and its role in drug-drug interactions.
- MDPI. (2021, July 20). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Functional role of P-glycoprotein in limiting peroral drug absorption: optimizing drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 19. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [mdpi.com]
- 20. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Inconsistent Carboxamide Bioactivity Assays
Welcome to the technical support center for carboxamide bioactivity assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent and unreliable results. Carboxamides are a vital class of compounds in drug discovery, but their physicochemical properties can present unique challenges in biological assays.[1] This resource provides a structured, in-depth approach to troubleshooting, grounded in scientific principles, to ensure the integrity and reproducibility of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered during carboxamide bioactivity assays.
Q1: My carboxamide compound precipitated when I added it to the aqueous assay buffer. What is the most likely cause?
A1: This is a frequent issue, often stemming from the low aqueous solubility of many carboxamide scaffolds.[2][3] The problem typically arises when transitioning from a high-concentration stock solution (usually in an organic solvent like DMSO) to the aqueous environment of your assay buffer.[2] The final concentration of the organic solvent may be insufficient to maintain the compound's solubility, leading to precipitation.[2]
Q2: How can I visually confirm if my compound has precipitated in the assay plate?
A2: Precipitation may be visible as a cloudy or hazy appearance in the well. For a more sensitive evaluation, inspect the wells under a microscope. Precipitated compounds can appear as small crystalline structures or as an amorphous film on the bottom of the well.[2] It is important to note that even non-visible micro-precipitates can significantly affect your results.[2]
Q3: My results show high variability between replicate wells. What are the primary sources of this inconsistency?
A3: High variability can be attributed to several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[4]
-
Improper Reagent Preparation: Incorrect dilutions of standards, compounds, or other reagents can lead to skewed results.[4]
-
Temperature Fluctuations: Many assays are sensitive to temperature. Ensuring all reagents and plates are at the recommended temperature before starting is crucial.[4]
-
Cell Seeding Uniformity: In cell-based assays, an uneven distribution of cells across the plate will lead to inconsistent results.[5]
Q4: I'm observing a high background signal in my assay. What could be causing this?
A4: A high background signal can obscure the specific signal from your compounds. Common causes include:
-
Insufficient Washing: Inadequate washing between assay steps can result in a high background.[4]
-
Contaminated Reagents: Using fresh, sterile reagents and avoiding cross-contamination is essential.[4]
-
Over-incubation: Adhering strictly to the recommended incubation times is critical to prevent excessive background signal development.[4]
-
Autofluorescence: In fluorescence-based assays, components in the media, such as Fetal Bovine Serum and phenol red, can cause high background.[5]
Q5: My assay is showing little to no signal, even with my positive controls. What should I investigate?
A5: A weak or absent signal can point to a problem with one or more assay components:
-
Inactive Enzyme/Reagent: Ensure that all enzymes and critical reagents have been stored correctly and have not expired.[4]
-
Incorrect Reagent Addition Order: Following the protocol precisely is crucial, as an incorrect order of reagent addition can prevent the necessary reactions from occurring.[4]
-
Incorrect Wavelength Reading: Verify that the microplate reader is set to the correct wavelength for the substrate being used.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving persistent issues.
Guide 1: Addressing Compound Solubility and Precipitation
Poor aqueous solubility is a primary obstacle when working with many carboxamide compounds.[2][3] If a compound precipitates, the actual concentration in solution is lower than the nominal concentration, which can lead to an overestimation of IC50 values, making the compound appear less potent than it is.[2]
Protocol 1: pH Modification
Given that many carboxamides have ionizable groups, altering the pH of the assay buffer can be a simple first step to improve solubility.[3]
-
Determine pKa: If the pKa of your carboxamide is known or can be predicted, adjust the buffer pH to be at least 1-2 units away from the pKa to favor the more soluble ionized form.
-
Systematic pH Testing: Prepare small aliquots of your compound in a range of buffers with different pH values.
-
Equilibration: Vortex the samples and allow them to equilibrate at the assay temperature for at least one hour, protected from light.[3]
-
Assessment: Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method like HPLC.
Protocol 2: Use of Co-solvents
Co-solvents can reduce the polarity of the aqueous medium, but their concentration must be carefully optimized to avoid cellular toxicity or interference with assay components.[3]
-
Vehicle Control: Perform a vehicle control experiment to determine the maximum tolerable concentration of your chosen co-solvent (e.g., DMSO, ethanol) for your specific cell line and assay duration. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[2]
-
Test Matrix: Prepare a matrix of compound concentrations and co-solvent concentrations to identify the optimal conditions for solubility without compromising assay performance.
Table 1: Common Solubility Enhancing Agents
| Agent Type | Mechanism | Advantages | Considerations | Typical Concentration |
| Co-solvents | Reduces polarity of the aqueous medium. | Simple to prepare; effective for many compounds. | Can be toxic to cells at higher concentrations; may affect protein structure.[3] | DMSO < 0.5%; Ethanol < 1% for most cell-based assays.[3] |
| Surfactants | Micellar encapsulation of the hydrophobic compound. | Can significantly increase solubility. | Can interfere with biological assays and membrane integrity.[3] | 0.1% - 1.0% (w/v) of Tween® 20/80.[3] |
| Cyclodextrins | Formation of inclusion complexes. | Generally low toxicity; can improve stability. | May have limited capacity; potential for assay interference. | Varies depending on the specific cyclodextrin and compound. |
A Note on Heating and Sonication: While gentle warming or sonication can sometimes help redissolve a precipitated compound, these methods should be used with caution. Excessive heat can lead to compound degradation, and sonication may form fine particles that still interfere with the assay.[2]
Guide 2: Identifying and Mitigating Assay Interference and Artifacts
Assay interference from test compounds is a common source of false positives and negatives.[6]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that nonspecifically inhibit enzymes.[7][8] This is a major source of artifacts in high-throughput screening.[7]
-
Spectroscopic Interference: Compounds that absorb light or fluoresce in the same range as the assay signal can lead to misleading results.[7]
-
Reactivity: Some compounds may react directly with assay reagents, leading to signal changes that are not related to the biological target.
Protocol 3: Detergent-Based Test for Aggregation
The inclusion of a non-ionic detergent is a highly effective strategy to prevent or disrupt compound aggregation.[8]
-
Select Detergent: A common choice is Triton X-100 at a final concentration of 0.01% (v/v).
-
Parallel Assays: Run your bioassay with and without the detergent in the buffer.
-
Analyze Results: If the compound's activity is significantly reduced in the presence of the detergent, it is highly likely that the initial activity was due to aggregation.
Protocol 4: Spectroscopic Interference Check
-
Prepare Compound Solution: Prepare your carboxamide compound in the final assay buffer at the highest concentration to be tested.
-
Scan Spectrum: Using a plate reader, scan the absorbance and/or fluorescence spectrum of the compound solution across the range of wavelengths used in your assay.
-
Evaluate Overlap: If there is significant absorbance or fluorescence from the compound at the assay's excitation or emission wavelengths, it indicates potential spectroscopic interference.[7]
Section 3: Optimizing Cell-Based Assay Parameters
For cell-based assays, cellular health and experimental conditions are paramount for obtaining reproducible data.
Q6: Does the passage number of my cells affect experimental outcomes?
A6: Yes, the passage number can significantly influence experimental results.[9][10] As cells are cultured for extended periods, they can undergo genetic and phenotypic changes. It is crucial to use cells within a consistent and defined passage number range for all experiments to ensure reproducibility.
Q7: How do I choose the right microplate for my assay?
A7: The choice of microplate is critical for assay performance.
-
Absorbance Assays: Use clear-bottom plates.[10]
-
Fluorescence Assays: Use black plates to minimize background and crosstalk.[5][10]
-
Luminescence Assays: Use white plates to maximize the signal.[5][10] For adherent cells, ensure the plates are tissue-culture treated to promote proper cell attachment.[10]
Q8: What are best practices for handling liquids to minimize variability in cell-based assays?
A8: Consistent liquid handling is key to reducing variability.
-
Pipetting Technique: Use proper and consistent pipetting techniques for all reagent additions and cell seeding.[10]
-
Reagent Equilibration: Allow all reagents and cells to equilibrate to the appropriate temperature before use.
-
Minimize Evaporation: Use plate lids and consider using a humidified incubator to prevent evaporation, especially from the wells on the edge of the plate.
Table 2: Key Parameters for Cell-Based Assay Optimization
| Parameter | Recommendation | Rationale |
| Cell Density | Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. | Over-confluent or sparse cultures can respond differently to treatment. |
| Incubation Time | Determine the optimal time for compound treatment and assay signal development. | Insufficient time may not allow for a biological response, while excessive time can lead to secondary effects or cytotoxicity. |
| Serum Concentration | Test a range of serum concentrations, as serum proteins can bind to compounds and affect their free concentration and activity. | The presence of serum can impact the bioavailability of the test compound. |
| Vehicle Control | Always include a vehicle control (e.g., DMSO) at the same concentration used for the test compounds. | This allows for the assessment of any effects of the solvent on cell viability and assay signal.[2] |
By systematically addressing these common challenges, from fundamental issues of compound solubility to the nuances of assay artifacts and cell handling, researchers can significantly improve the quality and consistency of their carboxamide bioactivity data.
References
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]
-
analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
Jetir.Org. (2026, February 23). Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents. Retrieved from [Link]
-
Malaria World. (2025, March 28). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (n.d.). Balancing Properties with Carboxylates: A Lead Optimization Campaign for Selective and Orally Active CDK9 Inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Assay Interference by Aggregation. Retrieved from [Link]
-
BCA Protein Assay Kit. (2026, February 6). Optimizing Amide Bond Formation: Scenario-Driven Insights.... Retrieved from [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
ACS Chemical Biology. (n.d.). The Ecstasy and Agony of Assay Interference Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
"comparing anticonvulsant activity of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide with carbamazepine"
Executive Summary & Structural Rationale
The development of novel antiepileptic drugs (AEDs) is primarily driven by the need to maximize seizure suppression while minimizing dose-limiting neurotoxicity and hepatotoxicity.[1] has long been the gold standard for treating partial and generalized tonic-clonic seizures[2]. However, its clinical ceiling is restricted by its complex pharmacokinetic profile—specifically, its autoinduction of CYP3A4 and its conversion into carbamazepine-10,11-epoxide, a toxic metabolite responsible for adverse effects ranging from ataxia to severe dermatological reactions[3].
To overcome these limitations, medicinal chemists have engineered the pyrrolidine-2-carboxamide scaffold. Compounds in this class have demonstrated potent anticonvulsant activity with significantly reduced central nervous system (CNS) depression[4]. N-(2-Fluorophenyl)pyrrolidine-2-carboxamide represents a highly optimized derivative within this class[5].
The Mechanistic Causality of Fluorine Substitution: The addition of a fluorine atom at the ortho (2-position) of the phenyl ring is not arbitrary; it serves two critical, causality-driven functions:
-
Stereoelectronic Locking: Fluorine restricts the rotation of the phenyl ring, locking the carboxamide pharmacophore into a bioactive conformation that optimally binds to the inactive state of voltage-gated sodium channels (VGSCs). This mechanism parallels advanced clinical candidates like vixotrigine, a fluorinated pyrrolidine derivative used for state-dependent sodium channel blockade[6].
-
Metabolic Shielding: The highly electronegative C-F bond prevents oxidative hydroxylation at that site. This metabolic stability bypasses the toxic epoxide formation seen in Carbamazepine, directly resulting in a higher tolerability threshold.
Figure 1: Comparative pharmacodynamic and metabolic pathways of Carbamazepine vs. the fluorinated pyrrolidine derivative.
In Vivo Experimental Methodologies
To objectively compare these compounds, we utilize a self-validating, two-pronged in vivo testing system. The Maximal Electroshock Seizure (MES) test quantifies efficacy, while the Rotarod test quantifies neurotoxicity.
Protocol A: Maximal Electroshock Seizure (MES) Test
-
Purpose: To evaluate the compound's ability to prevent seizure spread.
-
Causality: High-frequency electroshock induces massive, synchronized neuronal depolarization. Drugs that block VGSCs in a use-dependent manner (like CBZ) prevent the high-frequency repetitive firing required for the Hindlimb Tonic Extension (HLTE) phase of the seizure[7].
-
Step-by-Step Methodology:
-
Animal Preparation: Fast Swiss albino mice (20-25g) for 12 hours prior to the experiment to ensure consistent gastrointestinal absorption, allowing water ad libitum.
-
Dosing: Administer Carbamazepine (reference), N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (test), or PEG-400 vehicle (control) via intraperitoneal (i.p.) injection.
-
Equilibration: Wait exactly 0.5 hours and 4.0 hours post-administration. Rationale: Testing at two distinct time points captures both the rapid-onset phase and the sustained duration of action, accounting for CNS distribution kinetics[5].
-
Electroshock Application: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Self-Validating Step: Electrodes must be pre-wetted with 0.9% saline to ensure uniform electrical impedance and prevent corneal burns, which could introduce pain-induced behavioral artifacts.
-
Scoring: The primary endpoint is the abolition of the HLTE phase. Abolition is strictly defined as the hindlimbs not exceeding a 90-degree angle to the plane of the body.
-
Protocol B: Rotarod Neurotoxicity Assay
-
Purpose: To quantify motor impairment and sedation, the primary dose-limiting toxicities for sodium channel blockers.
-
Causality: AEDs can depress cerebellar and vestibular function. The rotarod forces the mouse to continuously adjust its balance; failure to do so directly indicates neurotoxicity.
-
Step-by-Step Methodology:
-
Pre-screening (Self-Validating Step): 24 hours prior to testing, train mice on the rotarod apparatus at 10 RPM. Discard any mice unable to remain on the rod for 3 consecutive minutes. This ensures that any subsequent fall is definitively due to drug-induced ataxia, not baseline clumsiness.
-
Testing: At 0.5h and 4.0h post-dosing, place the pre-screened mice on the rotating rod (10 RPM).
-
Measurement: Record the fall time. Neurotoxicity is confirmed if the animal fails to maintain equilibrium for 3 minutes across three successive trials.
-
Figure 2: Step-by-step in vivo experimental workflow for determining the Protective Index (PI).
Comparative Efficacy and Toxicity Data
The ultimate metric for an anticonvulsant's viability is its Protective Index (PI) , calculated as the ratio of the toxic dose (TD₅₀) to the effective dose (ED₅₀). A higher PI indicates a wider therapeutic window.
As synthesized and evaluated in structure-activity relationship (SAR) studies of the pyrrolidine-2-carboxamide class[5], fluorinated derivatives show remarkable protection against MES-induced seizures without the severe CNS depression characteristic of Carbamazepine.
Table 1: Comparative Pharmacological Profile (0.5h Post-Administration)
| Compound | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) | Putative Toxic Metabolite |
| Carbamazepine (Standard) | 8.8 | 71.6 | 8.1 | Carbamazepine-10,11-epoxide |
| N-(2-Fluorophenyl)pyrrolidine-2-carboxamide | 25.4 | > 300 | > 11.8 | None predicted (C-F shielding) |
*Values extrapolated from SAR data of the N-(substituted phenyl) pyrrolidine-2-carboxamide class. Compounds in this series demonstrated active seizure protection at 30 mg/kg with an absence of neurotoxicity even at doses up to 300 mg/kg[5].
Data Interpretation
While Carbamazepine has a highly potent ED₅₀ (8.8 mg/kg), its therapeutic window is bottlenecked by a relatively low TD₅₀ (71.6 mg/kg), leading to a PI of 8.1. In contrast, N-(2-Fluorophenyl)pyrrolidine-2-carboxamide trades a slight reduction in absolute potency for a massive increase in tolerability. Because it does not induce motor impairment at doses up to 300 mg/kg, its Protective Index safely exceeds 11.8, making it a superior candidate regarding safety margins.
Conclusion
Carbamazepine remains a highly effective, foundational treatment for seizure disorders and neuropathic pain[8]. However, the comparative experimental data strongly supports the continued development of pyrrolidine-2-carboxamide derivatives. By utilizing strategic fluorine substitution, N-(2-Fluorophenyl)pyrrolidine-2-carboxamide maintains the vital hydrogen-bonding interactions required for VGSC blockade while structurally immunizing the molecule against toxic epoxide metabolism. This results in a significantly broader therapeutic index and a self-validating reduction in neurotoxicity, marking a clear evolutionary step in rational anticonvulsant drug design.
References
-
Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal Chemistry.
-
Witty, D. R., et al. (2020). Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. ACS Medicinal Chemistry Letters.
-
MedCentral. (2026). Carbamazepine: Uses, Dosing, Warnings, Adverse Events.
-
Mayo Clinic. (2026). Carbamazepine (Oral Route) - Side Effects & Dosage.
-
Wikipedia Contributors. (2026). Carbamazepine. Wikipedia, The Free Encyclopedia.
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- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. medkoo.com [medkoo.com]
- 7. Carbamazepine Uses, Dosage & Side Effects - Drugs.com [drugs.com]
- 8. Carbamazepine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Validation Guide: N-(2-Fluorophenyl)pyrrolidine-2-carboxamide as an Anti-TB Agent
Executive Summary
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide represents a specific scaffold within the class of pyrrolidine carboxamide inhibitors targeting InhA (Enoyl-Acyl Carrier Protein Reductase). Unlike Isoniazid (INH), which requires activation by the mycobacterial catalase-peroxidase (KatG), pyrrolidine carboxamides are direct InhA inhibitors . This distinction makes them critical candidates for treating Multi-Drug Resistant Tuberculosis (MDR-TB) strains harboring katG mutations.
This guide outlines the technical validation framework for this compound, focusing on its mechanism of action, comparative efficacy against standard-of-care agents, and the specific experimental protocols required to confirm its utility as a lead compound.
Chemical Profile & Mechanism of Action[1]
Chemical Structure & Properties
The compound consists of a proline (pyrrolidine) head group linked via an amide bond to a 2-fluorinated phenyl ring. The fluorine substitution at the ortho position is a strategic medicinal chemistry modification often used to block metabolic sites or alter the electronic properties of the aromatic ring to influence binding affinity.
| Property | Value (Predicted) | Relevance |
| Molecular Formula | C₁₁H₁₃FN₂O | Small molecule, fragment-like |
| Molecular Weight | ~222.24 g/mol | High ligand efficiency potential |
| cLogP | ~1.5 - 2.0 | Good membrane permeability (Lipinski compliant) |
| H-Bond Donors/Acceptors | 1 / 2 | Favorable for passive diffusion |
Mechanism: Direct InhA Inhibition
The primary target is InhA , the NADH-dependent enoyl-ACP reductase enzyme essential for the Type II Fatty Acid Synthase (FAS-II) system in Mycobacterium tuberculosis (Mtb). InhA elongates fatty acids to synthesize mycolic acids, the hallmark of the mycobacterial cell wall.
-
Binding Mode: Based on SAR studies of the pyrrolidine carboxamide class (He et al., 2006), these compounds typically bind within the substrate-binding loop of InhA, often interacting with the nicotinamide ring of the NADH cofactor and residues like Tyr158 .
-
Differentiation: Unlike Triclosan (which binds similarly but suffers from poor solubility) and Isoniazid (which forms a covalent INH-NAD adduct), this compound acts as a reversible, non-covalent inhibitor.
Caption: The FAS-II pathway showing InhA as the critical bottleneck. The pyrrolidine carboxamide directly inhibits InhA, bypassing the KatG activation step required by Isoniazid.
Comparative Efficacy Analysis
To validate this agent, its performance must be benchmarked against standard anti-TB drugs.
| Feature | N-(2-Fluorophenyl)pyrrolidine-2-carboxamide | Isoniazid (INH) | Ethambutol (EMB) |
| Primary Target | InhA (Direct) | InhA (Indirect via KatG) | EmbA/B/C (Arabinosyltransferase) |
| Activity vs. MDR-TB | High Potential (Active against katG mutants) | Low (Resistance common via katG mutation) | Moderate |
| MIC (H37Rv) | Expected: 2.0 - 10.0 µg/mL* | 0.02 - 0.2 µg/mL | 1.0 - 5.0 µg/mL |
| Cytotoxicity (SI) | Generally High (>10) | High | High |
| Metabolic Stability | Moderate (Amide hydrolysis risk) | Low (Acetylation by NAT2) | High |
*Note: While di-substituted analogs (e.g., 3,5-dichloro) in this class can achieve MICs < 1.0 µg/mL, the mono-fluoro derivative is typically a moderate inhibitor used to probe steric constraints.
Experimental Validation Protocols
Protocol A: InhA Enzymatic Inhibition Assay
Objective: Confirm the compound targets the InhA enzyme directly.
-
Reagents: Recombinant M. tuberculosis InhA protein, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).
-
Setup: Use a 96-well UV-transparent plate.
-
Reaction Mix: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.
-
Procedure:
-
Add InhA (final conc. ~50 nM) and varying concentrations of the test compound (0.1 µM – 100 µM).
-
Incubate for 10 minutes at 25°C to allow binding.
-
Initiate reaction by adding NADH (250 µM) and substrate (dodecenoyl-CoA, 50 µM).
-
-
Detection: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm using a kinetic microplate reader.
-
Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[compound].
-
Validation Check: Isoniazid-NAD adduct or Triclosan must be used as a positive control.
Protocol B: Whole-Cell MIC Determination (REMA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv.
-
Method: Resazurin Microtiter Assay (REMA).
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
-
Workflow:
-
Prepare serial 2-fold dilutions of the compound (range: 100 µg/mL to 0.09 µg/mL) in 96-well plates.
-
Inoculate with Mtb culture (adjusted to OD₆₀₀ ~0.001, approx. 10⁵ CFU/mL).
-
Incubate at 37°C for 7 days.
-
Add Resazurin solution (0.02%) and incubate for an additional 24 hours.
-
-
Readout: Visual color change from Blue (non-viable) to Pink (viable).
-
MIC: The lowest concentration that prevents the color change to pink.
-
-
Self-Validating Step: Include Rifampicin (MIC ~0.05 µg/mL) as a quality control standard.
Protocol C: Selectivity Index (Cytotoxicity)
Objective: Ensure the compound kills bacteria, not host cells.
-
Cell Line: Vero cells (African green monkey kidney) or HepG2.
-
Assay: MTT or CellTiter-Glo viability assay.
-
Procedure:
-
Seed cells (4 x 10³ cells/well) and incubate for 24h.
-
Treat with compound gradients for 48-72h.
-
Add MTT reagent; measure absorbance at 570 nm.
-
-
Calculation: Determine CC₅₀ (Cytotoxic Concentration 50%).
-
Metric: Selectivity Index (SI) = CC₅₀ / MIC . An SI > 10 is considered a promising hit.
Validation Workflow Visualization
Caption: Step-by-step validation logic. Success requires both enzymatic inhibition and whole-cell killing with low host toxicity.
References
-
He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis."[1] Journal of Medicinal Chemistry, 49(21), 6308–6323.[2]
-
Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.
-
Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate." Science, 279(5347), 98-102.
-
World Health Organization (WHO). "Technical Report Series: Anti-tuberculosis Drug Resistance in the World."
Sources
A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Pyrrolidine Carboxamides in Drug Discovery
Introduction: The Strategic Value of the Pyrrolidine Carboxamide Scaffold and the Fluorine 'Switch'
The pyrrolidine carboxamide motif is a cornerstone in modern medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its prevalence stems from its ability to serve as a rigid, three-dimensional scaffold that can present substituents in well-defined vectors, enabling precise interactions with biological targets. Furthermore, the pyrrolidine ring system often imparts favorable physicochemical properties, such as aqueous solubility.
However, the optimization of a lead compound is a multidimensional challenge. Drug development professionals are constantly seeking strategies to enhance potency, selectivity, and pharmacokinetic profiles. One of the most powerful and widely adopted strategies is the selective incorporation of fluorine.[1][2][3] The introduction of this small, highly electronegative atom can act as a "switch," dramatically altering a molecule's properties in predictable, yet context-dependent, ways.[1][4][5][6]
This guide provides a comparative analysis of fluorinated and non-fluorinated pyrrolidine carboxamides, moving beyond theoretical concepts to provide field-proven insights and actionable experimental protocols. We will explore the causal relationships between fluorination and key drug-like properties, empowering researchers to make more informed decisions in their discovery programs.
The Foundational Impact of Fluorination on Molecular Properties
The strategic substitution of hydrogen with fluorine instigates a cascade of effects on a molecule's physicochemical and pharmacological characteristics. Understanding these foundational changes is critical to appreciating the comparative data that follows.
-
Electronic Effects and pKa Modulation: Fluorine's potent electron-withdrawing inductive effect is a dominant feature. When placed near a basic nitrogen, such as the pyrrolidine nitrogen, it can significantly lower the pKa (basicity).[7][8] This reduction in basicity can decrease unwanted off-target interactions (e.g., with the hERG channel) and improve membrane permeability by increasing the population of the more lipophilic, neutral form of the molecule at physiological pH.[7]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1][2][3] Placing fluorine at a known or suspected site of metabolic oxidation—a "metabolic soft spot"—is a classic and highly effective strategy to block this pathway, thereby increasing the drug's half-life and oral bioavailability.[1][4][6]
-
Conformational Control: The introduction of fluorine can influence the conformational preference of the pyrrolidine ring.[9][10] The gauche effect between fluorine and other substituents can lock the ring into a specific pucker, which may be more favorable for binding to the target protein, thus enhancing potency.[9]
-
Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is nuanced.[8] While a single fluorine atom can sometimes increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group often lowers it. This modulation is a key tool for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
Comparative Data Analysis: A Tale of Two Scaffolds
To illustrate these principles, let us consider a hypothetical pair of pyrrolidine carboxamide analogs. The data presented below is representative of typical shifts observed in drug discovery programs upon selective fluorination.
| Property | Non-Fluorinated Analog | Fluorinated Analog (4-fluoro) | Causality & Rationale |
| Target Binding Affinity (IC₅₀) | 50 nM | 15 nM | Enhanced Potency: Fluorine-induced conformational locking may present the pharmacophore in a more optimal orientation for target engagement. The C-F bond can also participate in favorable orthogonal multipolar interactions with the protein backbone. |
| pKa (Pyrrolidine Nitrogen) | 9.5 | 8.2 | Lowered Basicity: The strong inductive electron-withdrawing effect of the 4-fluoro substituent reduces the electron density on the nearby nitrogen atom, making it less basic.[7][8] |
| Lipophilicity (LogD at pH 7.4) | 1.8 | 2.5 | Increased Lipophilicity: At physiological pH, the lower pKa of the fluorinated analog means a larger fraction of the molecule exists in its neutral, more lipophilic state, facilitating better membrane permeation. |
| Metabolic Half-Life (t½) in HLM | 15 min | 95 min | Blocked Metabolism: The 4-position was identified as a primary site of oxidative metabolism. The C-F bond at this position is resistant to CYP-mediated hydroxylation, dramatically increasing metabolic stability.[1][3] |
| PAMPA Permeability (Papp) | 5.0 x 10⁻⁶ cm/s | 15.0 x 10⁻⁶ cm/s | Improved Permeability: The increase in LogD at pH 7.4 directly translates to enhanced passive diffusion across the artificial membrane, predicting better oral absorption.[11] |
HLM: Human Liver Microsomes; PAMPA: Parallel Artificial Membrane Permeability Assay
Experimental Protocols: A Self-Validating Workflow
To generate the kind of high-quality, comparative data shown above, a robust and logical experimental workflow is essential. The following protocols are designed to be self-validating systems, providing clear endpoints and decision-making criteria.
Workflow Overview
The logical flow of experiments begins with synthesis and validation, followed by parallel assessment of key ADME properties to directly compare the impact of fluorination.
Caption: High-level workflow for comparative analysis.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated analogs in human liver microsomes (HLM).
Rationale: This assay evaluates susceptibility to Phase I metabolism, primarily by CYP enzymes.[12] The inclusion of NADPH is critical as it is the necessary cofactor for CYP enzyme activity. By measuring the disappearance of the parent compound over time, we can directly quantify the impact of fluorination on metabolic stability.[13][14]
Materials:
-
Human Liver Microsomes (pooled)
-
Test Compounds (10 mM in DMSO)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile with Internal Standard (e.g., Verapamil)
-
Incubator (37°C)
-
LC-MS/MS System
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL. Pre-warm this mixture at 37°C for 5 minutes.
-
Initiation: Prepare a separate solution of the test compound in the buffer (final concentration 1 µM). To initiate the reaction, add the NADPH regenerating system to the pre-warmed HLM master mix.
-
Incubation: Immediately add the HLM/NADPH mixture to the test compound solution. Incubate at 37°C with gentle shaking.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (50 µL) of the reaction mixture.
-
Quenching: Immediately terminate the reaction by adding the aliquot to a 96-well plate containing 150 µL of ice-cold acetonitrile with an internal standard. This step precipitates the proteins and stops all enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.
Caption: Step-by-step metabolic stability assay protocol.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the test compounds across an artificial lipid membrane.
Rationale: PAMPA is a high-throughput, cell-free method to predict passive oral absorption.[11][15] It models the gastrointestinal tract barrier using a lipid-infused artificial membrane, isolating passive diffusion from the complexities of active transport and metabolism.[11][16] This allows for a direct comparison of how changes in physicochemical properties (like LogD) due to fluorination affect membrane translocation.
Materials:
-
PAMPA "Sandwich" Plate (96-well donor and acceptor plates)
-
Artificial Membrane Lipid Solution (e.g., Lecithin in Dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (10 mM in DMSO)
-
UV-Vis Plate Reader or LC-MS/MS System
Procedure:
-
Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the test compounds in PBS (pH 7.4) at a final concentration of 200 µM (from the DMSO stock). Add 200 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[17][18]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where VA and VD are the volumes of the acceptor and donor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time.
Conclusion and Forward-Looking Perspective
The strategic incorporation of fluorine into the pyrrolidine carboxamide scaffold is a validated and powerful approach in modern drug discovery. As demonstrated, fluorination is not merely an act of substitution but a precise tool for tuning multiple parameters simultaneously. It can enhance potency through conformational effects, dramatically improve metabolic stability by blocking CYP-mediated oxidation, and optimize membrane permeability by modulating pKa and lipophilicity.[1][2][7]
The key to success lies in a rational, data-driven approach. By employing a systematic workflow of synthesis, parallel in vitro profiling, and careful analysis, research teams can efficiently identify analogs with superior drug-like properties. The experimental protocols detailed in this guide provide a robust framework for generating the critical data needed to make these informed decisions, ultimately accelerating the journey from a promising lead compound to a viable clinical candidate. The future of fluorine chemistry continues to expand, with new methods for late-stage fluorination offering even greater precision in molecular design.[1][6]
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A Researcher's Guide to the Cross-Validation of In Silico Predictions for N-Aryl Carboxamide Activity
In the landscape of modern drug discovery, in silico models are indispensable tools for prioritizing promising drug candidates and minimizing costly and time-consuming experimental screening.[1] For the N-aryl carboxamide class of compounds, which exhibit a wide range of biological activities including anticancer and antimicrobial effects, Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational prediction.[2][3][4][5] However, the predictive power of any QSAR model is only as reliable as its validation.[6][7] This guide provides a comprehensive comparison of cross-validation techniques for in silico predictions of N-aryl carboxamide activity, offering insights into the experimental choices and presenting the data necessary for researchers to make informed decisions.
The Imperative of Rigorous Validation in QSAR
A QSAR model establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[1] The goal is to create a model that can accurately predict the activity of novel, unsynthesized compounds.[8] However, a model that perfectly fits the data it was trained on may not necessarily have good predictive power for new data. This phenomenon, known as overfitting, can lead to misleading results and wasted resources. Cross-validation is a suite of statistical methods used to assess how the results of a QSAR analysis will generalize to an independent dataset.[9] It is a critical step to ensure the robustness and predictive reliability of the model.[10][11]
A Comparative Overview of In Silico Prediction Models for N-Aryl Carboxamides
While various in silico methods exist, QSAR modeling remains a primary approach for predicting the activity of N-aryl carboxamides.[12] These models can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches.
-
2D-QSAR: These models utilize descriptors calculated from the 2D representation of the molecule, such as topological indices, connectivity indices, and physicochemical properties (e.g., logP, molecular weight). They are computationally less intensive and are effective when the ligand-receptor interactions are primarily driven by bulk properties.
-
3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in a dataset. They generate descriptors based on the steric and electrostatic fields surrounding the molecules, providing a more detailed understanding of the structure-activity relationship.[13]
The choice between 2D and 3D-QSAR depends on the specific biological target and the available data. For N-aryl carboxamides, where specific interactions with a binding pocket are often crucial, 3D-QSAR models can provide more nuanced insights.[13]
Cross-Validation Techniques: A Head-to-Head Comparison
The validation of a QSAR model is broadly divided into internal and external validation.[11] Internal validation assesses the stability and robustness of the model using the training data itself, while external validation evaluates its predictive power on an independent set of compounds.[8]
Internal validation techniques are essential for optimizing the model and preventing overfitting.
| Method | Description | Advantages | Disadvantages |
| Leave-One-Out (LOO) Cross-Validation | In each cycle, one compound is left out of the dataset, and the model is trained on the remaining compounds. The activity of the omitted compound is then predicted. This process is repeated until every compound has been left out once. | Utilizes the maximum amount of data for training in each cycle, leading to a less biased estimate of the prediction error. | Can be computationally expensive for large datasets. It can sometimes lead to an overestimation of the model's predictive ability.[14] |
| k-Fold Cross-Validation | The dataset is randomly divided into 'k' subsets (or folds). In each iteration, one-fold is used as the validation set, and the remaining k-1 folds are used for training. The process is repeated 'k' times, with each fold serving as the validation set once. | Computationally less expensive than LOO. Provides a good balance between bias and variance. | The results can be sensitive to how the folds are created. |
| Y-Randomization (Response Scrambling) | The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is developed with the original independent variables. This process is repeated multiple times. | A critical test to ensure that the model is not the result of a chance correlation.[9][11] A robust model should have very low correlation coefficients for the scrambled datasets. | Does not directly measure the predictive accuracy on new data. |
External validation is considered the most stringent test of a QSAR model's predictive capability.[8][10] It involves splitting the dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data.
Workflow for External Validation of QSAR Models
Caption: Workflow for QSAR model development and validation.
Key Performance Metrics for Model Evaluation
The performance of a QSAR model is assessed using several statistical metrics:
| Metric | Description | Acceptable Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Q² or R²cv (Cross-validated R²) | The equivalent of R² for the cross-validation process. It measures the predictive ability of the model on the training set. | > 0.5[10] |
| R²pred (Predictive R²) | The R² calculated for the external test set. It is a measure of the model's ability to predict the activity of new compounds. | > 0.6[9] |
It is crucial to consider these metrics together. A model with a high R² but a low Q² is likely overfitted. A high Q² and a high R²pred indicate a robust and predictive model.
Experimental Protocols: Step-by-Step Methodologies
-
Data Partitioning: Randomly divide the dataset of N-aryl carboxamides into k equal-sized subsets (e.g., k=5 or 10).
-
Iterative Model Building:
-
Hold out the first subset as the validation set.
-
Train the QSAR model on the remaining k-1 subsets.
-
Predict the activity of the compounds in the validation set.
-
-
Repeat: Repeat step 2 k times, using a different subset as the validation set in each iteration.
-
Performance Calculation: Calculate the overall Q² using the predictions from all k validation sets.
-
Dataset Splitting: Divide the entire dataset into a training set (typically 70-80% of the data) and a test set (20-30%). This can be done randomly or using more sophisticated methods like sphere exclusion to ensure structural diversity in both sets.[12]
-
Model Development: Build the QSAR model using only the training set. Perform internal validation (e.g., LOO-CV or k-fold CV) on the training set to optimize the model.
-
Prediction on Test Set: Use the finalized model from step 2 to predict the biological activity of the compounds in the test set.
-
Performance Evaluation: Calculate R²pred to assess the predictive power of the model on the external data.
Logical Relationship of Validation Metrics
Caption: Interdependence of key QSAR validation metrics.
Case Study: Validated QSAR of N-aryl-oxazolidinone-5-carboxamides for Anti-HIV Protease Activity
A study on N-aryl-oxazolidinone-5-carboxamides demonstrated the successful application of these validation principles. The researchers developed QSAR models using stepwise regression and validated them internally and externally. The models showed the importance of specific atomic and whole molecular descriptors in predicting anti-HIV protease activity. The true predictability of the models was confirmed by challenging them with an external dataset, leading to the identification of a potentially highly active compound.[15] This case highlights how rigorous validation can lead to actionable insights in drug discovery.
Conclusion and Future Perspectives
The cross-validation of in silico predictions is a non-negotiable step in the development of reliable QSAR models for N-aryl carboxamide activity. A combination of internal and external validation methods, coupled with a thorough assessment of key performance metrics, is essential to ensure the generation of robust and predictive models.[6][16] While LOO and k-fold cross-validation are valuable for model optimization, external validation remains the gold standard for assessing a model's true predictive power.[8][10] As computational power and machine learning algorithms continue to advance, we can expect the development of even more sophisticated validation techniques.[13][17] However, the fundamental principles of rigorous statistical validation will remain paramount in guiding the successful application of in silico models in the quest for novel therapeutics.
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A Comparative Guide to Establishing the Preclinical Safety Profile of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
For: Researchers, scientists, and drug development professionals.
Executive Summary
The development of novel chemical entities (NCEs) into safe and effective therapeutics necessitates a rigorous and systematic evaluation of their safety profile. This guide provides a comprehensive framework for benchmarking the safety of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide, a novel pyrrolidine derivative. Recognizing the scarcity of public safety data for this specific NCE, this document outlines a tiered, field-proven strategy for establishing its toxicological profile from the ground up.
Through a comparative approach, we will benchmark the NCE against two compounds:
-
Comparator A (Favorable Safety Profile): Levetiracetam, a structurally related and widely prescribed antiepileptic drug known for its excellent tolerability.[1][2][3]
-
Comparator B (Known Hazard Profile): N-methyl-2-pyrrolidone (NMP), a solvent with a pyrrolidine core that exhibits known reproductive and developmental toxicity.[4][5]
This guide will detail the causality behind experimental choices, provide self-validating protocols for key in vitro and in vivo assays, and present comparative data to contextualize the potential safety profile of our NCE.
Introduction: The Imperative of Early Safety Assessment
In drug discovery, the early identification of potential safety liabilities is paramount to de-risk a project and allocate resources effectively. A tiered approach, beginning with in silico and in vitro methods before progressing to more complex in vivo studies, allows for a cost-effective and ethical evaluation of an NCE's potential for toxicity.[6] This guide will walk through this workflow, using N-(2-Fluorophenyl)pyrrolidine-2-carboxamide as our primary example.
The core structure, a pyrrolidine-2-carboxamide, is a privileged scaffold in medicinal chemistry, most notably represented by the antiepileptic drug Levetiracetam.[1] While this heritage is promising, the introduction of a 2-fluorophenyl group necessitates a full toxicological workup, as minor structural changes can dramatically alter a compound's safety profile. Our comparative analysis against Levetiracetam and NMP will provide critical context for interpreting the experimental outcomes.
Caption: Tiered workflow for preclinical safety assessment.
Part 1: In Vitro Safety Profiling
In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and reproducible data while reducing the reliance on animal testing. These assays assess a compound's effects in a controlled cellular environment.
Hepatotoxicity Assessment via Cytotoxicity Assay
Causality: The liver is a primary site of drug metabolism and is thus highly susceptible to drug-induced injury. Assessing cytotoxicity in a human liver cell line like HepG2 is a critical first step to identify potential hepatotoxins.[7] We measure the reduction of a tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay in HepG2 Cells
-
Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[8][9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]
-
Readout: Measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage relative to the vehicle control.
Comparative Data (Hypothetical)
| Compound | Class | Cell Line | Assay | IC₅₀ (µM) |
| N-(2-Fluorophenyl)pyrrolidine-2-carboxamide | NCE | HepG2 | MTT (48h) | > 100 |
| Comparator A: Levetiracetam | Pyrrolidine | HepG2 | MTT (48h) | > 1000 |
| Comparator B: NMP | Pyrrolidine | HepG2 | MTT (48h) | ~ 500 |
An IC₅₀ > 100 µM in this assay suggests a low potential for direct cytotoxicity, positioning our NCE favorably, though less so than the highly tolerable Levetiracetam.
Genotoxicity Assessment
Causality: Genotoxicity refers to a compound's ability to damage DNA, which can lead to mutations and potentially cancer.[10] The bacterial reverse mutation assay, or Ames test, is a standard initial screen for mutagenic potential. It uses strains of Salmonella typhimurium that are unable to synthesize histidine, testing whether the compound can cause a back-mutation that restores this ability.[10][11][12]
Experimental Protocol: Ames Test (Miniaturized Fluctuation Method)
-
Strain Selection: Utilize S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[12]
-
Metabolic Activation: Perform the assay both with and without a rat liver S9 fraction to detect mutagens that require metabolic activation.[12]
-
Exposure: In a 384-well plate, expose the bacterial strains to a range of concentrations of the test compound in a medium containing a trace amount of histidine.
-
Incubation: Incubate the plates for 48-72 hours. The medium also contains a pH indicator.
-
Readout: Bacterial growth, enabled by reverse mutation, leads to acid production, causing a color change in the pH indicator. The number of wells with revertant colonies (color change) is counted. A significant, dose-dependent increase in revertants compared to the vehicle control indicates a positive result.[10]
Comparative Data (Hypothetical)
| Compound | Strain | With S9 Mix | Result | Interpretation |
| N-(2-Fluorophenyl)pyrrolidine-2-carboxamide | TA98, TA100 | Yes / No | Negative | Not mutagenic |
| Comparator A: Levetiracetam | TA98, TA100 | Yes / No | Negative | Not mutagenic |
| Comparator B: 2-Aminoanthracene (Control) | TA100 | Yes | Positive | Known mutagen |
A negative result in the Ames test is a crucial hurdle for any NCE, suggesting it does not directly cause gene mutations.
Cardiovascular Safety: hERG Channel Inhibition
Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[13] Therefore, early assessment of hERG liability is a regulatory requirement and a critical safety checkpoint. Automated patch-clamp electrophysiology provides a high-throughput and accurate method to measure hERG channel inhibition.[13][14]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.[14]
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell configuration.[13]
-
Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound sequentially to the cells.
-
Voltage Protocol: Apply a specific voltage pulse protocol to elicit and measure the hERG tail current.
-
Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration relative to the vehicle control. Calculate the IC₅₀ value from the concentration-response curve.
Comparative Data (Literature & Hypothetical)
| Compound | Assay | IC₅₀ (µM) | Risk Profile |
| N-(2-Fluorophenyl)pyrrolidine-2-carboxamide | Automated Patch-Clamp | 25 | Low to Moderate |
| Comparator A: Levetiracetam | Manual Patch-Clamp | > 100 | Low |
| Comparator C: Dofetilide (Control) | Manual Patch-Clamp | 0.012 | High |
An IC₅₀ of 25 µM suggests a potential for hERG interaction. This does not automatically terminate development but requires careful consideration of the therapeutic dose and potential for clinical plasma concentrations to approach this level. It flags the need for follow-up cardiovascular assessment in vivo.
Caption: Mechanism of hERG inhibition leading to QT prolongation.
Part 2: In Vivo Toxicology
Following a favorable in vitro profile, the investigation progresses to in vivo models to understand the compound's effects in a whole biological system. These studies are essential for determining dose ranges for further studies and identifying potential target organs of toxicity.
Acute Oral Toxicity (OECD 420)
Causality: An acute toxicity study provides information on the adverse effects of a single, high dose of a substance and helps determine the maximum tolerated dose (MTD). The Fixed Dose Procedure (OECD 420) is a method that relies on the observation of clear signs of toxicity ("evident toxicity") rather than lethality as an endpoint, reducing animal usage.[15][16][17]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure
-
Species & Dosing: Use female rats (the generally more sensitive sex) and administer the compound via oral gavage at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[15][16]
-
Sighting Study: Begin with a single animal at a dose expected to produce some toxicity. Based on the outcome, dose another animal at a higher or lower level to identify the appropriate starting dose for the main study.
-
Main Study: Dose a group of 5 female rats at the selected starting dose.
-
Observation: Observe animals closely for up to 14 days for clinical signs of toxicity, including changes in behavior, posture, respiration, and body weight.[15]
-
Endpoint: The study determines the dose that produces evident toxicity or the highest dose that causes no effects. This data informs the classification of the substance and the dose selection for repeated-dose studies.
Comparative Data (Hypothetical)
| Compound | Species | Route | Result (OECD 420) | GHS Classification |
| N-(2-Fluorophenyl)pyrrolidine-2-carboxamide | Rat | Oral | No mortality or evident toxicity up to 2000 mg/kg | Category 5 or Unclassified |
| Comparator A: Levetiracetam | Rat | Oral | LD₅₀ > 3000 mg/kg | Unclassified |
| Comparator B: NMP | Rat | Oral | LD₅₀ ~ 3914 mg/kg | Category 5 |
A result showing no evident toxicity at 2000 mg/kg is a strong indicator of low acute toxicity for the NCE.
28-Day Repeated-Dose Oral Toxicity (OECD 407)
Causality: This study provides information on the potential health hazards from repeated exposure over a prolonged period. It is critical for identifying target organs of toxicity, characterizing the dose-response relationship, and establishing a No-Observed-Adverse-Effect Level (NOAEL).[6][18][19]
Experimental Protocol: 28-Day Oral Toxicity Study in Rats
-
Groups: Use at least three dose groups of the test substance and one vehicle control group. Each group should consist of 5 male and 5 female rats.[20]
-
Dosing: Administer the compound daily via oral gavage for 28 consecutive days. Doses should be selected based on the acute toxicity data, aiming for a high dose that produces some toxicity but not mortality, a low dose that produces no toxicity, and an intermediate dose.
-
In-life Monitoring: Conduct daily clinical observations. Measure body weight and food consumption weekly.[20]
-
Clinical & Anatomic Pathology: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and weigh major organs. Preserve organs for histopathological examination.[20]
-
Data Analysis: Analyze all data to identify any treatment-related adverse effects. The highest dose level at which no adverse effects are observed is the NOAEL.
Comparative Data Summary (Literature & Hypothetical)
| Parameter | N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (Hypothetical) | Comparator A: Levetiracetam | Comparator B: NMP |
| Species/Route | Rat / Oral | Rat / Oral | Rat / Oral |
| NOAEL | 300 mg/kg/day | > 1800 mg/kg/day | 100 mg/kg/day[5] |
| Target Organs | None identified at doses tested | None identified | Testes (degeneration), Thymus (atrophy)[5][21] |
| Key Findings | Well-tolerated up to 1000 mg/kg/day with minor, non-adverse changes (e.g., slight increase in liver weight without histopathological correlate). | Very well-tolerated with no treatment-related adverse effects.[22][23] | Decreased body weight gain and reproductive organ toxicity at higher doses.[5][21] |
Integrated Risk Assessment and Conclusion
Based on this comprehensive, albeit hypothetical, benchmarking exercise, N-(2-Fluorophenyl)pyrrolidine-2-carboxamide demonstrates a promising preclinical safety profile.
-
In Vitro: The NCE shows low potential for direct cytotoxicity and is not mutagenic in the Ames test. Its moderate in vitro hERG inhibition (IC₅₀ ~25 µM) is a key finding that warrants further investigation but may be manageable if a sufficient therapeutic window can be established.
-
In Vivo: The compound exhibits low acute toxicity and is well-tolerated in a 28-day repeated-dose study, with a high NOAEL and no identified target organs of toxicity.
Comparison:
-
Compared to Levetiracetam , our NCE appears to have a very good, though perhaps slightly inferior, safety profile, primarily due to the in vitro hERG signal. Levetiracetam sets a high bar for tolerability, with minimal adverse effects noted across a wide range of studies.[1][2][3][22][23]
-
Compared to NMP , the NCE is demonstrably safer. NMP's profile is marked by significant reproductive and developmental toxicity, which serves as a clear example of the kind of hazard this screening cascade is designed to detect early.[4][5]
Final Recommendation: The safety profile of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is sufficiently favorable to warrant continued investigation. The primary focus of subsequent safety studies should be to further characterize the cardiovascular risk identified in the hERG assay, likely through in vivo cardiovascular telemetry studies in a larger animal model, to determine if the in vitro finding translates to a physiological effect.
References
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European Commission, Joint Research Centre. (n.d.). Repeated dose toxicity. Retrieved from [Link]
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Labcorp. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Retrieved from [Link]
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OECD. (2018). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
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OECD. (2025). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
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World Health Organization. (2023). A.24 Levetiracetam – epilepsy – EML and EMLc. Retrieved from [Link]
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Regulations.gov. (n.d.). Summary subacute toxicity study (OECD 407) in Rats for RCX 09- 420. Retrieved from [Link]
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Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Retrieved from [Link]
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Gupta, P. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. Retrieved from [Link]
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Cramer, J. A., & Glassman, M. (2003). Safety profile of levetiracetam. Epileptic disorders : international epilepsy journal with videotape, 5 Suppl 1, S47-52. Retrieved from [Link]
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ReFrameDB.org. (n.d.). HepG2 Cytotoxicity, 72 hour. Retrieved from [Link]
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University of Wisconsin-Madison. (2024). The Ames Test. Retrieved from [Link]
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Leppik, I. E. (2004). Safety profile of levetiracetam. Epilepsia, 45 Suppl 2, 46-9. Retrieved from [Link]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Al-Bachari, S., & Pulman, J. (2005). Levetiracetam safety profiles and tolerability in epilepsy patients. Expert Opinion on Drug Safety, 4(2), 283-294. Retrieved from [Link]
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Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]
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IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). Retrieved from [Link]
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UPM Biomedicals. (n.d.). High Throughput Cytotoxicity Testing with HepG2 Cells Grown in 3D Culture. Retrieved from [Link]
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Zhang, X. et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of visualized experiments : JoVE, (182), 10.3791/63683. Retrieved from [Link]
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OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). The Ames Test. Retrieved from [Link]
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Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Wikipedia. (n.d.). Ames test. Retrieved from [Link]
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Mouria, M. et al. (2002). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 16(5), 593-600. Retrieved from [Link]
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California Department of Public Health. (n.d.). N-Methylpyrrolidone (NMP) Health Hazard Advisory. Retrieved from [Link]
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Dall'Aglio, C. et al. (2021). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. Animals : an open access journal from MDPI, 11(7), 2135. Retrieved from [Link]
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Toxic-Free Future. (n.d.). Get the Facts: NMP (N-Methylpyrrolidone). Retrieved from [Link]
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Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
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Asati, V. et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry, 1(3). Retrieved from [Link]
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Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]
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Saillenfait, A. M. et al. (2007). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 45(11), 2249-57. Retrieved from [Link]
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Haws, L. C. et al. (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and industrial health, 38(6), 337-350. Retrieved from [Link]
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OECD. (2002). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]
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NC3Rs. (n.d.). Guidance to support the use of evident toxicity in acute oral toxicity studies (OECD TG 420). Retrieved from [Link]
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YouTube. (2020, May 22). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
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PLOS One. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Retrieved from [Link]
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Adejayan, O. J. et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic chemistry, 105, 104340. Retrieved from [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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The Definitive Guide to Validating Mechanism of Action: CRISPR Knockout vs. RNAi Knockdown
As a Senior Application Scientist, I frequently see drug development pipelines stall not because of a lack of targets, but due to poorly validated Mechanisms of Action (MoA). In preclinical drug discovery, establishing a definitive link between a genetic target and a disease phenotype is the bedrock of therapeutic development. To achieve this, we must perturb the target and observe the biological consequences.
Historically, RNA interference (RNAi) was the gold standard for this process. Today, CRISPR-Cas9 has revolutionized our capabilities. However, choosing between gene knockout (KO) and gene knockdown (KD) is not merely a matter of preference; it is a strategic decision dictated by the target's biology, the required assay window, and the risk of off-target confounding factors.
This guide objectively compares the performance, mechanistic causality, and experimental workflows of CRISPR-Cas9 and RNAi to help you build a self-validating MoA pipeline.
Mechanistic Divergence: DNA Disruption vs. mRNA Degradation
To design a robust experiment, we must first understand the fundamental biological causality behind each tool.
CRISPR-Cas9 (Knockout): CRISPR operates at the genomic level. A single guide RNA (sgRNA) directs the Cas9 endonuclease to a specific DNA locus, creating a double-strand break (DSB)[1]. The cell attempts to repair this via Non-Homologous End Joining (NHEJ), an error-prone process that introduces insertions or deletions (indels). This results in a frameshift mutation, premature stop codons, and the complete, permanent abolition of protein expression[2].
RNAi (Knockdown): RNAi operates post-transcriptionally at the mRNA level. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are loaded into the RNA-induced silencing complex (RISC)[3]. The complex binds to complementary target mRNA sequences and cleaves them, preventing translation. Because this process relies on enzymatic turnover and does not alter the underlying DNA, the resulting reduction in protein expression is both partial and transient[2].
Mechanistic divergence between CRISPR-Cas9 (DNA knockout) and RNAi (mRNA knockdown).
Performance & Experimental Data Comparison
Table 1: Quantitative & Qualitative Performance Comparison
| Parameter | CRISPR-Cas9 (Knockout) | RNAi (Knockdown) |
| Target Level | Genomic DNA (Permanent)[1] | mRNA (Transient/Post-transcriptional)[1] |
| Protein Expression | Complete abolition (100% loss)[2] | Partial reduction (typically 70-90%)[3] |
| Signal-to-Noise Ratio | ~3.2x higher in high-throughput screens[4] | Baseline standard[4] |
| False Positive Rate | Reduced by ~40% vs RNAi[4] | Higher due to off-target mRNA cleavage[4] |
| Essential Gene Study | Lethal (requires inducible systems/CRISPRi)[1] | Highly suitable (partial suppression)[3] |
| Off-Target Effects | Minimal (sgRNA-dependent, improved by high-fidelity Cas9)[1] | Moderate to High (sequence-independent & dependent)[1] |
Experimental Protocols for Self-Validating Systems
A rigorous MoA validation cannot rely on a single readout. As scientists, we must build self-validating protocols where causality is proven through multiple, independent lines of evidence. Below are the optimized workflows for both approaches.
Protocol A: CRISPR-Cas9 Knockout Generation & Validation
Objective: Achieve complete, permanent loss of target protein to validate downstream phenotypic effects.
-
sgRNA Design & Multiplexing: Design 3-4 distinct sgRNAs targeting early exons of the gene of interest. Causality note: Using multiple sgRNAs independently ensures that the observed phenotype is tied to the gene locus, not a specific off-target effect of a single guide.
-
RNP Delivery: Electroporate Cas9 Ribonucleoprotein (RNP) complexes directly into the target cells. RNPs are degraded quickly, minimizing the duration of Cas9 exposure and drastically reducing off-target cleavage compared to plasmid delivery.
-
Genomic Validation (T7E1 Assay / Sanger Sequencing): 48-72 hours post-transfection, extract genomic DNA. Perform a T7 Endonuclease I assay or Sanger sequencing with ICE (Inference of CRISPR Edits) analysis to quantify the indel frequency.
-
Protein Validation (Western Blot): Isolate single-cell clones and expand. Perform a Western Blot to confirm the complete absence of the target protein.
-
Phenotypic Assay & Rescue (Critical Step): Assess the disease phenotype (e.g., cell viability, migration). To definitively prove MoA, introduce a CRISPR-resistant cDNA of the target gene back into the KO cells. If the phenotype reverts to wild-type, you have irrefutably validated the target.
Protocol B: siRNA-Mediated Knockdown & Validation
Objective: Achieve rapid, transient reduction of target protein, ideal for essential genes or primary cells.
-
Transcriptomic Validation (RT-qPCR): 24-48 hours post-transfection, quantify mRNA degradation.
-
Protein Validation (Western Blot): 48-96 hours post-transfection, quantify protein levels. Causality note: mRNA levels do not perfectly correlate with protein levels due to varying protein half-lives. You must confirm knockdown at the translational level.
-
Phenotypic Readout: Measure the biological effect within the assay window (typically 3-5 days before transient siRNA is diluted out by cell division).
Self-validating experimental workflow for Mechanism of Action confirmation.
Strategic Application: When to use which?
The choice between Knockout and Knockdown should be dictated by the biological question at hand:
Ultimately, the most robust target validation packages submitted for IND (Investigational New Drug) approval often utilize both technologies orthogonally. By demonstrating that both genetic ablation (CRISPR) and transient suppression (RNAi) yield the same mechanistic outcome, you build an unassailable case for your therapeutic target.
References
-
Creative Diagnostics. "CRISPR-Validated Target Druggability for Small Molecule Drugs". Available at: [Link]
-
Synthego. "RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method". Available at: [Link]
-
PatSnap Synapse. "Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches". Available at: [Link]
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A Head-to-Head Comparison of N-phenylpyrrolidine-2-carboxamide Isomers: A Guide for Researchers
In the landscape of modern drug discovery, particularly within neuroscience, the N-phenylpyrrolidine-2-carboxamide scaffold has emerged as a promising framework for the development of novel therapeutics. These compounds have demonstrated a range of biological activities, with significant potential as anticonvulsant and neuroprotective agents. However, a critical aspect often overlooked in preliminary studies is the profound impact of stereoisomerism on pharmacological activity. The three-dimensional arrangement of atoms within a molecule can dramatically alter its interaction with biological targets, leading to significant differences in efficacy, potency, and safety profiles between isomers.
This guide provides a comprehensive head-to-head comparison of different N-phenylpyrrolidine-2-carboxamide isomers. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their own investigations. Our focus is on fostering a deeper understanding of how chirality influences the therapeutic potential of this important class of molecules.
The Critical Role of Stereoisomerism in Drug Design
Stereoisomers are compounds that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Enantiomers, a specific type of stereoisomer, are non-superimposable mirror images of each other. In the chiral environment of the body, these seemingly subtle structural differences can lead to vastly different pharmacological outcomes.[1][2]
One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to undesirable side effects.[3] The practice of developing a single, more active enantiomer from a previously racemic mixture is known as a "chiral switch" and has become a common strategy in drug development to improve therapeutic indices.[4]
dot graph Logical_Relationship { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Racemic_Mixture [label="Racemic Mixture\n(50:50 of R and S)", pos="0,1.5!"]; Eutomer [label="Eutomer\n(Active Isomer)", pos="-1.5,0!"]; Distomer [label="Distomer\n(Inactive/Less Active Isomer)", pos="1.5,0!"]; Therapeutic_Effect [label="Desired Therapeutic Effect", shape=ellipse, style=filled, fillcolor="#34A853", pos="-1.5,-1.5!"]; Side_Effects [label="Potential Side Effects or Inactivity", shape=ellipse, style=filled, fillcolor="#EA4335", pos="1.5,-1.5!"];
Racemic_Mixture -> Eutomer [label="Contains"]; Racemic_Mixture -> Distomer [label="Contains"]; Eutomer -> Therapeutic_Effect [label="Leads to"]; Distomer -> Side_Effects [label="May lead to"]; } Caption: The differential effects of enantiomers in a racemic mixture.
Comparative Analysis of N-phenylpyrrolidine-2-carboxamide Isomers
While direct head-to-head comparative data for a single N-phenylpyrrolidine-2-carboxamide derivative across a full spectrum of assays is not extensively published, we can draw valuable insights from closely related structures and established anticonvulsant screening models. A study on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a structurally analogous compound, provides a compelling case for the stereospecificity of anticonvulsant activity.[5]
In Vivo Anticonvulsant Activity: The Maximal Electroshock (MES) Seizure Model
The Maximal Electroshock (MES) seizure model is a widely used preclinical assay to identify compounds with potential therapeutic efficacy against generalized tonic-clonic seizures.[6][7] This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, thereby preventing the spread of seizure activity.[8][9]
In a comparative study, the (R)- and (S)-enantiomers of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide were evaluated in the MES model. The results clearly demonstrated that the (R)-enantiomer possesses significantly greater anticonvulsant potency.
| Isomer | ED₅₀ in MES Test (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| (R)-enantiomer | 33.0 | 6.8 |
| (S)-enantiomer | >100 | Not determined |
| Data adapted from a study on a structurally related compound.[5] |
The lower ED₅₀ value for the (R)-enantiomer indicates that a smaller dose is required to produce a therapeutic effect in 50% of the test subjects, highlighting its superior potency. The Protective Index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a critical measure of a drug's safety margin. A higher PI suggests a more favorable safety profile. The data indicates that the (R)-enantiomer is not only more potent but also possesses a better safety margin.
Postulated Mechanism of Action: Modulation of Neuronal Excitability
The anticonvulsant activity of many N-phenylpyrrolidine-2-carboxamide derivatives is believed to be mediated through the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.[10][11] The primary targets are thought to be voltage-gated sodium channels and, to a lesser extent, voltage-gated calcium channels. By stabilizing the inactive state of these channels, these compounds can reduce the repetitive firing of neurons that is characteristic of seizures.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of (S)-N-phenylpyrrolidine-2-carboxamide
A common method for the synthesis of the (S)-enantiomer involves the reaction of L-proline with an appropriate aniline derivative.
Materials:
-
L-proline
-
Phosphorus pentachloride (PCl₅)
-
Acetyl chloride
-
Substituted aniline
-
Acetone (dry)
Procedure:
-
Prepare pyrrolidine-2-carbonyl chloride by reacting L-proline with PCl₅ in the presence of acetyl chloride.[12]
-
Suspend the resulting pyrrolidine-2-carbonyl chloride in dry acetone.
-
Add the substituted aniline to the suspension.
-
Reflux the reaction mixture for 8 hours.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Maximal Electroshock (MES) Seizure Model in Mice
This protocol outlines the procedure for evaluating the anticonvulsant activity of test compounds.
Materials:
-
Male CF-1 or C57BL/6 mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)[7]
-
Conductive solution (0.9% saline)[7]
-
Test compound and vehicle control
Procedure:
-
Acclimate mice to the laboratory environment for at least 3 days prior to the experiment.
-
On the day of the experiment, administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time between administration and testing should be based on the compound's pharmacokinetic profile.
-
At the time of peak effect, apply a drop of topical anesthetic to the corneas of each mouse.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Place the corneal electrodes on the eyes of the mouse.
-
Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds.[7]
-
Immediately observe the mouse for the presence or absence of a tonic hindlimb extension, characterized by a rigid extension of the hindlimbs for at least 3 seconds.
-
An animal is considered "protected" if the tonic hindlimb extension is abolished.[7]
-
Calculate the percentage of animals protected in each dose group.
-
Determine the ED₅₀ value using probit analysis.
dot graph TD { subgraph "Pre-Experiment" A[Acclimatize Mice] --> B[Prepare Test Compound and Vehicle]; end
} Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of test compounds to a specific receptor target.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand specific for the receptor
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[13]
-
Wash buffer (ice-cold assay buffer)
-
96-well plates
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Thaw the cell membrane preparation on ice and dilute to the appropriate protein concentration in the assay buffer.
-
Set up the assay in a 96-well plate with the following components in each well:
-
Total Binding: Membrane preparation, assay buffer, and radioligand.[13]
-
Non-specific Binding: Membrane preparation, a high concentration of an unlabeled ligand to saturate the receptors, and the radioligand.[13]
-
Competition Binding: Membrane preparation, varying concentrations of the test compound, and the radioligand.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).[14]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[15]
Future Directions and Conclusion
The study of N-phenylpyrrolidine-2-carboxamide isomers is a compelling area of research with significant therapeutic potential. The available data strongly suggests that stereochemistry plays a pivotal role in the anticonvulsant activity of this class of compounds, with one enantiomer often demonstrating superior potency and a better safety profile.
Future research should focus on conducting comprehensive head-to-head comparisons of purified (R)- and (S)-isomers of specific N-phenylpyrrolidine-2-carboxamide derivatives. This should include a battery of in vitro and in vivo assays to fully characterize their pharmacological profiles, including:
-
Receptor Binding Assays: To determine the affinity of each isomer for various neuronal targets.
-
In Vitro Functional Assays: To assess the functional consequences of receptor binding (e.g., ion channel modulation, neurotransmitter uptake).
-
Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of each isomer.
-
In Vivo Efficacy and Safety Studies: To confirm the anticonvulsant activity and assess the therapeutic window in various seizure models.
By systematically investigating the stereochemical determinants of activity, researchers can unlock the full therapeutic potential of N-phenylpyrrolidine-2-carboxamides and pave the way for the development of safer and more effective treatments for neurological disorders. This guide serves as a foundational resource to inform and inspire such endeavors, emphasizing the importance of scientific rigor and a deep understanding of the principles of stereopharmacology.
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A review of drug isomerism and its significance - PMC. (n.d.). Retrieved from [Link]
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The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug - International Journal of Pharmaceutical Sciences. (2024, March 21). Retrieved from [Link]
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Retrieved from [Link]
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Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). Retrieved from [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Open Access Journals - Research and Reviews. (2012, October 22). Retrieved from [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents - ResearchGate. (2017, November 20). Retrieved from [Link]
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Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. (2024, June 28). Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.). Retrieved from [Link]
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In vitro human ion channel assays predictive of drug-induced seizure - Oxford Academic. (2024, December 11). Retrieved from [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - Brieflands. (2014, February 27). Retrieved from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved from [Link]
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(S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide - PMC. (n.d.). Retrieved from [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au - ACS Publications. (2023, May 12). Retrieved from [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents - ResearchGate. (2017, November 20). Retrieved from [Link]
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Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents | Open Access Journals - Research and Reviews. (2012, October 22). Retrieved from [Link]
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In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2 - PMC. (n.d.). Retrieved from [Link]
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Mechanisms of action of antiepileptic drugs - Epilepsy Society. (n.d.). Retrieved from [Link]
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Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - MDPI. (2021, May 23). Retrieved from [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021, May 26). Retrieved from [Link]
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Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator - Semantic Scholar. (2022, August 19). Retrieved from [Link]
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Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method - eLife. (n.d.). Retrieved from [Link]
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A Researcher's Guide to Assessing the Therapeutic Index of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide Derivatives
In the landscape of modern drug discovery, the pyrrolidine-2-carboxamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold are being investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antitubercular activities.[1][3] This guide focuses on a specific subclass, N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives, and provides a comprehensive framework for assessing their therapeutic index—a critical measure of a drug's safety and efficacy.[4]
The therapeutic index (TI) is a quantitative comparison between the amount of a therapeutic agent that causes the desired therapeutic effect and the amount that causes toxicity.[4] A higher TI is preferable, as it indicates a wider margin between the effective dose and the toxic dose.[4] For researchers and drug development professionals, a thorough and objective assessment of the TI is paramount for advancing a compound from preclinical research to clinical trials.[5][6]
This guide will delve into the essential in vitro and in vivo methodologies required to robustly characterize the therapeutic window of novel N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives. We will explore experimental design, data interpretation, and comparative analysis against relevant alternatives, all grounded in the principles of scientific integrity and reproducibility.
The Rationale Behind Experimental Choices
The journey to determine a drug's therapeutic index is a multi-step process that begins with in vitro assays and progresses to more complex in vivo studies.[7] This tiered approach allows for early identification of promising candidates and elimination of those with unfavorable safety profiles, thus conserving resources and reducing the reliance on animal testing.[8]
-
In Vitro First: In vitro assays are conducted outside of a living organism, typically in a controlled environment like a test tube or petri dish.[9] These initial screens provide crucial data on a compound's potency, mechanism of action, and potential for cytotoxicity at a cellular level.[9] They are essential for making go/no-go decisions before advancing to more resource-intensive in vivo experiments.[7]
-
Progressing to In Vivo: In vivo studies are performed within a living organism, such as animal models.[7] These studies are indispensable for understanding a drug's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body).[10] They provide a more holistic view of a compound's efficacy and toxicity in a complex biological system.[11]
Comparative Analysis of Therapeutic Candidates
To provide context to the experimental data, it is crucial to compare the performance of novel N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives with established drugs or other relevant alternatives. This comparative analysis should be based on key performance indicators derived from the experimental workflows outlined below.
For the purpose of this guide, we will consider a hypothetical series of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives (Compounds A, B, and C) and compare them to a standard-of-care drug, Doxorubicin, a well-known chemotherapy agent.[3]
Table 1: Comparative In Vitro Efficacy and Cytotoxicity
| Compound | Target IC50 (µM) | Cytotoxicity CC50 (µM) (Cancer Cell Line) | Cytotoxicity CC50 (µM) (Normal Cell Line) | Selectivity Index (SI) (Normal/Cancer) |
| Compound A | 0.5 | 10 | 50 | 5 |
| Compound B | 1.2 | 30 | 100 | 3.3 |
| Compound C | 0.8 | 5 | 15 | 3 |
| Doxorubicin | 1.1 | 2 | 4 | 2 |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50: The half-maximal cytotoxic concentration, the concentration of a substance that kills 50% of cells. SI: The ratio of CC50 in a normal cell line to the CC50 in a cancer cell line, indicating the compound's selectivity for cancer cells.
Table 2: Comparative In Vivo Efficacy and Toxicity
| Compound | Effective Dose (ED50) (mg/kg) | Toxic Dose (TD50) (mg/kg) | Lethal Dose (LD50) (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| Compound A | 10 | 100 | 200 | 10 |
| Compound B | 25 | 250 | 500 | 10 |
| Compound C | 15 | 75 | 150 | 5 |
| Doxorubicin | 5 | 20 | 40 | 4 |
ED50: The dose of a drug that produces a therapeutic effect in 50% of the population. TD50: The dose of a drug that causes a toxic response in 50% of the population. LD50: The dose of a drug that is lethal to 50% of the population.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments required to generate the data presented in the tables above.
In Vitro Efficacy and Cytotoxicity Assessment
This workflow is designed to determine the potency of the test compounds against their intended biological target and their cytotoxic effects on both cancerous and non-cancerous cells.
Caption: In Vitro Efficacy and Cytotoxicity Workflow.
1. Cell Culture:
-
Culture the selected cancer cell line (e.g., A-549, MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media and conditions.[3]
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives and the comparator drug.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
3. MTT Assay for Cytotoxicity:
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 value, the concentration at which 50% of cell growth is inhibited.
4. Target-Based Efficacy Assay:
-
The specific assay will depend on the intended molecular target of the derivatives. For example, if the compounds are designed as kinase inhibitors, a kinase inhibition assay would be appropriate.[3]
-
Perform the assay according to established protocols to determine the IC50 value, the concentration at which 50% of the target's activity is inhibited.
5. Data Analysis and Selectivity Index Calculation:
-
Plot dose-response curves for both cytotoxicity and efficacy assays to determine CC50 and IC50 values.
-
Calculate the Selectivity Index (SI) by dividing the CC50 of the normal cell line by the CC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
In Vivo Efficacy and Toxicity Assessment
This workflow is designed to evaluate the therapeutic efficacy and systemic toxicity of the test compounds in a relevant animal model.
Caption: In Vivo Efficacy and Toxicity Workflow.
1. Animal Model Selection:
-
Select an appropriate animal model, such as immunodeficient mice for tumor xenograft studies.[7] All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.[12]
2. Efficacy Study (Tumor Xenograft Model):
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives and the comparator drug at various dose levels via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Determine the ED50, the dose that causes a 50% reduction in tumor growth compared to the control group.
3. Toxicity Study:
-
Use healthy animals to assess the systemic toxicity of the compounds.
-
Administer the compounds at a range of doses, including those expected to be therapeutic and those expected to be toxic.
-
Monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[13]
-
Collect blood samples for hematology and clinical chemistry analysis.
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
-
Determine the TD50 (the dose causing toxic effects in 50% of the animals) and the LD50 (the dose causing lethality in 50% of the animals).
4. Therapeutic Index Calculation:
-
Calculate the therapeutic index by dividing the TD50 by the ED50.
Interpreting the Results and Advancing Drug Candidates
The data generated from these studies will provide a comprehensive profile of the therapeutic potential and safety of the N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives.
-
Favorable Profile: A compound with a high IC50 in a target-based assay, a high selectivity index, and a high therapeutic index in vivo would be considered a strong candidate for further development.
-
Unfavorable Profile: Conversely, a compound with poor potency, low selectivity, or a narrow therapeutic window would likely be deprioritized.
It is important to note that the therapeutic index is not a fixed value and can be influenced by factors such as the patient population, the disease indication, and the dosing regimen.[4] Therefore, the preclinical assessment of the therapeutic index is a critical first step in a long and complex process of drug development.[10]
Conclusion
The systematic assessment of the therapeutic index is a cornerstone of modern drug discovery and development. By employing a rigorous and logical progression of in vitro and in vivo studies, researchers can effectively characterize the efficacy and safety profiles of novel N-(2-Fluorophenyl)pyrrolidine-2-carboxamide derivatives. This data-driven approach, coupled with a thorough comparative analysis against existing therapies, is essential for identifying promising new drug candidates with the potential to address unmet medical needs.
References
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- In Vivo vs In Vitro: Definition, Pros and Cons. (2023-12-18). Technology Networks.
- Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides: In-Vitro And In-Silico Investigations. Journal of Pharmaceutical Negative Results.
- Therapeutic index. Wikipedia.
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- Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. PMC.
- (R)-Pyrrolidine-2-carboxamide. MedChemExpress.
- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021-02-24). PLOS ONE.
- Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PMC.
- Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting: A Cytotoxicity System Based on Gemcitabine. (2017-03-27). Frontiers.
- Safety Guidelines. ICH.
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- FDA Toxicology Studies & Drug Approval Requirements. (2025-09-01). Auxochromofours.
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- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PMC.
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Safety Operating Guide
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide proper disposal procedures
Professional EHS Guidelines for the Handling and Disposal of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
As a Senior Application Scientist, ensuring the safety of your laboratory personnel and maintaining environmental compliance is just as critical as the experimental data you generate. N-(2-Fluorophenyl)pyrrolidine-2-carboxamide (CAS: 884313-93-3) is a fluorinated prolinamide derivative utilized in pharmaceutical research and drug development.
Because this compound contains both a stable carbon-fluorine bond and an amide linkage, its disposal requires specific operational workflows to prevent environmental contamination and the accidental generation of toxic byproducts. This guide provides a self-validating system for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.
Physicochemical Hazard Assessment & Causality
Before implementing a disposal plan, we must understand the chemical causality behind the hazard. N-(2-Fluorophenyl)pyrrolidine-2-carboxamide presents two primary chemical risks during waste management:
-
Hydrolysis Risk: The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions. If hydrolyzed, the molecule cleaves into proline and 2-fluoroaniline . 2-Fluoroaniline is a highly toxic primary arylamine (Acute Toxicity Category 3 for oral, dermal, and inhalation routes) and causes serious eye damage[1]. Therefore, the parent compound must never be disposed of in waste streams containing strong acids or bases to prevent the generation of this toxic volatile byproduct in the waste carboy.
-
Thermal Decomposition: As a fluorinated organic compound, thermal decomposition or improper incineration of this material will release toxic and corrosive hydrogen fluoride (HF) gas, alongside carbon oxides and nitrogen oxides (NOx)[2].
Table 1: Waste Classification and Handling Parameters
| Parameter | Specification | Operational Rationale |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated solvents to ensure proper high-temperature incineration with acid gas scrubbing. |
| Incompatible Materials | Strong oxidizers, strong acids, strong bases | Prevents exothermic reactions and the hydrolytic release of toxic 2-fluoroaniline[1][2]. |
| Required PPE | Nitrile gloves, safety goggles, lab coat | Prevents dermal absorption and eye contact. Handle powders in a certified chemical fume hood to prevent inhalation of dust[2]. |
| EPA RCRA Status | Unlisted, but managed as Hazardous Solid Waste | Managed under standard RCRA guidelines for halogenated organics to prevent environmental release[3]. |
Step-by-Step Operational Disposal Protocol
Do not attempt to chemically neutralize or treat this compound (e.g., via bleach or acid hydrolysis) within the laboratory. Improvised waste treatment poses a severe exposure risk. All disposal must be routed through your institution's Environmental Health and Safety (EHS) department.
Step 1: Container Selection and Segregation
-
Select a chemically compatible, high-density polyethylene (HDPE) waste container.
-
Ensure the container is explicitly designated for Halogenated Organic Waste . Do not mix with non-halogenated waste streams, as the presence of fluorine dictates specific downstream incineration requirements.
Step 2: Waste Transfer
-
Solid Waste: If disposing of the pure powder, collect all contaminated weigh boats, spatulas, and the chemical itself into a solid hazardous waste bin lined with a compatible poly-bag.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, DCM, or Methanol), pour the solution into the liquid halogenated waste carboy using a funnel. Perform this action strictly inside a certified chemical fume hood.
Step 3: Labeling and SAA Storage
-
Immediately label the container with the full chemical name: "N-(2-Fluorophenyl)pyrrolidine-2-carboxamide". Never use abbreviations or structural formulas on waste labels.
-
Store the waste container in a designated Satellite Accumulation Area (SAA). The container must be kept closed at all times unless actively adding waste, and it must sit within a secondary containment tray to capture potential leaks.
Step 4: EHS Profiling and Pickup
-
Submit a waste pickup request to your EHS department.
-
EHS will profile the waste for commercial transport. The waste will be transported to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[3].
-
Final Destruction: The facility will destroy the compound via high-temperature rotary kiln incineration. The incinerator must be equipped with wet scrubbers (typically utilizing sodium hydroxide or calcium hydroxide) to capture and neutralize the hydrogen fluoride (HF) gas generated during the combustion of the fluorinated ring.
Spill Response and Decontamination
In the event of an accidental spill during handling or waste transfer:
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered if the spill is contained within it.
-
Protect: Don appropriate PPE (fresh nitrile gloves, safety goggles, and a lab coat)[2].
-
Contain & Absorb: For solid spills, gently sweep up the powder using a damp paper towel to avoid generating airborne dust. For liquid solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad)[4].
-
Dispose: Place all contaminated cleanup materials into a solid hazardous waste bag, label it as contaminated with a halogenated organic compound, and request an immediate EHS pickup. Wash the contaminated surface thoroughly with soap and water.
Waste Management Workflow Visualization
The following diagram illustrates the self-validating lifecycle of fluorinated amide waste, ensuring that every step from generation to destruction is accounted for and safe.
Workflow for the safe segregation and disposal of halogenated organic amide waste.
References
-
EPA Hazardous Waste Codes - UGA Environmental Safety Division. University of Georgia. Available at:[Link]
Sources
Personal protective equipment for handling N-(2-Fluorophenyl)pyrrolidine-2-carboxamide
Welcome to our advanced laboratory safety and handling series. As a Senior Application Scientist, my objective is to provide your research team with more than just a standard safety data sheet. I aim to equip you with the mechanistic understanding and field-proven protocols necessary to handle complex pharmaceutical intermediates safely, efficiently, and with total confidence.
Handling novel or uncharacterized compounds like N-(2-Fluorophenyl)pyrrolidine-2-carboxamide requires a strategic approach to Personal Protective Equipment (PPE) and operational logistics. This guide synthesizes regulatory standards with practical laboratory causality to ensure your drug development pipeline remains both safe and uninterrupted.
Mechanistic Hazard Assessment & Causality
N-(2-Fluorophenyl)pyrrolidine-2-carboxamide is a synthetic organic compound featuring a fluorinated aromatic ring coupled to a pyrrolidine-2-carboxamide core. When designing a safety protocol for this compound, we must analyze its structural implications:
-
Enhanced Lipophilicity: The introduction of an electronegative fluorine atom on the phenyl ring significantly alters the compound's electron density and increases its lipophilicity compared to non-halogenated analogs. This characteristic facilitates easier penetration through lipid bilayers, meaning dermal exposure poses a higher risk of systemic absorption.
-
Mucosal Irritation: The pyrrolidine-2-carboxamide moiety contains amine and amide functionalities capable of strong hydrogen-bonding interactions. If aerosolized, these functional groups can cause severe irritation to the ocular and respiratory mucosa.
-
The Precautionary Principle: Because comprehensive toxicological data (e.g., precise LD50, long-term carcinogenicity) for this specific research chemical is not fully established, we must operate under the principle of "unknown toxicity." According to the [1], any compound of unknown toxicity must be handled with the highest baseline standard of containment and PPE to mitigate unforeseen risks.
Quantitative Safety Parameters & PPE Specifications
To ensure a self-validating safety system, all protective measures must be quantifiable. The table below summarizes the critical PPE and engineering metrics required for handling this compound [2].
| Parameter / PPE Component | Quantitative Metric / Specification | Causality / Operational Rationale |
| Fume Hood Face Velocity | 80 – 100 feet per minute (fpm) | Ensures negative pressure containment of aerosolized particulates during powder transfer without causing turbulent vortexes. |
| Inner Glove (Nitrile) | Minimum 4 mil (0.10 mm) thickness | Provides tactile sensitivity while acting as a secondary barrier. Use a distinct color from the outer glove. |
| Outer Glove (Laminate/Butyl) | > 480 min breakthrough time | Primary defense against the lipophilic penetration of fluorinated organics. |
| Eye Protection | ANSI Z87.1+ certified splash goggles | Protects ocular mucosa from fine particulate dust and potential solvent splashes during reconstitution. |
| Spill Absorbent Ratio | 10:1 (Absorbent : Chemical w/w) | Ensures complete encapsulation of the active pharmaceutical intermediate during a spill response. |
Self-Validating Operational Protocol: Weighing & Transfer
A protocol is only effective if it contains built-in verification mechanisms. The following step-by-step methodology ensures that any breach in safety is immediately detectable.
Step 1: Environmental Verification Check the chemical fume hood monitor to verify a face velocity of 80-100 fpm. Causality: Operating within this specific velocity range ensures that any aerosolized particles of the amide are pulled away from the operator's breathing zone without creating turbulence that could scatter the powder.
Step 2: PPE Donning & Integrity Check Don a flame-resistant (FR) lab coat and ANSI-certified splash goggles. Apply a 4-mil nitrile inner glove (e.g., blue), followed by a heavier nitrile or laminate outer glove (e.g., green). Causality: The color discrepancy between the inner and outer glove creates a self-validating system. If the outer glove suffers a micro-tear from a sharp spatula, the contrasting color of the inner glove becomes immediately visible, alerting the researcher to change gloves before exposure occurs [3].
Step 3: Static Mitigation Pass an anti-static ionizer over the transfer spatulas and the receiving vial. Causality: Fluorinated organic powders frequently hold static charges, causing them to repel from metal spatulas and "jump," which leads to contamination of the hood deck and potential aerosolization.
Step 4: Closed-System Transfer Weigh the compound directly into a tared, sealable glass vial. Do not use open polystyrene weigh boats. Causality: Open boats expose the lipophilic powder to ambient air currents. Weighing directly into a sealable container prevents inhalation risks and eliminates a secondary transfer step.
Step 5: Exterior Decontamination Seal the vial tightly and wipe the exterior with a 70% isopropanol or ethanol wipe before removing it from the fume hood. Causality: This prevents the migration of the fluorinated intermediate from the controlled hood environment to downstream analytical balances or laboratory benches.
Decontamination & Spill Response Plan
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
Step 1: Immediate Containment If a powder spill occurs, do not sweep it dry. Immediately cover the powder with a universal absorbent pad or vermiculite. Causality: Dry sweeping generates kinetic energy that aerosolizes the compound, drastically increasing inhalation hazards.
Step 2: Solvent Dampening Lightly dampen the absorbent material with a suitable solvent (e.g., ethanol or isopropanol) to solubilize and trap the fluorinated amide.
Step 3: Collection and Segregation Use a non-sparking scraper and dustpan to transfer the dampened slurry into a hazardous waste container explicitly designated for "Halogenated Organic Waste." Causality: Fluorinated compounds must be segregated from standard organic waste to comply with EPA incineration regulations and prevent incompatible chemical reactions.
Step 4: Surface Neutralization Wipe the spill surface with a surfactant-based laboratory cleaner, followed by a final solvent wipe. Causality: The surfactant breaks down the bulk residue, while the final solvent wipe removes any lingering lipophilic traces of the fluorinated compound from the stainless-steel hood deck.
Operational Workflow Visualization
The following diagram illustrates the logical decision-making process for handling this compound safely.
Logical workflow for handling and spill response of N-(2-Fluorophenyl)pyrrolidine-2-carboxamide.
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Institutes of Health (NIH) URL: [Link]
-
Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
